Meiqx
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020801 | |
| Record name | MeIQx | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Toronto Research Chemicals MSDS], Solid | |
| Record name | MeIQx | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | MeIQx | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77500-04-0 | |
| Record name | MeIQx | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-IQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MeIQx | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MeIQx | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEIQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 - 300 °C | |
| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and biological effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx.
Chemical Identity and Properties
This compound is a heterocyclic aromatic amine that is formed during the high-temperature cooking of meat and fish.[1] It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[2]
The full chemical name of this compound is 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline .[3][4]
Synonyms:
Molecular Formula: C₁₁H₁₁N₅[2][5]
Molecular Weight: 213.24 g/mol [2]
| Property | Value | Reference |
| Appearance | Yellow solid | [2] |
| Melting Point | 295–300 °C (with slight decomposition) | [3][6] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO).[3][5] | [3][5] |
| Stability | Stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light.[3] | [3] |
| Reactivity | Rapidly degraded by dilute hypochlorite.[3] | [3] |
| log K_ow_ | 1.82 | [6] |
| Extinction Coefficient | 41,000 at 273 nm | [6] |
Synthesis and Isolation
Several synthetic routes for this compound have been developed to obtain the compound in an isomerically pure form for research purposes.[7] One of the initial and confirmed syntheses involves the following key steps:
-
Methylation of 6-amino-3-methyl-5-nitroquinoxaline.
-
Reduction of the nitro group to form the 5-amino derivative.
-
Cyclization with cyanogen bromide to yield this compound.[3]
An improved synthesis method starts from 4-fluoro-o-phenylenediamine, providing an overall yield of 21%.[8] This method may produce the 3,7-dimethyl isomer as a minor by-product.[8] For radiolabeling, [¹⁴C]cyanogen bromide can be used in the final cyclization step.[8]
The following is a generalized protocol based on reported synthetic routes:
-
Step 1: Nitration and Amination. A suitable starting material, such as a quinoxaline derivative, is nitrated to introduce a nitro group at the 5-position. Subsequent amination provides the necessary amino group.
-
Step 2: Methylation. The amino group on the quinoxaline ring is methylated.
-
Step 3: Reduction. The nitro group is reduced to an amino group, typically using a reducing agent like sodium dithionite.
-
Step 4: Cyclization. The resulting diamine is cyclized with cyanogen bromide to form the imidazole ring, completing the this compound structure.
-
Step 5: Purification. The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
This compound was first isolated from fried beef.[9] The isolation process typically involves:
-
Extraction: Acid extraction of the cooked food sample.[3]
-
Adsorption: Use of XAD-2 resin or "blue cotton" (cellulose with covalently bound CI Reactive Blue 21) to adsorb the heterocyclic amines.[3]
-
Chromatography: A series of chromatographic steps, including Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (HPLC), are used for purification.[3]
-
Analysis: The structure is confirmed by mass spectrometry and ultraviolet spectrophotometry.[3]
Biological Activity and Metabolism
This compound is a genotoxic compound that requires metabolic activation to exert its carcinogenic effects.[5] This activation primarily occurs in the liver.
The metabolism of this compound involves a complex interplay between activation and detoxification pathways.
-
Activation: The primary activation pathway is initiated by N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[5][10] The resulting N-hydroxy-MeIQx is then further activated by O-acetylation, mediated by N-acetyltransferase 2 (NAT2), to form a reactive species that can bind to DNA, forming DNA adducts.[5]
-
Detoxification: this compound and its metabolites can also undergo detoxification through conjugation with glucuronic acid or sulfate.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) - OEHHA [oehha.ca.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Table 1, Properties of MeIQ, this compound, IQ, and PhIP - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthetic routes to the food carcinogen 2 amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("this compound") and its 2-14C-labelled analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
The Carcinogenic Mechanism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods like meat and fish.[1][2] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound exposure is a potential risk factor for several human cancers, including those of the liver, colon, prostate, and breast.[3] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced carcinogenesis. It details the critical metabolic activation pathways, the formation and nature of DNA adducts, downstream effects on cellular signaling, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams.
Core Mechanism: From Dietary Component to Carcinogen
The carcinogenic potential of this compound is not intrinsic; it requires multi-step metabolic activation to be converted into a reactive form that can damage DNA.[4][5] This process, known as bioactivation, is a complex interplay of Phase I and Phase II metabolic enzymes, which ultimately determines the genotoxicity of the compound.
Metabolic Activation (Bioactivation)
The primary pathway for this compound bioactivation begins in the liver and involves two critical enzymatic steps:
-
N-hydroxylation: The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of this compound to form the proximate carcinogen, N-hydroxy-MeIQx.[4][6] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2, which is highly expressed in the liver.[5][6] While CYP1A2 is the main enzyme, extrahepatic P450 isoforms like CYP1A1 can also contribute to this process.[4]
-
O-esterification: The N-hydroxy-MeIQx intermediate is then subject to Phase II O-esterification. This is most commonly catalyzed by N-acetyltransferase 2 (NAT2), which O-acetylates the hydroxylamine to form a highly unstable N-acetoxy-MeIQx ester.[4] This ester rapidly and spontaneously breaks down to form a highly electrophilic nitrenium ion (or arylnitrenium ion), the ultimate carcinogen responsible for DNA damage.[4] Genetic polymorphisms in the NAT2 gene, leading to "rapid" or "slow" acetylator phenotypes, significantly influence an individual's susceptibility to this compound-induced carcinogenesis, with rapid acetylators showing higher levels of DNA adduct formation and mutagenesis.[4]
While O-acetylation is a major pathway, O-esterification can also be catalyzed by sulfotransferases (SULTs), though this is often considered a competing pathway that can also lead to reactive intermediates.
Detoxification Pathways
Concurrent with bioactivation, this compound and its metabolites can undergo detoxification. Phase II enzymes can conjugate this compound or its hydroxylated intermediates with glucuronic acid or sulfate, producing more water-soluble compounds that are readily excreted.[6][7] For instance, glucuronidation of N-hydroxy-MeIQx to form N-OH-MeIQx-N²-glucuronide is a significant detoxification pathway in humans.[5] The balance between bioactivation and detoxification pathways is a crucial determinant of the overall carcinogenic risk.[3][5]
DNA Adduct Formation
The ultimate carcinogenic nitrenium ion is highly reactive and covalently binds to DNA, forming bulky chemical adducts.[8] The primary target for this compound is the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[4][9] A minor adduct, formed at the N² position of guanine (dG-N²-MeIQx), has also been identified.[9][10] These adducts distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription. If not repaired, these lesions can lead to mutations during DNA synthesis.[8]
Mutagenesis and Carcinogenesis
This compound-DNA adducts are misreplicated by DNA polymerases, leading to characteristic mutations. The predominant mutations are G:C to T:A transversions and G:C to A:T transitions.[8] The accumulation of these mutations in critical proto-oncogenes (e.g., K-ras) and tumor suppressor genes (e.g., p53) can disrupt cell cycle control, inhibit apoptosis, and promote uncontrolled cell proliferation, ultimately leading to tumor formation.[3] Studies in rodents have shown that dietary administration of this compound induces tumors in the liver, Zymbal gland, skin, and clitoral gland.[2][6]
Quantitative Data on this compound Carcinogenesis
The following tables summarize key quantitative data from various experimental studies on this compound.
Table 1: DNA Adduct Levels in In Vivo and In Vitro Models
| Species/System | Tissue/Cell Line | This compound Dose/Concentration | Adduct Level (adducts per 10⁷ nucleotides) | Reference |
| Rat (F344) | Liver | 0.5 mg/kg (oral) | 0.45 ± 0.27 | [10] |
| Rat (F344) | Liver | 10 mg/kg (oral) | 3.07 ± 0.84 | [10] |
| CHO Cells (CYP1A1/NAT24) | - | 100 µM | ~15 (adducts per 10⁸ nucleotides) | [4] |
| CHO Cells (CYP1A1/NAT25B) | - | 100 µM | ~3 (adducts per 10⁸ nucleotides) | [4] |
| Rat (F344) | Liver | 400 ppm in diet (12 weeks) | ~150 (relative adduct level) | [11] |
Note: Adduct levels can vary significantly based on the analytical method, dose, duration of exposure, and the specific genetic background of the model system.
Table 2: Tumor Incidence in Rodent Bioassays
| Species | Sex | This compound Dose (in diet) | Study Duration | Tumor Site | Incidence (%) | Reference |
| Mouse (CDF1) | Male | 0.06% (600 ppm) | 84 weeks | Liver | 43 | [2] |
| Mouse (CDF1) | Female | 0.06% (600 ppm) | 84 weeks | Liver | 91 | [2] |
| Mouse (CDF1) | Female | 0.06% (600 ppm) | 84 weeks | Lung | Significantly higher than control | [2] |
| Rat | Male | 400 ppm | - | Hepatocellular Carcinoma | 94 | [9] |
| Rat | Male | 200 ppm | - | Hepatocellular Carcinoma | 45 | [9] |
Key Experimental Protocols
The study of this compound carcinogenesis relies on several key experimental methodologies to assess mutagenicity and quantify DNA damage.
Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The bacteria are exposed to the test chemical (this compound) with and without a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO).[12] The S9 metabolic activation mix is prepared from the livers of rats pre-treated with a P450 inducer.
-
Pre-incubation: The tester bacterial strain, this compound solution, and S9 mix (or buffer for tests without activation) are combined and pre-incubated.[12]
-
Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.[12]
-
DNA Adduct Quantification by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying DNA adducts.
-
Principle: DNA is isolated from cells or tissues, enzymatically digested to individual nucleosides, and then analyzed by LC-MS/MS. The mass spectrometer is set to detect the specific mass-to-charge ratio of the dG-C8-MeIQx adduct and its fragments, allowing for precise quantification against a standard curve.[10]
-
Methodology:
-
DNA Isolation: DNA is extracted from tissues or cells exposed to this compound.[4]
-
DNA Digestion: The purified DNA is enzymatically hydrolyzed to deoxyribonucleosides using enzymes like micrococcal nuclease and spleen phosphodiesterase.[4]
-
Sample Cleanup: The digest is often purified using solid-phase extraction (SPE) to remove unmodified nucleosides and other contaminants, thereby enriching the adducts.[10]
-
LC-MS/MS Analysis: The sample is injected into an HPLC system coupled to a tandem mass spectrometer. The dG-C8-MeIQx adduct is separated from other components on a C18 reversed-phase column.[10]
-
Quantification: Detection is performed using selected reaction monitoring (SRM), where the instrument monitors a specific precursor-to-product ion transition for the adduct. Quantification is achieved by comparing the peak area to that of a known amount of a synthetic dG-C8-MeIQx standard.[10]
-
Signaling Pathways in this compound Carcinogenesis
The formation of this compound-DNA adducts triggers a complex cellular response. The fate of the cell—survival, senescence, apoptosis, or malignant transformation—depends on the extent of the damage and the integrity of its DNA damage response (DDR) and repair pathways.
-
DNA Damage Recognition and Repair: Bulky adducts like dG-C8-MeIQx are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. If the NER pathway is efficient, the adduct is removed, and the cell can survive without mutations.
-
Cell Cycle Arrest: If the damage is extensive, the DDR pathway is activated. Sensor proteins (e.g., ATR) detect stalled replication forks caused by the adducts. This activates downstream kinases like Chk1, which in turn phosphorylate and activate the tumor suppressor p53. Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. This pause provides the cell with more time to repair the DNA damage.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax. This is a critical tumor-suppressive mechanism that eliminates heavily damaged cells.
-
Mutagenesis and Transformation: If the DNA repair mechanisms are overwhelmed, faulty, or if the cell escapes apoptosis, DNA replication may proceed past the adduct, often incorporating an incorrect base opposite the lesion. This fixation of a DNA lesion into a permanent mutation can lead to the activation of oncogenes or inactivation of tumor suppressor genes, driving the process of malignant transformation.
References
- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation and removal of DNA adducts in the liver of rats chronically fed the food-borne carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
MeIQx: A Technical Guide to Exposure Sources and Human Health Risks
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound exposure is a significant public health concern.[2][3] This technical guide provides an in-depth overview of this compound, detailing its exposure sources, formation, metabolism, and the molecular mechanisms underlying its genotoxicity and carcinogenicity. The document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes critical biological pathways to support further research and the development of potential risk mitigation strategies.
Exposure Sources and Formation
This compound is primarily formed in muscle-containing foods subjected to high-temperature cooking methods such as frying, grilling, and barbecuing.[3][4] Its formation occurs through the Maillard reaction, involving creatine or creatinine, amino acids, and sugars.[5] The concentration of this compound in cooked foods is influenced by cooking temperature, time, and method.[4]
Table 1: this compound Concentrations in Various Cooked Foods
| Food Item | Cooking Method | This compound Concentration (ng/g) |
| Fried Beef | - | 0.64 - 6.44[6] |
| Beef Steak | - | 10.08[7] |
| Lamb Steak | - | up to 877.97[7] |
| Fried Meat | - | 5.1 - 8.3[8] |
| Grilled Chicken Breast | - | 0 - 1.12[9] |
| Grilled Patties (various meats) | - | 0.49 - 1.35[9] |
| Cooked Fish | - | up to 12[2] |
| Cooked Mutton | - | up to 12[2] |
Human exposure has been estimated to range from a few nanograms to several micrograms per person per day.[6][10] Following ingestion, this compound is rapidly absorbed and metabolized, with a fraction excreted in the urine, which can be used as a biomarker of exposure.[2][11] Studies have shown that 1.8-4.9% of an ingested dose of this compound is excreted unchanged in the urine within 12 hours.[11] The daily dose of this compound for individuals on a normal diet has been estimated to range from 0.2 to 2.6 µg.[2]
Metabolism and Bioactivation
This compound itself is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects.[4][12] This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2, which catalyzes the N-hydroxylation of this compound to form N-hydroxy-MeIQx.[4][12][13] While CYP1A2 is the primary enzyme in the liver, extrahepatic activation can be mediated by CYP1A1.[12]
The resulting N-hydroxy-MeIQx can undergo further activation through O-esterification by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs).[1][12] This leads to the formation of highly reactive acetoxy or sulfonyloxy esters, which are unstable and spontaneously form electrophilic nitrenium ions.[12] These nitrenium ions can then covalently bind to DNA, forming DNA adducts.[12][14] The rate of this activation is influenced by genetic polymorphisms in NAT2, with "rapid acetylators" showing higher levels of this compound-DNA adduct formation and mutagenesis.[12]
Alternatively, N-hydroxy-MeIQx can be detoxified through glucuronidation.[13]
Human Health Risks
Genotoxicity and Mutagenicity
The primary mechanism of this compound-induced carcinogenicity is its ability to form DNA adducts, which can lead to genetic mutations if not repaired.[14] The major DNA adduct formed is at the C8 position of guanine (dG-C8-MeIQx).[12][14] A minor adduct at the N2 position of guanine has also been identified.[14] These adducts can cause DNA strand breaks and induce mutations, primarily G:C to T:A transversions.[15][16]
In addition to DNA adduct formation, the N-hydroxy metabolite of this compound can also induce oxidative DNA damage.[17] This occurs through a Cu(II)-mediated mechanism that is enhanced by NADH, leading to the formation of reactive oxygen species and oxidative DNA lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG).[17]
Carcinogenicity
Numerous animal studies have demonstrated the carcinogenicity of this compound. In rodents, oral administration of this compound has been shown to induce tumors in various organs, including the liver, Zymbal gland, skin, and clitoral gland in rats, and the liver, lungs, and hematopoietic system in mice.[2][18][19] The development of tumors is dose-dependent.[18]
Table 2: Carcinogenicity of this compound in Animal Models
| Animal Model | Administration Route | Dose | Target Organs for Tumors | Reference |
| F344 Male Rats | Diet | 100, 200, 400 ppm for 56 weeks | Liver, Zymbal glands, Skin | [18] |
| CDF1 Mice | Diet | 0.06% for 84 weeks | Liver, Lungs, Lymphomas/Leukemias | [19] |
| C57Bl/lambda lacZ and c-myc/lambda lacZ Mice | Diet | 0.06% for 30-40 weeks | Liver (hepatocellular carcinoma) | [20] |
| Newborn Male Mice | Intraperitoneal injection | - | Liver (hepatic adenomas) | [2] |
Interestingly, a long-term study in cynomolgus monkeys did not find evidence of this compound carcinogenicity at the tested doses.[21][22] This lack of carcinogenicity was attributed to poor metabolic activation due to the low constitutive expression of CYP1A2 in this species.[21][22]
Epidemiological studies in humans have suggested a possible association between high intake of this compound and an increased risk of colorectal adenoma, lung cancer, and breast cancer.[1][12] However, the evidence in humans is currently considered inadequate to establish a definitive causal link.[2]
Experimental Protocols
Quantification of this compound in Food Samples
A common method for quantifying this compound in cooked food involves solid-phase extraction followed by high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[8]
Methodology:
-
Sample Preparation: A small sample of the cooked food (e.g., 4 grams) is homogenized.[8]
-
Extraction: The homogenized sample is subjected to solid-phase extraction. One described method uses coupled cartridges of diatomaceous earth and propylsulfonyl silica gel.[8] An internal standard, such as 4,7,8-Trithis compound or 7,8-Dithis compound, is added for accurate quantification.[8]
-
Clean-up: Further clean-up steps may be employed to remove interfering substances.
-
Analysis: The extracted and cleaned sample is analyzed by HPLC with a UV detector or a mass spectrometer.[8]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
In Vivo Carcinogenicity Bioassay in Rats
The carcinogenic potential of this compound is often evaluated using long-term feeding studies in rodent models.
Methodology:
-
Animal Model: Male Fischer 344 rats are commonly used.[18]
-
Dietary Administration: this compound is incorporated into the diet at various concentrations (e.g., 100, 200, and 400 ppm).[18] A control group receives the basal diet without this compound.
-
Duration: The animals are fed the respective diets for an extended period, for example, 56 weeks.[18]
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and a complete necropsy is performed. Tissues from target organs (e.g., liver, Zymbal glands, skin) are collected, preserved, and examined histopathologically for the presence of benign and malignant tumors.[18]
DNA Adduct Analysis by ³²P-Postlabeling
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Methodology:
-
DNA Isolation: DNA is extracted and purified from tissues or cells of interest.
-
Enzymatic Digestion: The DNA is enzymatically hydrolyzed to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, enriching the adducted nucleotides.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting.
Signaling Pathways and Molecular Mechanisms
The genotoxic effects of this compound are a consequence of its metabolic activation and subsequent interaction with DNA. The formation of dG-C8-MeIQx adducts can distort the DNA helix, leading to replication errors and mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.
The cellular response to this compound-induced DNA damage involves the activation of DNA repair pathways. However, if the damage is extensive or the repair mechanisms are deficient, the cell may undergo apoptosis or, alternatively, proliferate with a mutated genome, increasing the risk of cancer.
Conclusion and Future Directions
This compound is a prevalent dietary carcinogen that poses a potential risk to human health. Understanding its sources, metabolic activation, and mechanisms of action is crucial for developing effective strategies to mitigate its adverse effects. Future research should focus on:
-
Human Biomonitoring: Developing more sensitive and specific biomarkers of this compound exposure and effect.
-
Genetic Susceptibility: Further elucidating the role of genetic polymorphisms in enzymes involved in this compound metabolism in modulating individual cancer risk.
-
Chemoprevention: Identifying and evaluating natural and synthetic compounds that can inhibit the formation of this compound during cooking or block its metabolic activation.
-
Low-Dose Effects: Characterizing the health risks associated with chronic, low-dose exposure to this compound, which is most relevant to the general population.
This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals engaged in the study of this compound and other dietary carcinogens. A deeper understanding of these compounds will be instrumental in informing public health policies and developing novel approaches for cancer prevention.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. meatscience.org [meatscience.org]
- 4. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Factors affecting the formation and yield of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What’s Lurking in Your Steak? Scientists Detect Hidden Cancer-Linked Chemicals in Popular Meats [en.tums.ac.ir]
- 8. academic.oup.com [academic.oup.com]
- 9. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic aromatic amines induce DNA strand breaks and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Oxidative DNA Damage Induced by a Heterocyclic Amine, 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lack of Carcinogenicity of 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline (this compound) in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound has been the subject of extensive toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME), carcinogenicity, genotoxicity, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological processes associated with this compound exposure.
Introduction
Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds generated from the Maillard reaction between amino acids, creatine or creatinine, and sugars in protein-rich foods cooked at high temperatures. Among the more than 20 HAAs identified, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is one of the most abundant and potent mutagens found in the Western diet.[1] Its presence in commonly consumed cooked meats raises concerns about its potential risk to human health. This guide aims to provide a detailed technical resource for professionals in toxicology, pharmacology, and drug development by consolidating the current knowledge on the toxicological properties of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The biological effects of this compound are largely determined by its absorption, distribution, metabolism, and excretion.
Absorption
Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[2] Studies in both humans and rodents have demonstrated efficient absorption into the bloodstream.[2][3]
Distribution
Once absorbed, this compound is widely distributed throughout the body. The highest concentrations are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion.[2][4] Lower levels have been detected in other tissues, including the colon, pancreas, and lungs.[5][6]
Metabolism: Bioactivation and Detoxification
The metabolism of this compound is a critical determinant of its toxicity, involving a complex interplay between bioactivation and detoxification pathways. The liver is the primary site of this compound metabolism.
Bioactivation: The genotoxicity of this compound is dependent on its metabolic activation to reactive electrophilic intermediates. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of the exocyclic amino group to form N-hydroxy-MeIQx.[7][8][9] This intermediate can be further activated by N-acetyltransferases (NATs), particularly NAT2, or sulfotransferases (SULTs) to form reactive esters that can covalently bind to DNA, forming DNA adducts.[1]
Detoxification: this compound can also undergo several detoxification reactions. These include direct conjugation of the parent compound or its metabolites with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via SULTs).[5][8] In humans, a major detoxification pathway involves the CYP1A2-mediated oxidation of the 8-methyl group to form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH).[9][10]
Excretion
This compound and its metabolites are primarily excreted in the urine and feces.[2][11] In humans, a significant portion of an ingested dose is excreted in the urine within 24-48 hours.[3] The profile of urinary metabolites can vary between individuals, reflecting differences in metabolic enzyme activities.[8]
Table 1: Summary of ADME Properties of this compound in Humans and Rats
| Parameter | Human | Rat |
| Absorption | Rapid and efficient from the GI tract[2][3] | Rapid and efficient from the GI tract[2] |
| Distribution | Wide distribution, highest in liver and kidney[5][6] | Wide distribution, highest in liver and kidney[4] |
| Primary Metabolism | CYP1A2-mediated N-hydroxylation and 8-methyl oxidation[8][9] | CYP1A2-mediated N-hydroxylation and ring oxidation[5] |
| Primary Excretion Route | Urine[3][11] | Urine and Feces[2][11] |
| Major Urinary Metabolites | IQx-8-COOH, N-OH-MeIQx-N2-glucuronide, sulfamates, glucuronides[8][9] | Sulfamates, glucuronides, acetylated derivatives[5] |
Carcinogenicity
This compound has been shown to be a multi-organ carcinogen in rodent bioassays.
Carcinogenicity in Rodents
Oral administration of this compound in the diet has been found to induce tumors in both mice and rats.
-
Mice: In CDF1 mice fed a diet containing 0.06% this compound, a significant increase in the incidence of hepatocellular carcinomas was observed in both males and females.[12] Additionally, an increased incidence of lung tumors was seen in females, and lymphomas and leukemias were elevated in both sexes.[12]
-
Rats: In F344 rats, dietary administration of this compound has been shown to induce hepatocellular carcinomas, particularly in males.[13] Other target organs include the Zymbal gland, skin, and clitoral gland.[14]
Table 2: Carcinogenicity of this compound in F344 Rats (56-week study) [13]
| Dietary Concentration (ppm) | Incidence of Hepatocellular Carcinoma (%) | Incidence of Zymbal Gland Squamous Cell Carcinoma (%) |
| 0 | 0 | 0 |
| 100 | 0 | 0 |
| 200 | 45 | 10 |
| 400 | 94 | 56 |
Table 3: Carcinogenicity of this compound in CDF1 Mice (84-week study) [12]
| Treatment | Sex | Incidence of Hepatocellular Carcinoma (%) | Incidence of Lung Tumors (%) | Incidence of Lymphomas and Leukemias (%) |
| Control | Male | 17 | Not significantly different from control | 14 |
| 0.06% this compound | Male | 43 | Not significantly different from control | 38 |
| Control | Female | 0 | 10 | 18 |
| 0.06% this compound | Female | 91 | 43 | 43 |
Genotoxicity
The carcinogenicity of this compound is strongly linked to its genotoxic activity, primarily through the formation of DNA adducts.
Mutagenicity
This compound is a potent mutagen in the Salmonella typhimurium reverse mutation assay (Ames test), particularly in strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.[15][16] Its mutagenicity is dependent on metabolic activation by a mammalian microsomal fraction (S9).[15]
Table 4: Mutagenicity of this compound in the Ames Test
| Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |
| S. typhimurium TA98 | + | High (Potent frameshift mutagen) | [15] |
| S. typhimurium TA100 | + | Moderate (Induces base-pair substitutions) | [15] |
In Vivo Genotoxicity
In vivo studies have confirmed the genotoxic potential of this compound. It induces micronuclei in the bone marrow of mice, indicating its ability to cause chromosomal damage.[17][18]
DNA Adduct Formation
The primary mechanism of this compound-induced genotoxicity is the formation of covalent adducts with DNA. The major adduct formed is N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx).[1][19] These adducts can lead to mutations during DNA replication if not repaired. The levels of dG-C8-MeIQx adducts have been shown to be dose-dependent in various tissues of rodents and have also been detected in human tissues.[19][20]
Table 5: this compound-DNA Adduct Levels in Human and Rodent Colon [20]
| Species | Tissue | Mean Adduct Level (adducts/1012 nucleotides) |
| Human | Normal Colon | 26 ± 4 |
| Human | Colon Tumor | Not significantly different from normal |
| Rat (F344) | Colon | 17.1 ± 1 |
| Mouse (B6C3F1) | Colon | 20.6 ± 0.9 |
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of this compound are initiated by its metabolic activation and subsequent interaction with cellular macromolecules, primarily DNA.
Caption: Metabolic activation and detoxification pathways of this compound leading to genotoxicity and carcinogenicity.
Experimental Protocols
Rodent Carcinogenicity Bioassay (Adapted from OECD Guideline 451)
This protocol outlines a long-term carcinogenicity study in rodents to assess the carcinogenic potential of this compound.
References
- 1. aniara.com [aniara.com]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection and measurement of this compound in human urine after ingestion of a cooked meat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in two strains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry Method for Biomonitoring Cooked Meat Carcinogens and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Disposition and metabolism of the food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 19. Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Meiqx: A Group 2B Carcinogen - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound is "possibly carcinogenic to humans"[1]. This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence of its genotoxic potential[1]. This technical guide provides a comprehensive overview of the core scientific data related to this compound's carcinogenicity, including its metabolic activation, genotoxicity, and findings from pivotal animal studies. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of toxicology, oncology, and drug development.
Carcinogenicity
IARC Classification
The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B , signifying that it is "possibly carcinogenic to humans"[1][2]. This evaluation is predicated on sufficient evidence from animal studies and strong mechanistic data, although human epidemiological evidence is limited[1].
Animal Carcinogenicity Studies
Oral administration of this compound in the diet has been shown to induce tumors in multiple organs in both mice and rats.
Table 1: Carcinogenicity of this compound in Rodent Models
| Species | Strain | Route of Administration | Dose | Duration | Target Organs and Tumor Types | Reference |
| Rat | Fischer 344 (Male) | Diet | 100 ppm | 56 weeks | Liver (adenomas), Zymbal's gland (papillomas), Skin (papillomas) | [3] |
| Rat | Fischer 344 (Male) | Diet | 200 ppm | 56 weeks | Liver (hepatocellular carcinomas - 45% incidence), Zymbal's gland (squamous cell carcinomas - 10% incidence) | [3] |
| Rat | Fischer 344 (Male) | Diet | 400 ppm | 56 weeks | Liver (hepatocellular carcinomas - 94% incidence), Zymbal's gland (squamous cell carcinomas - 56% incidence) | [3][4] |
| Rat | Fischer 344 (Male & Female) | Diet | 400 ppm | 429 days | Males: Liver (hepatocellular carcinomas), Zymbal's gland (squamous cell carcinomas), Skin (squamous cell carcinomas). Females: Zymbal's gland (squamous cell carcinomas), Clitoral gland (squamous cell carcinomas) | [5] |
| Mouse | CDF1 (Male & Female) | Diet | 600 ppm | 32 weeks | Males: Liver (hepatocellular carcinomas), Lymphomas, Leukemias. Females: Liver (hepatocellular carcinomas), Lung (tumors) | [6] |
Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
Metabolic Activation Pathway
The primary pathway for this compound bioactivation involves a two-step process:
-
N-hydroxylation: Cytochrome P450 enzymes, predominantly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues, catalyze the N-hydroxylation of the exocyclic amino group of this compound to form N-hydroxy-Meiqx[4][7].
-
O-esterification: The N-hydroxy-Meiqx intermediate is then further activated by N-acetyltransferases (NAT2 ) or sulfotransferases (SULTs) to form reactive esters[4][8]. These esters are unstable and spontaneously generate a highly reactive nitrenium ion.
The ultimate carcinogenic species, the nitrenium ion, can then covalently bind to DNA bases, primarily at the C8 position of guanine, forming the N-(deoxyguanosin-8-yl)-Meiqx (dG-C8-Meiqx) adduct[4][9].
Genotoxicity Data
This compound is a potent mutagen in various in vitro and in vivo test systems. The formation of DNA adducts is a key initiating event in its mutagenic and carcinogenic activity.
Table 2: Genotoxicity of this compound in Experimental Assays
| Assay System | Model | Dose/Concentration | Endpoint | Result | Reference |
| Ames Test | Salmonella typhimurium TA98 (with S9 mix) | Not specified | Revertant colonies | Strong mutagen | [7] |
| gpt delta transgenic mouse | C57BL/6J | 3 ppm (diet) for 12 weeks | gpt mutant frequency in liver | 1.2-fold increase (not statistically significant) | [10] |
| gpt delta transgenic mouse | C57BL/6J | 30 ppm (diet) for 12 weeks | gpt mutant frequency in liver | 2.3-fold increase | [10] |
| gpt delta transgenic mouse | C57BL/6J | 300 ppm (diet) for 12 weeks | gpt mutant frequency in liver | 8.6-fold increase | [10] |
| lacI transgenic mouse (Big Blue®) | C57BL/6 | 300 ppm (diet) for 12 weeks | lacI mutant frequency in liver and colon | Significant increase, greater in females | [7] |
| DNA Adduct Formation | F344 Rat Liver | 400 ppm (diet) for 4 weeks | dG-C8-Meiqx adducts | ~110 adducts per 107 nucleotides | [11] |
Experimental Protocols
Rodent Carcinogenicity Bioassay
This protocol provides a general framework for assessing the carcinogenicity of this compound in a rat model.
Methodology:
-
Animal Model: Fischer 344 (F344) rats are commonly used.
-
Administration: this compound is incorporated into the standard diet at various concentrations (e.g., 100, 200, 400 ppm)[3][4].
-
Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in various organs, as determined by gross and microscopic pathological examination[3][4].
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify this compound-DNA adducts.
Methodology:
-
DNA Isolation: DNA is extracted from the target tissue (e.g., liver) of this compound-exposed animals.
-
Enzymatic Digestion: The DNA is digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Adducted nucleotides are enriched, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducted ones.
-
³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[11][12][13].
-
Quantification: Adduct levels are quantified by measuring the radioactivity of the adduct spots/peaks and are typically expressed as adducts per 10⁷ or 10⁸ nucleotides[11][12].
Quantification of this compound in Food Matrices
Accurate quantification of this compound in cooked foods is crucial for exposure assessment. HPLC coupled with tandem mass spectrometry (MS/MS) is a common analytical method.
Methodology:
-
Sample Preparation: A homogenized food sample (e.g., cooked beef) undergoes extraction, often using a solid-phase extraction (SPE) method to isolate and concentrate the heterocyclic amines[14].
-
Chromatographic Separation: The extract is injected into an HPLC system, where this compound is separated from other components on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode for high selectivity and sensitivity[14].
-
Quantification: The concentration of this compound is determined by comparing the signal intensity to a calibration curve generated from standards, often using a stable isotope-labeled internal standard to correct for matrix effects and extraction losses[14].
Implications for Drug Development and Risk Assessment
The understanding of this compound's carcinogenic mechanisms holds several implications for drug development and human health risk assessment:
-
CYP1A2 and NAT2 as Biomarkers: Polymorphisms in the CYP1A2 and NAT2 genes can influence an individual's susceptibility to the carcinogenic effects of this compound. These enzymes could be considered as biomarkers for risk assessment[4].
-
Chemoprevention Strategies: The metabolic activation pathway presents targets for chemopreventive agents. For instance, inhibitors of CYP1A2 could potentially reduce the formation of the ultimate carcinogen.
-
Drug Metabolism Interactions: Drugs that are substrates, inhibitors, or inducers of CYP1A2 may interact with the metabolism of this compound, altering its carcinogenic potential. This is a relevant consideration in preclinical and clinical drug development.
-
Low-Dose Extrapolation: Studies on the low-dose carcinogenicity of this compound are crucial for human health risk assessment, as dietary exposure is typically at low levels. The non-linear dose-response observed in some studies suggests the possibility of a threshold for its carcinogenic effects, which has significant regulatory implications[3][4].
Conclusion
This compound is a well-characterized Group 2B carcinogen that induces tumors in multiple organs in animal models. Its carcinogenicity is driven by a clear mechanism of metabolic activation to a DNA-reactive species, leading to the formation of mutagenic DNA adducts. The quantitative data from carcinogenicity and genotoxicity studies, along with established experimental protocols, provide a solid foundation for further research into its role in human cancer, the development of preventative strategies, and the assessment of risks associated with dietary exposure. The signaling pathways and experimental workflows presented herein offer a visual guide to these complex processes, aiding researchers in this critical area of study.
References
- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS | | Теория и практика переработки мяса [meatjournal.ru]
- 3. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. biotoxicity.com [biotoxicity.com]
- 9. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. researchgate.net [researchgate.net]
- 14. Lack of Hepatocarcinogenicity of Combinations of Low Doses of 2-amino-3, 8-dimethylimidazo[4,5- f ]quinoxaline and Diethylnitrosamine in Rats: Indication for the Existence of a Threshold for Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and Disposition of MeIQx in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the bioavailability and disposition of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans. This compound, a heterocyclic aromatic amine formed during the cooking of meat, is a potent mutagen and a suspected human carcinogen.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its carcinogenic risk and for the development of potential risk mitigation strategies.
Executive Summary
Studies in human volunteers have demonstrated that this compound is rapidly absorbed orally, with peak plasma concentrations occurring within one hour of administration.[1] The compound is extensively distributed throughout the body and is subject to significant metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[2] Less than 5% of the administered dose is excreted unchanged in the urine. The primary route of elimination is through urinary excretion of various metabolites.[3][4] A notable interindividual variability in the metabolism and disposition of this compound has been observed.[3][4]
Pharmacokinetics
Following oral administration, this compound is quickly absorbed from the gastrointestinal tract.[1] Pharmacokinetic analyses in healthy human volunteers have revealed a rapid distribution phase and a plasma elimination half-life of approximately 3.5 hours.[1][5] However, some studies have noted considerable differences in absorption, particularly in individuals with compromised pancreatic function, suggesting that underlying health conditions can influence the bioavailability of this compound.[1]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |
| Plasma Elimination Half-life (t1/2) | ~3.5 hours | [1][5] |
Metabolism
The metabolism of this compound in humans is a complex process involving both Phase I and Phase II enzymatic reactions, with CYP1A2 playing a central role in its bioactivation and detoxification.[2][6][7]
Metabolic Activation
The initial and critical step in the metabolic activation of this compound is the N-oxidation of the exocyclic amino group, catalyzed by CYP1A2, to form the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx).[3][4] This reactive intermediate can covalently bind to DNA, forming adducts that can lead to mutations and potentially initiate carcinogenesis.[8]
Detoxification Pathways
Humans possess several detoxification pathways to mitigate the harmful effects of this compound. The most prominent detoxification route is the oxidation of the 8-methyl group, also mediated by CYP1A2, to form 2-amino-8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxaline (8-CH2OH-MeIQx), which is further oxidized to 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH).[2][9][10] IQx-8-COOH is the most abundant metabolite of this compound found in human urine.[2][5]
Phase II conjugation reactions also play a significant role in this compound detoxification. The parent compound and its metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble and readily excretable products.[3][4] Identified Phase II metabolites include N2-(β-1-glucosiduronyl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound-N2-Gl) and N2-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid (this compound-N2-SO3-).[3][4] The genotoxic N-OH-MeIQx can also be detoxified through glucuronidation to form N2-(β-1-glucosiduronyl)-N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (NOH-MeIQx-N2-Gl).[3][4][11]
Excretion
The primary route of elimination for this compound and its metabolites is via the urine.[3][4] Studies involving the administration of 14C-labeled this compound to human volunteers showed that the amount of the dose excreted in urine ranged from 20.2% to 58.6% over 24 hours, with unmetabolized this compound accounting for only 0.7% to 2.8% of the dose.[3] This indicates extensive metabolism prior to excretion.
Table 2: Urinary Excretion of this compound and its Major Metabolites in Humans (% of Administered Dose)
| Compound | Range (% of Dose) | Reference |
| Unchanged this compound | 0.7 - 2.8 | [3] |
| This compound-N2-Glucuronide (this compound-N2-Gl) | 1.6 - 6.3 | [4] |
| This compound-N2-Sulfamate (this compound-N2-SO3-) | 0.6 - 3.1 | [4] |
| NOH-MeIQx-N2-Glucuronide (NOH-MeIQx-N2-Gl) | 1.4 - 10.0 | [4] |
| 8-CH2OH-MeIQx | 1.0 - 4.4 | [4] |
| 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH) | 25 - 50 (of recovered 14C/ml urine) | [1][5] |
| Unidentified Metabolite | 7.6 - 28.0 | [3][4] |
Note: There is a large interindividual variation in the excretion of this compound and its metabolites.[3][4]
Experimental Protocols
Human Volunteer Study for Metabolism and Pharmacokinetics
Objective: To investigate the metabolism and pharmacokinetics of a dietary equivalent dose of this compound in healthy human volunteers.
Methodology:
-
Subjects: Healthy male and female volunteers were recruited. Exclusion criteria included smoking, regular medication use, and high consumption of grilled meats.
-
Dosing: Subjects were administered a single oral dose of 14C-labeled this compound.
-
Sample Collection: Blood samples were collected at various time points post-dosing to determine plasma pharmacokinetics. Urine was collected over a 24-hour period to analyze for this compound and its metabolites.[1]
-
Sample Analysis: Plasma concentrations of this compound were quantified using accelerator mass spectrometry (AMS).[1] Urinary metabolites were separated by high-performance liquid chromatography (HPLC) and identified by on-line UV spectroscopy and HPLC-mass spectrometry (HPLC-MS).[3]
In Vitro Metabolism using Human Hepatocytes
Objective: To characterize the metabolic pathways of this compound in a relevant human cell model.
Methodology:
-
Cell Culture: Primary human hepatocytes were cultured.
-
Incubation: Hepatocytes were incubated with this compound at concentrations relevant to human exposure.
-
Metabolite Extraction: At the end of the incubation period, the cell culture medium and cell lysates were collected, and metabolites were extracted.
-
Metabolite Identification: Metabolites were characterized using UV and mass spectroscopy. Novel metabolites were further characterized by 1H NMR spectroscopy.[8][9][10]
Conclusion
The disposition of this compound in humans is characterized by rapid absorption, extensive metabolism primarily driven by CYP1A2, and efficient urinary excretion of metabolites. While detoxification pathways are prominent, the formation of the genotoxic N-OH-MeIQx metabolite underscores the potential carcinogenic risk associated with this compound exposure. The significant interindividual variability in this compound metabolism highlights the need for further research to identify the genetic and environmental factors that influence an individual's susceptibility to the adverse effects of this dietary mutagen. This detailed understanding of this compound ADME is fundamental for developing robust risk assessments and for guiding public health recommendations regarding the consumption of well-done cooked meats.
References
- 1. The disposition of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in healthy and pancreatic cancer compromised humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfrm.ru [jfrm.ru]
- 8. experts.umn.edu [experts.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a prevalent heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. This compound is a potent mutagen and has been classified as a Group 2B carcinogen, possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC). This document details the metabolic activation pathways of this compound, its interaction with DNA to form adducts, and the subsequent cellular responses, including DNA repair and apoptosis. Detailed experimental protocols for key genotoxicity assays—the Ames test, the comet assay, and the in vivo micronucleus test—are provided to facilitate the assessment of this compound and other HAAs. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the complex processes involved in this compound-induced genotoxicity. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the mechanisms of HAA-induced carcinogenesis and developing strategies for risk assessment and mitigation.
Introduction
Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed in protein-rich foods cooked at high temperatures. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is one of the most abundant and well-studied. Human exposure to this compound is a significant concern due to its potent genotoxic effects, which are believed to be the primary mechanism underlying its carcinogenicity. Understanding the molecular mechanisms of this compound genotoxicity is crucial for assessing human cancer risk and for the development of potential chemopreventive agents.
This guide provides an in-depth examination of the genotoxic properties of this compound, focusing on its metabolic activation, DNA adduct formation, and the cellular consequences of this DNA damage.
Metabolic Activation of this compound
This compound itself is not genotoxic; it requires metabolic activation to exert its mutagenic effects. This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver, but also in other tissues.
The initial and critical step is the N-hydroxylation of the exocyclic amino group of this compound, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP1A1. This reaction forms the N-hydroxy-MeIQx metabolite.
Subsequently, the N-hydroxy-MeIQx undergoes O-esterification, a reaction that can be catalyzed by two main enzyme families: N-acetyltransferases (NATs) and sulfotransferases (SULTs). O-acetylation by NAT2 is a major pathway, leading to the formation of N-acetoxy-MeIQx. This ester is highly unstable and spontaneously breaks down to form a highly reactive electrophilic nitrenium ion. This nitrenium ion is the ultimate carcinogen that readily reacts with nucleophilic sites in DNA, primarily the C8 position of guanine.
The Discovery and Characterization of MeIQx: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) that has garnered significant attention in the scientific community due to its mutagenic and carcinogenic properties. First identified in cooked beef, this compound is formed during the high-temperature cooking of protein-rich foods through the Maillard reaction. Its widespread presence in the human diet and its potential health risks have made it a subject of extensive research. This technical guide provides a comprehensive overview of the initial studies on the discovery and characterization of this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Discovery and Initial Identification
The journey to identify this compound began with the observation of potent mutagenic activity in cooked meats. The isolation and identification of this compound were first reported by Kasai et al. in 1981. The structure of this compound was elucidated using proton nuclear magnetic resonance and high-resolution mass spectral analysis and was subsequently confirmed by chemical synthesis[1]. This seminal work laid the foundation for future research into the occurrence, metabolism, and toxicology of this compound.
Quantification of this compound in Food Products
Following its discovery, a critical area of research has been the quantification of this compound in various cooked food products. These studies are essential for assessing human exposure and understanding the conditions that favor its formation.
Table 1: Concentration of this compound in Various Cooked Meats
| Food Product | Cooking Method | This compound Concentration (ng/g) | Reference |
| Fried Ground Beef | - | 1.0 | [1] |
| Fried Beef Patty 1 | - | 2.4 | |
| Fried Beef Patty 2 | - | 1.3 | |
| Beef Steak | Restaurant Prepared | Up to 14 (total HAAs) | [2] |
Experimental Protocols
Extraction and Quantification of this compound from Meat Samples
This protocol outlines the common steps for extracting and quantifying this compound from cooked meat, primarily utilizing solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
a. Sample Preparation and Homogenization:
-
A known weight of the cooked meat sample (typically 3-10 grams) is minced and homogenized.[1]
-
An internal standard, such as a stable isotope-labeled this compound, is added to the homogenate to account for extraction losses.[1]
b. Solid-Phase Extraction (SPE): A multi-step SPE procedure is often employed for the selective extraction and cleanup of this compound from the complex meat matrix. While specific cartridge types and elution solvents may vary, a general workflow is as follows:
-
Alkaline Hydrolysis: The homogenized sample is subjected to alkaline hydrolysis to release this compound from the food matrix.
-
Cartridge Conditioning: An SPE cartridge (e.g., Oasis MCX) is conditioned with methanol and water.[3][4]
-
Sample Loading: The hydrolyzed sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with appropriate solvents to remove interfering substances.
-
Elution: this compound is eluted from the cartridge using a specific solvent mixture, often containing an organic solvent and a modifying agent.
c. HPLC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to separate this compound from other components.[4]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is typically detected using positive electrospray ionization (ESI+) and monitored in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]
Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound from meat samples.
Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5][6]
a. Principle: The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[5][6][7] A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.[5][6]
b. Materials:
-
Salmonella typhimurium histidine auxotrophic strains (e.g., TA98, TA100).[5]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).[5]
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[5]
-
Minimal glucose agar plates (histidine-deficient).[5]
-
Top agar containing a trace amount of histidine.[5]
c. Procedure:
-
Overnight Culture: Inoculate the S. typhimurium test strains into a nutrient broth and incubate overnight.[5]
-
Reaction Mixture: In a test tube, combine the bacterial culture, the test compound (this compound) at various concentrations, and the S9 mix (if metabolic activation is being assessed).[5]
-
Pre-incubation: Incubate the reaction mixture at 37°C for a short period.[5]
-
Plating: Add molten top agar to the reaction mixture, gently vortex, and pour the mixture onto a minimal glucose agar plate.[7]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[5]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5]
Ames Test Workflow
Caption: A simplified workflow of the Ames test for mutagenicity assessment.
Metabolic Pathways of this compound
The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to DNA and induce mutations. The primary enzyme responsible for this bioactivation is cytochrome P450 1A2 (CYP1A2).[8][9] However, this compound can also undergo detoxification pathways, and the balance between these two processes is crucial in determining its ultimate carcinogenic potential.[8][9][10]
Table 2: Key Enzymes Involved in this compound Metabolism
| Enzyme | Pathway | Role | Reference |
| Cytochrome P450 1A2 (CYP1A2) | Bioactivation | N-hydroxylation to form the proximate carcinogen N-hydroxy-MeIQx. | [8][9] |
| N-acetyltransferases (NATs) | Bioactivation | O-acetylation of N-hydroxy-MeIQx to a reactive acetoxy ester. | |
| Sulfotransferases (SULTs) | Bioactivation | O-sulfonation of N-hydroxy-MeIQx to a reactive sulfooxy ester. | |
| UDP-glucuronosyltransferases (UGTs) | Detoxification | Glucuronidation of this compound and its metabolites. | [11] |
| Glutathione S-transferases (GSTs) | Detoxification | Conjugation with glutathione. |
This compound Metabolic Activation and Detoxification Pathways
Caption: Metabolic pathways of this compound leading to bioactivation or detoxification.
In Vivo Carcinogenicity Studies
The carcinogenic potential of this compound has been evaluated in several rodent models. These studies provide crucial information on target organs and dose-response relationships.
Table 3: Summary of In Vivo Carcinogenicity Studies of this compound in Rodents
| Animal Model | Administration Route | Dose | Duration | Target Organs for Tumors | Reference |
| F344 Rats (Male) | Diet | 100, 200, 400 ppm | 56 weeks | Liver, Zymbal glands, Skin | [12] |
| F344 Rats (Male & Female) | Diet | 400 ppm | 429 days | Zymbal gland, Skin (males), Clitoral gland (females), Liver (males) | [1] |
| CDF1 Mice (Male & Female) | Diet | - | - | Liver, Lymphomas/Leukemias (males), Lung (females) | [1][13] |
| F344 Rats (Male) | Diet | 0.001, 0.01, 0.1, 1, 10, 100 ppm | 16 weeks | Liver (preneoplastic lesions) | [14] |
Experimental Design for a Rodent Carcinogenicity Study
A typical experimental design for assessing the carcinogenicity of this compound in rodents involves the following steps:
-
Animal Selection: Groups of male and female rodents (e.g., F344 rats) are selected.[1][12]
-
Dose Selection and Administration: Animals are administered this compound, typically in the diet, at multiple dose levels (including a control group receiving a diet without this compound).[12][14]
-
Chronic Exposure: The animals are exposed to the this compound-containing diet for a significant portion of their lifespan (e.g., 56 weeks to 2 years).[1][12]
-
Clinical Observation: Animals are monitored regularly for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tissues from various organs are collected, preserved, and examined microscopically for neoplastic and preneoplastic lesions.[14]
Logical Flow of a Rodent Carcinogenicity Study
Caption: Logical workflow of an in vivo carcinogenicity study for this compound.
Conclusion
The initial studies on the discovery and characterization of this compound have been instrumental in establishing its significance as a food-borne mutagen and carcinogen. The development of sensitive analytical methods has enabled its quantification in the human diet, while in vitro and in vivo studies have elucidated its metabolic pathways and carcinogenic potential. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of toxicology, food safety, and drug development. Further research is ongoing to better understand the risks associated with dietary this compound exposure and to develop strategies for its mitigation.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. A modeling approach to evaluate the balance between bioactivation and detoxification of this compound in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modeling approach to evaluate the balance between bioactivation and detoxification of this compound in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Meiqx in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] Classified as a potential human carcinogen, the detection and quantification of this compound in food samples are crucial for food safety assessment and toxicological studies.[1] This document provides detailed application notes and protocols for the analysis of this compound in various food matrices, intended for researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods Overview
Several analytical techniques are available for the determination of this compound in food samples. The choice of method often depends on the required sensitivity, selectivity, and the nature of the food matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) is a widely used technique.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a gold standard for trace-level analysis of this compound.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step to increase the volatility of this compound.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening method based on antigen-antibody interactions.[9][10]
Quantitative Data Summary
The performance of different analytical methods for this compound detection can be compared based on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Heated Meat Products | low p.p.b. range | - | 46 - 83 | [2] |
| HPLC-FLD/DAD | Roasted Pork Loin | - | 0.07 - 1 ng/g | 67.1 - 93.9 | [3] |
| LC-MS/MS | Meat Products | - | 3 ng/g | 90.9 | [4][5] |
| LC-MS/MS | Various Food Matrices | < 3.1 ng/g | - | 66.0 - 118.9 | [6] |
| QuEChERS-LC-MS/MS | Cooked Chicken Meat | 0.1 ng/g | 1 ng/g | >82 | [11] |
| GC-MS | Fried Beef | picogram sensitivity | - | - | [7] |
| ELISA | (Not specified for this compound) | (Method dependent) | (Method dependent) | (Method dependent) | [9][12] |
Experimental Workflow
The general workflow for the analysis of this compound in food samples involves sample preparation, extraction, clean-up, and instrumental analysis.
Caption: General experimental workflow for the detection of this compound in food samples.
Detailed Experimental Protocols
Sample Preparation and Extraction (General)
A crucial step in this compound analysis is the efficient extraction from complex food matrices. A common approach involves alkaline hydrolysis followed by solid-phase extraction (SPE).[4][5]
Materials:
-
Food sample (e.g., cooked meat, fish)
-
Internal standard (e.g., deuterated this compound)
-
Sodium hydroxide (NaOH) solution
-
Diatomaceous earth
-
Organic solvents (e.g., methanol, acetonitrile, dichloromethane)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, cation exchange)
Protocol:
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 3-10 g).[7]
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of an appropriate internal standard to correct for extraction losses.
-
Alkaline Hydrolysis: Add NaOH solution to the sample and incubate to release this compound from the food matrix.
-
Extraction: Mix the hydrolysate with diatomaceous earth and perform liquid-liquid extraction with a suitable organic solvent.[7]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the extract onto the cartridge. Wash the cartridge to remove interferences and then elute the this compound-containing fraction with a suitable solvent mixture (e.g., ammonia-methanol).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for instrumental analysis.[13]
HPLC-MS/MS Analysis
This method provides high sensitivity and specificity for the quantification of this compound.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing a small percentage of formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Protocol:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the reconstituted sample extract and the calibration standards into the LC-MS/MS system.
-
Identify this compound based on its retention time and the specific MRM transitions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
GC-MS Analysis
GC-MS is a powerful technique for this compound analysis, though it often requires derivatization.[7]
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
GC Conditions (Example):
-
Column: Capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Temperature Program: A programmed temperature gradient to separate the analytes.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Monitoring Mode: Selected Ion Monitoring (SIM)
Protocol:
-
Derivatization: Derivatize the extracted this compound to increase its volatility and improve its chromatographic behavior.
-
Inject the derivatized sample into the GC-MS system.
-
Identify this compound based on its retention time and the characteristic mass fragments in the mass spectrum.
-
Quantify this compound using an internal or external standard calibration.
ELISA Screening
ELISA offers a rapid and high-throughput method for screening a large number of samples for the presence of this compound.[9][10]
Principle: This method utilizes specific antibodies that bind to this compound. In a competitive ELISA format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.
Materials:
-
ELISA kit specific for this compound (containing antibody-coated microtiter plates, this compound-enzyme conjugate, substrate, and stop solution)
-
Sample extracts
-
This compound standards
Protocol:
-
Add this compound standards and sample extracts to the wells of the antibody-coated microtiter plate.
-
Add the this compound-enzyme conjugate to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Conclusion
The detection of this compound in food samples is a critical aspect of food safety monitoring and research. The choice of analytical method depends on various factors, including the desired sensitivity, the complexity of the food matrix, and the available instrumentation. LC-MS/MS is currently the most sensitive and specific method for the quantification of this compound. HPLC with UV or fluorescence detection provides a reliable alternative, while GC-MS can also be used, often with a derivatization step. ELISA serves as a valuable tool for rapid screening of a large number of samples. The protocols outlined in this document provide a comprehensive guide for the analysis of this compound in food, enabling researchers and scientists to obtain accurate and reliable data.
References
- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Emerging Techniques: GCMS Food Safety and Food Quality Applications [thermofisher.com]
- 9. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum [mdpi.com]
- 10. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 11. repositorio.uc.cl [repositorio.uc.cl]
- 12. ELISA - Food Drug Residue Analysis – Randox Food [randoxfood.com]
- 13. Detection of Food Mutagens in Processed Meat [pubs.sciepub.com]
Quantifying MeIQx-DNA Adducts in Tissue: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) formed during the cooking of meat and fish at high temperatures. Classified as a probable human carcinogen, this compound requires metabolic activation to exert its genotoxic effects, leading to the formation of covalent DNA adducts. The quantification of these adducts in various tissues is a critical biomarker for assessing cancer risk and understanding the mechanisms of chemical carcinogenesis. This document provides detailed protocols for the quantification of this compound-DNA adducts using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling Assay.
Principle of this compound-DNA Adduct Formation
This compound undergoes metabolic activation primarily in the liver, but also in extrahepatic tissues, through a multi-step process. Cytochrome P450 enzymes (CYP1A1 and CYP1A2) catalyze the N-hydroxylation of this compound to form N-hydroxy-MeIQx.[1] This intermediate is then further activated by N-acetyltransferases (NAT2) or sulfotransferases to form a reactive N-acetoxy or N-sulfonyloxy ester.[1][2] These electrophilic intermediates can then react with nucleophilic sites on DNA, primarily the C8 and N² positions of guanine, to form dG-C8-MeIQx and dG-N²-MeIQx adducts, respectively.[3][4] The formation of these adducts is a key initiating event in this compound-induced mutagenesis and carcinogenesis.[1][4]
I. Quantification of this compound-DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers high specificity and sensitivity for the detection and quantification of specific DNA adducts.[3][5][6] It relies on the separation of adducted nucleosides by liquid chromatography followed by their detection and fragmentation in a tandem mass spectrometer.
Experimental Protocol
1. DNA Isolation:
-
Excise tissue samples and immediately freeze in liquid nitrogen.
-
Isolate genomic DNA using standard phenol-chloroform extraction or commercially available DNA isolation kits. Ensure high purity and integrity of the DNA.
-
Quantify the isolated DNA using UV spectrophotometry at 260 nm.
2. Enzymatic Hydrolysis of DNA:
-
To 100 µg of DNA, add a deuterated internal standard (e.g., dG-C8-MeIQx-D3) to allow for accurate quantification.[1]
-
Perform enzymatic digestion to break down the DNA into individual nucleosides. A combination of nucleases is often used for efficient digestion.[1][5]
-
Incubate the DNA sample with DNase I at 37°C for 1 hour.[1]
-
Add a cocktail of micrococcal nuclease, nuclease P1, spleen phosphodiesterase, and snake venom phosphodiesterase and incubate for an additional 6 hours at 37°C.[1][5]
-
Note: The choice of nucleases can influence the digestion efficiency of bulky adducts like dG-C8-MeIQx.[5]
-
3. Solid-Phase Extraction (SPE) for Adduct Enrichment:
-
Enrich the adducted nucleosides from the digested DNA sample using a C18 solid-phase extraction cartridge. This step removes unmodified nucleosides and other interfering substances.
-
Condition the SPE cartridge with methanol and then with water.
-
Load the DNA digest onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound-DNA adducts with methanol.
-
Dry the eluate under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Inject the sample into a liquid chromatography system equipped with a C18 reversed-phase column.[3]
-
Separate the this compound-DNA adducts from other components using a gradient elution program.
-
The eluent from the LC is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.[3]
-
Perform detection and quantification using Selected Reaction Monitoring (SRM) mode.[3][7]
-
Monitor the transition of the protonated molecular ion [MH]⁺ to a specific product ion, which typically involves the loss of the deoxyribose moiety ([MH - 116]⁺).[3][7]
-
For dG-C8-MeIQx, the transition is m/z 479 → m/z 363.[1]
-
For the deuterated internal standard (dG-C8-MeIQx-D3), the transition is m/z 482 → m/z 366.[1]
-
5. Data Analysis:
-
Generate a calibration curve using known amounts of the this compound-DNA adduct standards and the internal standard.
-
Quantify the amount of this compound-DNA adducts in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the results as adducts per 10⁷ or 10⁸ nucleotides.
II. Quantification of this compound-DNA Adducts by ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[8][9]
Experimental Protocol
1. DNA Isolation and Digestion:
-
Isolate and purify DNA from tissue samples as described for the LC-MS/MS method.
-
Digest 10 µg of DNA to nucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours.[8]
2. Adduct Enrichment (Nuclease P1 Enhancement):
-
To increase the sensitivity of the assay, treat the DNA digest with nuclease P1.[10] This enzyme dephosphorylates the normal nucleotides but not the bulky aromatic adducts, thereby enriching the adducted nucleotides.[10]
-
Incubate the digest with nuclease P1 at 37°C for 30 minutes.
3. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[8]
-
Incubate the reaction mixture at 37°C for 30-45 minutes.
4. Chromatographic Separation of Labeled Adducts:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other reaction components using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[6]
-
Develop the TLC plates in multiple directions using different solvent systems to achieve optimal separation of the adduct spots.
5. Detection and Quantification:
-
Visualize the separated adduct spots by autoradiography.
-
Excise the radioactive spots from the TLC plate and quantify the amount of radioactivity using Cerenkov counting or liquid scintillation counting.
-
Determine the total amount of nucleotides in the original DNA sample.
-
Calculate the adduct levels as Relative Adduct Labeling (RAL), which represents the ratio of adducted nucleotides to total nucleotides.
Data Presentation
Table 1: Quantification of this compound-DNA Adducts in Rodent Liver
| Species | Dose of this compound | Duration of Treatment | Adduct Level (adducts per 10⁷ nucleotides) | Method | Reference |
| Rat | 10 mg/kg (oral) | 24 hours | 3.07 ± 0.84 | LC-MS/MS | [3][11] |
| Rat | 0.5 mg/kg (oral) | 24 hours | 0.45 ± 0.27 | LC-MS/MS | [3][11] |
| Rat | 400 ppm in diet | 1 week | 39.0 | ³²P-Postlabeling | [12][13] |
| Rat | 40 ppm in diet | 1 week | 3.34 | ³²P-Postlabeling | [12][13] |
| Rat | 4 ppm in diet | 1 week | 0.28 | ³²P-Postlabeling | [12][13] |
| Rat | 0.4 ppm in diet | 1 week | 0.04 | ³²P-Postlabeling | [12][13] |
| Rat | 400 ppm in diet | 4 weeks | 110 | ³²P-Postlabeling | [12][13] |
Table 2: Quantification of this compound-DNA Adducts in Human and Rodent Colon
| Species | Dose of this compound | Tissue | Adduct Level (adducts per 10¹² nucleotides) | Method | Reference |
| Human | 304 ng/kg (oral) | Normal Colon | 26 ± 4 | AMS | [14] |
| Rat | 304 ng/kg (oral) | Normal Colon | 17.1 ± 1 | AMS | [14] |
| Mouse | 304 ng/kg (oral) | Normal Colon | 20.6 ± 0.9 | AMS | [14] |
AMS: Accelerator Mass Spectrometry, a highly sensitive technique often used with radiolabeled compounds.
Visualization of Workflows and Pathways
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Caption: Experimental workflow for this compound-DNA adduct quantification by LC-MS/MS.
Caption: Experimental workflow for this compound-DNA adduct quantification by ³²P-Postlabeling.
References
- 1. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic amine-DNA adducts analyzed by 32P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. DNA Adducts Formed by 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline in Rat Liver: Dose‐Response on Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA adducts formed by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in rat liver: dose-response on chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of DNA-adduct and tissue-available dose levels of this compound in human and rodent colon following administration of a very low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MeIQx-Induced Tumorigenesis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) commonly found in cooked meats and fish.[1] It is a potent mutagen and has been classified as a Group 2B carcinogen, possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[1] In experimental settings, this compound is a valuable tool for inducing tumors in animal models, thereby facilitating the study of carcinogenesis and the development of novel cancer therapeutics. This compound primarily induces tumors in the liver, Zymbal's gland, skin, and clitoral gland in rats, and in the liver, hematopoietic system, and lungs in mice.[2] This document provides detailed application notes and protocols for utilizing this compound to induce tumors in rodent models.
Mechanism of Carcinogenesis
This compound is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. The primary pathway for this bioactivation involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, which is predominantly expressed in the liver.[3][4][5] The resulting N-hydroxy-MeIQx can then be further activated through O-esterification by N-acetyltransferase 2 (NAT2).[4] This leads to the formation of a highly reactive electrophilic intermediate that can bind to DNA, forming DNA adducts, primarily at the C8 position of guanine.[1][4] These DNA adducts can lead to mutations, for instance, G to T transversions in the c-Ha-ras gene, initiating the process of carcinogenesis.[2]
The metabolic activation and detoxification pathways of this compound are crucial in determining its carcinogenic potential. While bioactivation leads to genotoxic metabolites, detoxification pathways, involving enzymes like glutathione S-transferases, work to eliminate the carcinogen.[1]
Experimental Protocols
Protocol 1: Dietary Administration of this compound in Rats for Induction of Liver, Zymbal's Gland, and Skin Tumors
This protocol is based on studies inducing tumors in Fischer 344 rats through dietary exposure to this compound.[6]
Materials:
-
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) (>99% purity)
-
Standard rodent chow
-
Fischer 344 male rats (7 weeks old)
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for one week prior to the start of the experiment.
-
Diet Preparation: Prepare diets containing this compound at concentrations of 100 ppm, 200 ppm, and 400 ppm. This is achieved by thoroughly mixing the appropriate amount of this compound into the powdered standard rodent chow. A control diet without this compound should also be prepared.
-
Animal Grouping: Randomly assign rats to the different diet groups (e.g., n=20 per group).
-
Administration: Provide the prepared diets and water ad libitum to the respective groups for a period of 56 weeks.[6]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity and tumor development. Record body weight weekly.
-
Termination and Analysis: At the end of the 56-week period, or when animals become moribund, euthanize the rats.[6] Perform a complete necropsy and collect tissues (liver, Zymbal's glands, skin, and any other tissues with gross abnormalities) for histopathological analysis.
Protocol 2: Intraperitoneal Injection of this compound in Newborn Mice for Induction of Hepatic Adenomas
This protocol is adapted from studies inducing liver tumors in B6C3F1 mice.[2]
Materials:
-
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) (>98% pure)
-
Dimethyl sulfoxide (DMSO)
-
Newborn male B6C3F1 mice (1 day old)
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in DMSO to achieve the desired concentrations for total doses of 0.625 µmol and 1.25 µmol per mouse.[2]
-
Administration: Administer the this compound solution via intraperitoneal injection on days 1, 8, and 15 after birth.[2] The total dose is divided across these three injections. A control group should receive DMSO vehicle only.
-
Weaning and Monitoring: Wean the mice at the appropriate age and monitor them for signs of toxicity.
-
Termination and Analysis: Euthanize the mice at 12 months of age.[2] Perform a necropsy with a focus on the liver. Count and record the incidence of hepatocellular adenomas.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-induced tumorigenesis.
Table 1: Dose-Response of this compound Carcinogenicity in F344 Male Rats (56 Weeks) [6]
| This compound Concentration (ppm in diet) | Incidence of Hepatocellular Carcinomas | Incidence of Zymbal's Gland Squamous Cell Carcinomas |
| 0 (Control) | 0% | 0% |
| 100 | 0% | 0% |
| 200 | 45% | 10% |
| 400 | 94% | 56% |
Table 2: Induction of Hepatic Adenomas in B6C3F1 Male Mice by Intraperitoneal Injection of this compound [2]
| Total Dose of this compound (µmol) | Incidence of Hepatocellular Adenomas at 12 months |
| 0 (Control) | 11.4% (5/44) |
| 0.625 | 33.3% (8/24) |
| 1.25 | 85% (17/20) |
Table 3: Tumor Induction in CDF1 Mice Fed this compound (600 ppm) for 84 Weeks [2]
| Sex | Tumor Type | Incidence |
| Male | Hepatocellular Carcinomas | High |
| Male | Lymphomas and Leukemias | Low |
| Female | Hepatocellular Carcinomas | High |
| Female | Lung Tumors | Low |
Visualizations
The following diagrams illustrate key processes in this compound-induced carcinogenesis.
Caption: Metabolic activation pathway of this compound leading to tumor initiation.
Caption: Experimental workflow for dietary this compound administration in rats.
Conclusion
This compound is a potent carcinogen in rodent models, providing a reliable method for studying the mechanisms of chemical carcinogenesis and for evaluating the efficacy of potential chemopreventive and therapeutic agents. The protocols and data presented here offer a comprehensive guide for researchers aiming to establish this compound-induced tumor models in their laboratories. Careful consideration of the animal model, dose, and route of administration is essential for achieving the desired tumor phenotype.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MeIQx Cytotoxicity in Cell Culture
These application notes provide an overview and detailed protocols for assessing the cytotoxic effects of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a prevalent heterocyclic amine found in cooked meats. This compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic and cytotoxic effects, primarily through the formation of DNA adducts and the induction of oxidative stress[1][2]. Understanding the cytotoxic mechanisms of this compound is crucial for toxicological research and drug development.
Core Concepts in this compound Cytotoxicity
This compound itself is not directly toxic but is converted to reactive metabolites by cellular enzymes. The primary pathway involves:
-
N-hydroxylation: Catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2[3][4].
-
O-acetylation: The N-hydroxy-MeIQx is further activated by N-acetyltransferase 2 (NAT2) to form a reactive N-acetoxy ester[3].
-
DNA Adduct Formation: The ultimate reactive metabolite covalently binds to DNA, primarily at the C8 position of guanine, forming dG-C8-MeIQx adducts[3][5]. These bulky adducts can disrupt DNA replication and transcription, leading to mutations, chromosomal aberrations, and cell death[3][6][7].
-
Oxidative Stress: The metabolic activation of this compound can also lead to the production of reactive oxygen species (ROS), contributing to cellular damage[1][2].
Visualization of this compound Metabolic Activation Pathway
Caption: Metabolic activation pathway of this compound leading to cytotoxicity.
Key Cell Culture Assays for this compound Cytotoxicity
A panel of assays is recommended to comprehensively evaluate the cytotoxic effects of this compound. These assays measure different aspects of cell health, from metabolic activity and membrane integrity to specific cell death pathways like apoptosis.
Cell Viability Assays
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon membrane damage.[13]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Protocol: LDH Assay for this compound Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11][14]
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][15]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Caspases are a family of proteases that are key mediators of apoptosis.[19] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[20][21] Assays for their activity often use a substrate that becomes fluorescent or luminescent upon cleavage by the active caspase.[20][22]
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[20]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[20]
Genotoxicity and Oxidative Stress Assays
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][23]
Protocol: Comet Assay
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and resuspend in PBS.
-
Slide Preparation: Mix cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind and separate the DNA fragments.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope. The extent of DNA damage is quantified by the length and intensity of the "comet tail."
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol: ROS Measurement
-
Cell Treatment: Treat cells with this compound in a black 96-well plate.
-
Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Presentation: Summary of this compound Cytotoxicity
The following tables summarize hypothetical quantitative data from the described assays to illustrate expected outcomes.
Table 1: Cell Viability after this compound Treatment
| This compound Conc. (µM) | Cell Viability (% of Control) - MTT Assay (48h) | % Cytotoxicity - LDH Assay (48h) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 |
| 10 | 92.3 ± 4.8 | 8.3 ± 1.5 |
| 50 | 75.6 ± 6.1 | 22.7 ± 2.8 |
| 100 | 51.2 ± 5.5 | 45.9 ± 4.1 |
| 200 | 28.9 ± 3.9 | 68.4 ± 5.3 |
Table 2: Apoptosis Induction by this compound (48h)
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 4.5 ± 0.8 | 1.0 ± 0.1 |
| 50 | 15.2 ± 2.1 | 2.8 ± 0.3 |
| 100 | 28.7 ± 3.5 | 5.1 ± 0.6 |
| 200 | 42.1 ± 4.2 | 8.9 ± 0.9 |
Table 3: Genotoxicity and Oxidative Stress Induced by this compound (24h)
| This compound Conc. (µM) | Comet Tail Moment (Arbitrary Units) | Intracellular ROS (Fold Change) |
| 0 (Vehicle) | 2.1 ± 0.4 | 1.0 ± 0.2 |
| 50 | 8.9 ± 1.1 | 1.8 ± 0.3 |
| 100 | 15.4 ± 1.9 | 2.9 ± 0.4 |
| 200 | 25.8 ± 2.7 | 4.2 ± 0.5 |
These notes provide a comprehensive framework for researchers and drug development professionals to investigate the cytotoxic effects of this compound using established cell culture assays. The detailed protocols and data presentation guidelines facilitate experimental design and data interpretation.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cigarette smoke and a heterocyclic amine, this compound on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro reaction of hydroxyamino derivatives of this compound, Glu-P-1 and Trp-P-1 with DNA: 32P-postlabelling analysis of DNA adducts formed in vivo by the parent amines and in vitro by their hydroxyamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic aromatic amines induce DNA strand breaks and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 17. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]
Application Notes and Protocols for Cytochrome P450 Enzyme Assays in MeIQx Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. It is a potent mutagen and a suspected human carcinogen. The metabolic activation of this compound is a critical step in its carcinogenic activity, and this process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[1][2] Understanding the kinetics and mechanisms of this compound metabolism is crucial for risk assessment and the development of potential cancer prevention strategies.
These application notes provide detailed protocols for in vitro assays to study the metabolism of this compound using human liver microsomes and recombinant human CYP enzymes. Additionally, quantitative data on this compound metabolism and a detailed analytical method for metabolite detection are presented.
Metabolic Activation of this compound
The primary metabolic activation pathway of this compound involves N-hydroxylation of the exocyclic amino group, a reaction predominantly catalyzed by CYP1A2.[1] This creates a reactive N-hydroxy-MeIQx metabolite, which can be further esterified by phase II enzymes to form highly reactive intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis. Detoxification pathways for this compound also exist, including the oxidation of the 8-methyl group to form 8-hydroxy-MeIQx, which is also mediated by CYP1A2.[3]
Quantitative Data on this compound Metabolism
| Enzyme | Substrate | Metabolic Reaction | Rate of Metabolism | Reference |
| Human CYP1A2 | This compound | N-oxidation | High | [1][4] |
| Human CYP1A1 | This compound | N-oxidation | Low | [4] |
| Human CYP1B1 | This compound | N-oxidation | Low | [4] |
Note: The provided search results did not contain specific Km and Vmax values for the N-hydroxylation of this compound by human CYP1A2. The table reflects the qualitative and relative rates of metabolism as described in the cited literature.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of this compound using pooled human liver microsomes.[5][6][7]
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures. A typical 200 µL reaction mixture includes:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (final concentration typically 0.2-1 mg/mL)
-
This compound (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
-
Include control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
No this compound: to serve as a background control.
-
Incubation with a known CYP1A2 inhibitor (e.g., furafylline) to confirm the role of this enzyme.[1]
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures (microsomes, buffer, and this compound) at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.[5]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reactions at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7] This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
Protocol 2: Metabolism of this compound using Recombinant Human CYP1A2
This protocol is for determining the specific contribution of CYP1A2 to this compound metabolism using a commercially available recombinant enzyme system.[12]
Materials:
-
Recombinant human CYP1A2 co-expressed with NADPH-cytochrome P450 reductase
-
Cytochrome b5 (optional, can enhance activity)
-
This compound
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a fresh stock solution of NADPH in buffer.
-
Reconstitute the recombinant CYP1A2 enzyme system according to the manufacturer's protocol.
-
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. A typical reaction mixture contains:
-
Potassium phosphate buffer
-
Recombinant CYP1A2 (at a specified pmol concentration)
-
This compound (at various concentrations)
-
-
-
Pre-incubation:
-
Pre-warm the reaction mixtures at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH.
-
-
Incubation:
-
Incubate at 37°C for a time period determined to be in the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow steps 7 and 8 from Protocol 1.
-
Analytical Method: HPLC-MS/MS for this compound and Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites.[8][9][10][11][13]
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to separate this compound and its more polar metabolites.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
Typical MS/MS Conditions (Positive Ion Mode):
-
Ionization: Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
N-hydroxy-MeIQx: Precursor ion (m/z) -> Product ion (m/z)
-
Specific m/z values should be optimized for the instrument used.
-
Sample Analysis:
-
Inject the processed samples onto the HPLC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the concentration of this compound and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro CYP-mediated metabolism assay for this compound.
References
- 1. CYP1A2-catalyzed conversion of dietary heterocyclic amines to their proximate carcinogens is their major route of metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant human P450 forms 1A1, 1A2, and 1B1 catalyze the bioactivation of heterocyclic amine mutagens in Escherichia coli lacZ strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. oyc.co.jp [oyc.co.jp]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for MeIQx and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed in cooked meats and fish.[1][2] Classified as a probable or possible human carcinogen by the International Agency for Research on Cancer (IARC), this compound and its metabolites are of significant interest in toxicology, pharmacology, and drug development.[3] Accurate and sensitive analytical methods are crucial for understanding its metabolic activation, detoxification, and interaction with biological macromolecules, such as DNA.[1][4][5]
These application notes provide a comprehensive overview of the analytical techniques used to quantify this compound and its metabolites in various biological and food matrices. Detailed protocols for sample preparation and analysis using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented.
Metabolic Activation and Detoxification of this compound
The carcinogenicity of this compound is linked to its metabolic activation to reactive intermediates that can form DNA adducts.[1][5] The primary metabolic pathway involves N-hydroxylation by cytochrome P450 enzymes (CYP1A2), followed by O-esterification by N-acetyltransferase (NAT2) to form highly reactive species that can bind to DNA, primarily at the C8 position of guanine.[4][5][6] Detoxification pathways include N-glucuronidation and sulfation of the parent compound and its hydroxylated metabolites.[2][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound and its metabolites from various analytical methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-ESI-MS/MS | Urine | 5 pg/mL | - | [8] |
| LC-ESI-MS/MS | Hair | - | 50 ppt (pg/g) | [9] |
| HPLC-MS/MS | Meat Products | 0.5 ng/g | 3 ng/g | [10] |
| LC-MS/MS | Meat Products | - | 0.01 - 10 ng/g | |
| LC-MS/MS | Infant Food | - | < 8 ng/g | |
| LC-ESI-MS/MS | Cooked Meat | <0.03 ng/g | - | [11] |
Table 2: Recovery Rates for this compound Analysis
| Sample Preparation Method | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Meat Products | ~90.9% | [10] |
| LLE with SPE | Meat Products | 52.39 - 116.88% | |
| QuEChERS | Meat Products | 52.39 - 116.88% | [3] |
| Acetone Extraction & SCX-SPE | Infant Food | 78 ± 4% to 98 ± 2% |
Table 3: Quantification of this compound DNA Adducts
| Adduct | Method | Detection Limit | Quantification in vivo (rat liver) | Reference |
| dG-C8-MeIQx & dG-N2-MeIQx | LC/ESI-MS/MS | 500 fg (1 fmol) | 0.45 - 3.07 adducts per 10^7 bases | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cooked Meat using Solid-Phase Extraction (SPE)
This protocol is based on methodologies described for the extraction of heterocyclic amines from meat products for subsequent HPLC or LC-MS/MS analysis.[3][10][13]
Materials:
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, propylsulfonic acid)
-
Solvents: Sodium hydroxide (NaOH), ethyl acetate, methanol, ammonia, acetonitrile, water
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Homogenization: Homogenize 1-3 grams of the cooked meat sample in an appropriate alkaline solution (e.g., 0.1 M NaOH).
-
Extraction: Perform liquid-liquid extraction of the homogenate using a suitable organic solvent like ethyl acetate. Centrifuge to separate the phases and collect the organic layer.
-
SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Apply the extracted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. The specific solvents will depend on the type of SPE cartridge used.
-
Elution: Elute this compound and its metabolites from the cartridge using an appropriate solvent mixture, such as methanol containing ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general method for the quantification of this compound and its metabolites using liquid chromatography-tandem mass spectrometry, a widely used and highly sensitive technique.[4][9][10][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These will be specific to this compound and each metabolite being analyzed. For example, for dG-C8-MeIQx, a characteristic transition is the loss of the deoxyribose moiety.[12]
-
Collision Energy and other MS parameters: Optimize for each analyte to achieve maximum sensitivity.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound and its metabolites of known concentrations in the initial mobile phase.
-
Sample Injection: Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.
-
Data Acquisition: Acquire data in SRM/MRM mode, monitoring the specific precursor-to-product ion transitions for each analyte.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the standard solutions. Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[8]
Protocol 3: Analysis of this compound-DNA Adducts
The analysis of DNA adducts is critical for assessing the genotoxicity of this compound. This protocol is based on the methods described for the sensitive detection of this compound-DNA adducts in biological samples.[4][12]
Materials:
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
SPE cartridges for cleanup
-
LC-MS/MS system
Procedure:
-
DNA Extraction: Isolate genomic DNA from the tissue or cell samples using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides. This is typically a multi-step process involving enzymes like nuclease P1 and alkaline phosphatase.
-
Solid-Phase Extraction (SPE) Cleanup: Use SPE to enrich the this compound-DNA adducts and remove the unmodified deoxynucleosides, which are present in much higher concentrations.
-
LC-MS/MS Analysis: Analyze the enriched adduct fraction by LC-ESI-MS/MS. Use SRM to monitor the specific transitions for the expected adducts, such as N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) and N-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx).[12] Quantification is typically achieved using a stable isotope-labeled internal standard of the adduct.
Conclusion
The analytical techniques described provide the necessary tools for the sensitive and specific quantification of this compound and its metabolites in a variety of matrices. The choice of method will depend on the specific research question, the matrix being analyzed, and the required level of sensitivity. The provided protocols offer a solid foundation for researchers to develop and validate their own analytical methods for studying the role of this compound in human health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Detection and measurement of this compound in human urine after ingestion of a cooked meat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomonitoring of Carcinogenic Heterocyclic Aromatic Amines in Hair: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of heterocyclic aromatic amines (HAs) content in samples of household-prepared meat dishes - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for MeIQx Carcinogenicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods such as meat and fish. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound has demonstrated mutagenic and carcinogenic properties in various experimental models.[1] Robust and well-designed experimental studies are crucial to understanding its carcinogenic mechanisms and assessing potential human risk.
These application notes provide detailed protocols for key assays used in this compound carcinogenicity studies, including in vitro mutagenicity and in vivo carcinogenicity bioassays. The accompanying quantitative data summaries and pathway diagrams offer a comprehensive resource for researchers in toxicology, carcinogenesis, and drug development.
Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.[2][3] The primary metabolic activation pathway involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-MeIQx.[2][4][5] This intermediate can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive esters that readily bind to DNA, primarily at the C8 position of guanine.[3]
This compound Metabolic Activation and Detoxification Pathway
The following diagram illustrates the key enzymatic steps in the bioactivation and detoxification of this compound.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Protocol:
-
Strain Selection: Utilize S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). These strains are commonly used for testing aromatic amines like this compound.
-
Metabolic Activation: Prepare a rat liver S9 fraction (from Aroclor 1254-induced rats) to provide the necessary metabolic enzymes for the bioactivation of this compound.
-
Culture Preparation: Grow overnight cultures of the selected S. typhimurium strains in nutrient broth at 37°C with shaking.
-
Plate Incorporation Assay: a. To 2 ml of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add:
- 0.1 ml of the bacterial culture.
- 0.1 ml of the test compound solution (this compound dissolved in DMSO) at various concentrations.
- 0.5 ml of S9 mix (or buffer for experiments without metabolic activation). b. Vortex the mixture gently and pour it onto a minimal glucose agar plate. c. Allow the top agar to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies (his+) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: a. For in vitro studies, treat cultured cells (e.g., HepG2) with various concentrations of this compound (with and without S9 activation). b. For in vivo studies, isolate cells from the target organs (e.g., liver, colon) of this compound-treated animals.
-
Slide Preparation: a. Mix the cell suspension with low-melting-point agarose. b. Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA. b. Apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: a. Neutralize the slides with a Tris buffer. b. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.
In Vivo Carcinogenicity Bioassay (Rodent Model)
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a substance.
Protocol:
-
Animal Model: Use a well-characterized rodent strain, such as F344 rats or B6C3F1 mice. Use both sexes.
-
Dose Selection: Based on preliminary toxicity studies, select at least three dose levels of this compound and a vehicle control group. Doses are typically administered in the diet.
-
Administration: Administer this compound in the diet for a long duration, typically up to two years.[6]
-
Animal Husbandry: House the animals in a controlled environment with regular monitoring of their health, body weight, and food consumption.
-
Clinical Observations: Conduct daily clinical observations and weekly detailed examinations for any signs of toxicity or tumor development.
-
Necropsy and Histopathology: a. At the end of the study, perform a complete necropsy on all animals. b. Collect all major organs and any gross lesions. c. Process the tissues for histopathological examination by a qualified pathologist to identify and classify tumors.
-
Data Analysis: Analyze the tumor incidence and multiplicity data using appropriate statistical methods to determine the carcinogenic potential of this compound.
Data Presentation
Table 1: In Vitro Mutagenicity of this compound in the Ames Test
| S. typhimurium Strain | This compound Concentration | Metabolic Activation (S9) | Mean Revertant Colonies/Plate | Fold Increase over Control |
| TA98 | Control (DMSO) | + | 25 | - |
| TA98 | 1 ng/plate | + | 150 | 6.0 |
| TA98 | 10 ng/plate | + | 1200 | 48.0 |
| TA100 | Control (DMSO) | + | 120 | - |
| TA100 | 10 ng/plate | + | 450 | 3.8 |
| TA100 | 100 ng/plate | + | 2500 | 20.8 |
Data are representative and compiled from various sources for illustrative purposes.
Table 2: In Vivo DNA Adduct Formation in F344 Rats
| This compound Dose (in diet) | Duration | Tissue | DNA Adduct Level (adducts per 107 nucleotides) | Reference |
| 0.4 ppm | 1 week | Liver | 0.04 | [7] |
| 4 ppm | 1 week | Liver | 0.28 | [7] |
| 40 ppm | 1 week | Liver | 3.34 | [7] |
| 400 ppm | 1 week | Liver | 39.0 | [7] |
| 400 ppm | 4 weeks | Liver | 110 | [7] |
| 100 ppm | 4 weeks | Liver | ~20 | [8][9] |
Table 3: Carcinogenicity of this compound in F344 Rats (56-week study)
| This compound Dose (in diet) | Organ | Tumor Type | Incidence (%) | Reference |
| 100 ppm | Liver | Hepatocellular Carcinoma | 0 | [10] |
| 200 ppm | Liver | Hepatocellular Carcinoma | 45 | [10] |
| 400 ppm | Liver | Hepatocellular Carcinoma | 94 | [10] |
| 100 ppm | Zymbal Gland | Squamous Cell Carcinoma | 0 | [10] |
| 200 ppm | Zymbal Gland | Squamous Cell Carcinoma | 10 | [10] |
| 400 ppm | Zymbal Gland | Squamous Cell Carcinoma | 56 | [10] |
Visualizations
Experimental Workflow for this compound Carcinogenicity Assessment
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the carcinogenicity of this compound. A combination of in vitro and in vivo assays is essential for a comprehensive evaluation, from initial mutagenicity screening to long-term cancer bioassays. The quantitative data presented highlights the dose-dependent genotoxic and carcinogenic effects of this compound, underscoring the importance of understanding its metabolic activation pathways in risk assessment. Researchers and drug development professionals can utilize this information to design and execute studies that contribute to a deeper understanding of the carcinogenic potential of this compound and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adducts formed by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in rat liver: dose-response on chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of MeIQx Genotoxicity
Introduction
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) commonly formed during the high-temperature cooking of meat and fish.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), this compound exhibits potent mutagenic activity in various experimental systems.[2] Its genotoxicity is a critical factor in its carcinogenicity, primarily mediated through the formation of DNA adducts that can lead to mutations if not properly repaired.[3]
The assessment of this compound genotoxicity relies on a battery of in vitro assays that model different aspects of DNA damage and mutation. A crucial aspect of this compound's mechanism is its requirement for metabolic activation to exert its genotoxic effects.[1][4] In vitro models must, therefore, incorporate a metabolic activation system, typically a liver S9 fraction, or utilize cell lines genetically engineered to express key metabolic enzymes.[1][5]
This document provides detailed application notes and protocols for several key in vitro assays used to evaluate the genotoxicity of this compound, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.
Metabolic Activation of this compound
This compound is a pro-mutagen that requires metabolic conversion to a reactive intermediate to bind to DNA.[4] The primary activation pathway involves a two-step process. First, cytochrome P450 enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues, catalyze the N-hydroxylation of this compound to form N-hydroxy-MeIQx.[1][4] Subsequently, this intermediate is further activated by phase II enzymes, such as N-acetyltransferase 2 (NAT2), through O-acetylation.[3][4] The resulting acetoxy-derivative is highly unstable and spontaneously forms a reactive nitrenium ion that can covalently bind to DNA, primarily at the C8 position of guanine, forming dG-C8-MeIQx adducts.[3][4] The efficiency of this activation is a key determinant of this compound's mutagenic potency.[4]
Ames Test (Bacterial Reverse Mutation Assay)
Application Notes
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[6] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[6][7] The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[6] this compound is a potent mutagen in the Ames test, particularly in strains like TA98, which detects frameshift mutations.[1][8] Its activity is highly dependent on the presence of an exogenous metabolic activation system (S9 mix).[1][8]
Experimental Workflow: Ames Test
Protocol: Plate Incorporation Method
-
Preparation of Bacterial Strains:
-
Inoculate S. typhimurium strains (e.g., TA98, TA100) into 10-15 mL of Oxoid Nutrient Broth No. 2.
-
Incubate overnight at 37°C with shaking (approx. 100 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.
-
-
Preparation of Test Substance and Controls:
-
Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution to obtain the desired test concentrations.
-
Prepare a negative control (solvent only) and a positive control (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).
-
-
Metabolic Activation System (S9 Mix):
-
Prepare the S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
The S9 mix typically contains S9 fraction, MgCl₂, KCl, glucose-6-phosphate, NADP, and a sodium phosphate buffer. Keep on ice.
-
-
Assay Procedure:
-
To a sterile tube containing 2 mL of molten top agar (maintained at 45°C), add the following in sequence:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound solution (or control solution).
-
0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates).
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify on a level surface.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.
-
Count the number of visible revertant colonies on each plate.
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
-
Data Presentation
| Compound | Concentration (µM) | Metabolic Activation (S9) | Revertant Colonies/Plate (Mean ± SD) | Reference |
| Control (Solvent) | - | + | 42 ± 6 | [8] |
| This compound | 0.23 | + | 980 ± 20 | [8] |
| Control (Solvent) | - | - | 35 ± 8 | [8] |
| This compound | 0.23 | - | 45 ± 5 | [8] |
Table 1: Example mutagenic activity of this compound in the Ames test using S. typhimurium TA98.
In Vitro Micronucleus Assay
Application Notes
The in vitro micronucleus (MN) assay is a comprehensive genotoxicity test that detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[9][10] Micronuclei are small, extra-nuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[9] This assay can be performed on various mammalian cell lines (e.g., CHO, TK6, HepG2) or primary human lymphocytes.[2][10] Given that this compound is known to induce chromosomal anomalies, the MN assay is a relevant endpoint for its genotoxicity assessment.[1] The use of cytochalasin B is common to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.[11]
Experimental Workflow: Micronucleus Assay
Protocol: Cytokinesis-Block Method
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., human-derived HepG2 cells, which have some metabolic capacity) under standard conditions (37°C, 5% CO₂).[2]
-
Seed cells into culture vessels (e.g., 6-well plates with coverslips) at a density that allows for exponential growth throughout the experiment.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Expose cells to various concentrations of this compound, along with solvent and positive controls (e.g., Mitomycin C). If the cell line has low metabolic activity, perform the exposure in the presence of an S9 mix for a short duration (e.g., 3-6 hours).
-
The treatment duration is typically 3-24 hours.
-
-
Cytokinesis Block:
-
After the initial treatment period, wash the cells with media and add fresh media containing cytochalasin B (final concentration typically 3-6 µg/mL).
-
Incubate the cells for an additional period corresponding to 1.5-2 normal cell cycle lengths to allow cells to divide once and become binucleated.
-
-
Cell Harvesting and Slide Preparation:
-
Gently trypsinize and collect the cells.
-
Treat with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using a freshly prepared methanol:acetic acid (3:1) solution.
-
Drop the cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.
-
-
Staining and Analysis:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
-
A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated binucleated cells.
-
Data Presentation
| Cell Line | This compound Conc. (µM) | Genotoxic Effect | Lowest Effective Concentration (µM) | Reference |
| HepG2 | 0 - 100+ | Dose-dependent increase in genotoxicity | 25-50 | [2] |
Table 2: Genotoxicity of this compound in human-derived HepG2 cells, as measured in assays for DNA damage and chromosomal aberrations.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
Application Notes
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[12][13] Following exposure to a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[14] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a shape resembling a "comet."[12] The intensity and length of the comet tail are proportional to the amount of DNA damage. The alkaline version of the assay (pH > 13) is most common as it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[13] This assay is suitable for assessing the initial DNA damage caused by this compound metabolites before the damage is converted into permanent mutations.
Experimental Workflow: Comet Assay
Protocol: Alkaline Comet Assay
-
Cell Culture and Treatment:
-
Culture cells as described for the micronucleus assay.
-
Expose cells to this compound and controls for a short period (e.g., 1-4 hours), as the comet assay detects primary DNA damage that may be repaired over time. Include an S9 activation system if necessary.
-
-
Slide Preparation:
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Mix a small volume of the cell suspension (e.g., 20 µL) with a larger volume of molten low-melting-point agarose (e.g., 180 µL at 37°C).
-
Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify by placing the slide on ice or at 4°C for at least 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in a freshly prepared, cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.
-
Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis under the same alkaline conditions, typically at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and place them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes. Repeat this step twice.
-
Stain the slides with a fluorescent DNA dye (e.g., SYBR Green, Propidium Iodide).
-
-
Scoring and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 randomly selected cells per slide using specialized comet assay software.
-
The primary metric is % Tail DNA (the percentage of total cell DNA fluorescence in the tail). A significant, dose-dependent increase in % Tail DNA indicates a positive genotoxic effect.
-
Data Presentation
| Cell Line | This compound Conc. (µM) | Metabolic System | % Tail DNA (Mean ± SEM) | Reference |
| V79-hCYP1A2-hNAT2 | 0 (Control) | Endogenous | 5.2 ± 0.8 | [5] |
| V79-hCYP1A2-hNAT2 | 10 | Endogenous | 15.1 ± 2.1* | [5] |
| V79-hCYP1A2-hNAT2 | 50 | Endogenous | 28.5 ± 3.5** | [5] |
| V79-hCYP1A2 | 50 | Endogenous | 7.8 ± 1.2 | [5] |
*Table 3: Example data showing this compound-induced DNA damage in a metabolically competent V79 cell line using an assay that detects DNA damage (γH2AX, which correlates with comet assay findings). Data is illustrative of expected trends. *p ≤ 0.05, *p ≤ 0.01.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Meiqx in Human Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meiqx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. As a potent mutagen and a suspected human carcinogen, monitoring its levels in biological samples is crucial for exposure assessment and understanding its role in human health. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples, intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established analytical techniques and provide a framework for accurate and reproducible measurements.
Quantitative Data Summary
The concentration of this compound in human urine can vary significantly based on dietary intake, particularly the consumption of well-cooked meats. The following table summarizes representative quantitative data from studies measuring this compound in human urine.
| Study Population | Analytical Method | Sample Type | This compound Concentration/Excretion | Citation |
| 10 healthy volunteers on a normal diet | HPLC | 24-hour urine | 11–47 ng/24 h | [1][2][3] |
| 6 male volunteers after a fried beef meal | GC-MS | 12-hour urine | 1.8–4.9% of ingested dose excreted unchanged | [1][4][5] |
| 3 patients on parenteral nutrients | Not specified | 24-hour urine | Not detected (< 1 ng/24-h) | [1] |
| 66 healthy subjects after a high-temperature cooked beef meal | GC-MS | 12-hour urine | Higher CYP1A2 activity associated with lower unconjugated this compound levels | [6] |
| 66 subjects after a cooked meat meal | GC-MS | 12-hour urine | 2.2–17.1% of ingested dose excreted as N-OH-Meiqx-N2-glucuronide | [7][8] |
Signaling and Metabolic Pathways
The metabolism of this compound is a critical factor in its potential carcinogenicity. Ingested this compound is absorbed and undergoes extensive biotransformation, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[1][6] This metabolic activation can lead to the formation of reactive intermediates that can bind to DNA, potentially initiating carcinogenesis. Key detoxification pathways include glucuronidation and sulfation, leading to the formation of conjugates that are excreted in the urine.[1][9]
Experimental Workflow
The analysis of this compound in urine typically involves sample collection, preparation to isolate the analyte from the complex urine matrix, and subsequent quantification using a sensitive analytical instrument.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique.
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect a 12-hour or 24-hour urine sample in a clean, sterile container.
-
Volume Measurement: Record the total volume of the collected urine.
-
Aliquoting: Homogenize the total urine sample and transfer aliquots (e.g., 10 mL) into labeled polypropylene tubes.
-
Storage: Immediately freeze the urine aliquots at -80°C until analysis to prevent degradation of this compound and its metabolites.[7]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Thawing: Thaw the frozen urine samples at room temperature.
-
Internal Standard: Spike a known amount of a stable isotope-labeled internal standard (e.g., [¹³C, ¹⁵N₂]this compound) into a defined volume of urine (e.g., 5 mL) to correct for extraction losses and matrix effects.[4][5]
-
Enzymatic Hydrolysis (Optional): To measure total this compound (free and conjugated), enzymatic hydrolysis can be performed. Adjust the urine pH and incubate with β-glucuronidase/sulfatase at 37°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interfering substances.
-
Elution: Elute this compound and the internal standard from the cartridge using a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation and parameters should be optimized for the specific LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z of protonated this compound) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
Protocol 4: Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations containing a constant amount of the internal standard.
-
Analysis: Analyze the calibration standards and the prepared urine samples by LC-MS/MS.
-
Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample and standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the urine samples from the calibration curve.
-
Reporting: Express the results as ng of this compound per mL of urine or as the total amount of this compound excreted over the collection period (e.g., ng/24 hours).
Conclusion
The accurate measurement of this compound in human urine is a valuable tool for assessing dietary exposure to this potential carcinogen. The protocols outlined in this document, based on established solid-phase extraction and LC-MS/MS techniques, provide a robust framework for researchers. Adherence to these methodologies, with appropriate optimization and quality control, will ensure reliable and reproducible data for applications in toxicology, epidemiology, and drug development.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection and measurement of this compound in human urine after ingestion of a cooked meat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lower levels of urinary 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (this compound) in humans with higher CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biomonitoring of heterocyclic aromatic amine metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of Meiqx in Dietary Samples
Welcome to the technical support center for the accurate quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx) in dietary samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in diet important?
A1: this compound, or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods like meat and fish. It is classified as a potential human carcinogen, and its accurate quantification in the diet is crucial for risk assessment and understanding its role in diseases such as cancer.[1][2]
Q2: What are the main challenges in accurately quantifying this compound in food samples?
A2: The primary challenges include the very low concentrations of this compound (in the ng/g range), the complexity of the food matrix which can interfere with analysis, the potential for analyte loss during sample preparation, and the need for highly sensitive and specific analytical instrumentation.[3]
Q3: What are the most common analytical techniques used for this compound quantification?
A3: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its higher sensitivity and specificity.[4][5]
Q4: What is the "matrix effect" and how does it affect this compound analysis?
A4: The matrix effect is the alteration of the ionization of this compound by co-eluting compounds from the sample matrix during LC-MS/MS analysis. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[6][7]
Q5: How can I minimize the matrix effect?
A5: Strategies to minimize the matrix effect include thorough sample cleanup to remove interfering substances, optimization of chromatographic conditions to separate this compound from matrix components, and the use of a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for signal variations.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Low/No this compound Recovery | 1. Incomplete extraction: The chosen solvent may not be optimal for the food matrix. 2. Analyte degradation: this compound can be sensitive to light and high temperatures.[4] 3. Improper Solid-Phase Extraction (SPE) procedure: Incorrect cartridge conditioning, sample loading, washing, or elution steps. 4. Strong binding to the matrix: this compound may bind to other components in the food. | 1. Optimize the extraction solvent and consider using a method like QuEChERS which is effective for a broad range of food matrices.[9][10] 2. Protect samples from light and avoid excessive heat during sample preparation. Store extracts at low temperatures. 3. Ensure proper SPE cartridge activation and use appropriate solvent volumes and flow rates for each step.[11] 4. Use a stable isotope-labeled internal standard added at the beginning of the sample preparation to track and correct for losses. |
| High Variability in Results | 1. Inconsistent sample homogenization: Non-uniform distribution of this compound in the food sample. 2. Matrix effects: Varying levels of interfering compounds in different samples. 3. Instrumental instability: Fluctuations in the performance of the HPLC or mass spectrometer. | 1. Homogenize the entire food sample thoroughly before taking a subsample for analysis. 2. Implement a robust sample cleanup protocol and use matrix-matched calibration standards or a stable isotope-labeled internal standard. 3. Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard solution periodically during the analytical run. |
| Peak Tailing or Splitting in Chromatography | 1. Column degradation: The analytical column has lost its efficiency. 2. Incompatible mobile phase: The pH or solvent composition of the mobile phase is not optimal. 3. Sample solvent effect: The solvent in which the final extract is dissolved is too different from the mobile phase. | 1. Replace the analytical column or use a guard column to protect it. 2. Adjust the mobile phase pH or gradient to improve peak shape. 3. Evaporate the final extract and reconstitute it in the initial mobile phase. |
| Interfering Peaks | 1. Co-eluting matrix components: Other compounds from the food matrix have similar retention times to this compound. 2. Contamination: Contamination from solvents, glassware, or other laboratory equipment. | 1. Optimize the chromatographic separation by adjusting the gradient, flow rate, or using a different column. Improve sample cleanup to remove the interfering compounds. 2. Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample to identify sources of contamination. |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction and purification of this compound from cooked meat samples using SPE.
-
Sample Homogenization: Homogenize a cooked meat sample (e.g., 10 g) until a uniform consistency is achieved.
-
Extraction:
-
Mix the homogenized sample with 50 mL of a 1:1 (v/v) mixture of methanol and 0.1 M HCl.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction step on the pellet and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the combined supernatant onto the conditioned C18 SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 10 mL of 40% methanol in water to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of 80% methanol in water containing 1% acetic acid.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach for sample preparation.
-
Sample Homogenization: Homogenize 5 g of the cooked meat sample.
-
Extraction and Partitioning:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a QuEChERS salt packet containing magnesium sulfate and sodium acetate.
-
Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound analysis.
Table 1: Levels of this compound in Various Cooked Foods
| Food Item | Cooking Method | This compound Concentration (ng/g) | Reference |
| Fried Beef Patty | Pan-frying | 0.1 - 0.68 | |
| Grilled Beef | Grilling | 0.03 - 2.8 | [6] |
| Pan-fried Chicken Breast | Pan-frying | < 2 | |
| Barbecued Chicken Skin | Barbecuing | Detected | |
| Fried Salmon | Frying | 0.03 - 2.8 | [6] |
| Falun Sausage Pan Residue | Frying | up to 7.3 | [6] |
| Well-done Bacon | Frying | up to 10.5 (IQ) | [6] |
Table 2: Performance of Different Analytical Methods for this compound Quantification
| Analytical Method | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery Rate (%) | Reference |
| HPLC-UV/Fluorescence | ~1 | ~3 | 46 - 83 | [4] |
| LC-MS/MS (SPE) | 0.5 | 3 | 90.9 | [5] |
| LC-MS/MS (QuEChERS) | 0.003 - 0.05 | 0.01 - 0.05 | 58.9 - 117.4 | [12] |
Visualizations
Metabolic Activation of this compound
The following diagram illustrates the metabolic pathway of this compound, leading to the formation of DNA adducts, which is a critical step in its carcinogenic activity.
References
- 1. meatscience.org [meatscience.org]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Analysis of the cancerogenic heterocyclic aromatic amines in fried meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of cooked muscle meats for heterocyclic aromatic amine carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of mutagenic/carcinogenic heterocyclic amines in meat and fish products, including pan residues, prepared under domestic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of toxic heavy metals in fish samples using dispersive micro solid phase extraction combined with inductively coupled plasma optical emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. toolify.ai [toolify.ai]
- 11. Chemical analysis, prevention, and low-level dosimetry of heterocyclic amines from cooked food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Meiqx Detection Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meiqx detection methods. Our goal is to help you improve the sensitivity and reliability of your experiments.
Comparison of this compound Detection Methods
Choosing the right detection method is critical for achieving the desired sensitivity and accuracy. Below is a summary of common methods used for this compound quantification.
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Throughput | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | LOD: ~500 fg; LOQ: 1 adduct per 10^8 DNA bases[1] | Medium | High specificity and sensitivity, allows for structural confirmation. | High instrument cost, potential for ion suppression. |
| GC-MS | Picogram sensitivity[2] | Medium | High sensitivity, especially with derivatization. | Requires derivatization, which can add complexity. |
| ELISA | Low pg/mL to sub-pg/mL (with enhancement)[3] | High | High throughput, cost-effective for large sample numbers. | Potential for cross-reactivity, matrix effects can be significant.[2] |
| HPTLC | LOD: 0.4-5 ng/band; LOQ: 0.8-14 ng/band[4][5] | High | Cost-effective, allows for simultaneous analysis of multiple samples. | Lower sensitivity compared to MS-based methods. |
Troubleshooting Guides & FAQs
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection
Q1: I am observing a weak or no signal in my competitive ELISA for this compound. What are the possible causes and solutions?
A1: Weak or no signal in a competitive ELISA can be frustrating. Here are several potential causes and troubleshooting steps:
-
Insufficient Antibody Concentration: The concentration of the primary antibody is critical. If it's too low, there won't be enough to bind to the coated antigen, resulting in a weak signal.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both the coating antigen and the primary antibody.[6]
-
-
Poor Antibody-Antigen Binding: The binding affinity of your monoclonal antibody to this compound might be low, or the antibody may have lost activity.
-
Solution: Ensure proper storage and handling of the antibody. If using a new antibody, validate its binding characteristics. Consider screening different monoclonal antibodies to find one with higher affinity.[2]
-
-
Suboptimal Incubation Times: Insufficient incubation time for the antibody-antigen reaction can lead to a weak signal.
-
Solution: Try increasing the incubation time to allow for greater binding.[6]
-
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme conjugate and ensure it is stored according to the manufacturer's instructions.
-
Q2: My this compound ELISA is showing high background noise. How can I reduce it?
A2: High background can mask the true signal and reduce the dynamic range of your assay. Here are some common causes and solutions:
-
Non-Specific Binding: The antibodies may be binding to the plate surface or other components in the sample matrix.
-
Solution: Optimize your blocking buffer. Common blocking agents include BSA and non-fat dry milk. Ensure the blocking step is performed for a sufficient duration.
-
-
Cross-Reactivity of Antibodies: The antibody may be cross-reacting with other structurally similar molecules in the sample.
-
Solution: Test the specificity of your monoclonal antibody against related heterocyclic amines.[2] If cross-reactivity is high, you may need to source a more specific antibody.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated, leading to a high background signal.
-
Solution: Prepare fresh buffers and ensure all reagents are of high purity.
-
Q3: How can I mitigate matrix effects when analyzing this compound in complex samples like food extracts or biological fluids?
A3: The sample matrix can significantly interfere with immunoassays, leading to inaccurate quantification.[7][8]
-
Sample Dilution: This is the simplest approach to reduce the concentration of interfering substances.
-
Solution: Dilute your samples in the assay buffer. A 2-5 fold dilution can often be effective.[7] However, ensure that the diluted concentration of this compound is still within the detection range of your assay.
-
-
Matrix-Matched Standards: Preparing your standard curve in a matrix similar to your samples can help to compensate for matrix effects.
-
Solution: If you have access to a this compound-free matrix (e.g., a food extract known to be free of this compound), use it to prepare your standard curve.[7]
-
-
Sample Cleanup: Removing interfering compounds before the ELISA is a highly effective strategy.
-
Solution: Employ solid-phase extraction (SPE) or immunoaffinity chromatography for sample cleanup.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for this compound Detection
Q1: I am experiencing low recovery of this compound during solid-phase extraction (SPE) sample preparation. What could be the issue?
A1: Low recovery in SPE is a common problem that can significantly impact the sensitivity of your assay. Here’s how to troubleshoot it:
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not have a strong enough affinity for this compound.
-
Solution: Select a sorbent with a higher affinity for this compound. For heterocyclic amines, reversed-phase sorbents are often used.
-
-
Incorrect pH: The pH of the sample and wash solutions can affect the retention of this compound on the sorbent.
-
Solution: Adjust the pH of your sample to optimize the interaction between this compound and the sorbent.[9]
-
-
Wash Solvent is Too Strong: The wash solvent may be eluting this compound along with the interferences.
-
Solution: Decrease the strength or volume of the wash solvent.[9]
-
-
Incomplete Elution: The elution solvent may not be strong enough to release this compound from the sorbent.
-
Solution: Increase the strength or volume of the elution solvent. You can also try a different elution solvent with a higher affinity for this compound.[9]
-
Q2: I am observing ion suppression in my HPLC-MS/MS analysis of this compound. How can I minimize this effect?
A2: Ion suppression is a major challenge in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.[10][11]
-
Improved Chromatographic Separation: If interfering compounds co-elute with this compound, they can suppress its ionization.
-
Solution: Optimize your HPLC method to achieve better separation between this compound and matrix components. This can involve changing the mobile phase composition, gradient, or using a different column.
-
-
More Effective Sample Preparation: Reducing the amount of matrix components introduced into the mass spectrometer is key.
-
Solution: Enhance your sample cleanup procedure. Techniques like immunoaffinity chromatography can provide a very clean extract.[2]
-
-
Dilution of the Sample: This can reduce the concentration of interfering species.
-
Solution: Dilute the sample extract before injection. However, this will also reduce the concentration of this compound, so a balance must be found.[10]
-
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-MeIQx) will co-elute with this compound and experience similar ion suppression, allowing for more accurate quantification.[2]
Q3: What are the key considerations for developing a robust and validated HPLC-MS/MS method for this compound quantification?
A3: Method validation is crucial to ensure the reliability of your results.[12] Key parameters to evaluate include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: How close the measured values are to the true value and how close replicate measurements are to each other.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The influence of the sample matrix on the analytical signal.
-
Stability: The stability of the analyte in the sample and in the prepared extracts under various storage conditions.
Experimental Protocols
General Protocol for this compound Extraction from Food Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific food matrices.
-
Sample Homogenization: Homogenize 10g of the cooked food sample with a suitable solvent (e.g., methanol).
-
Extraction: Extract the homogenate by shaking or sonication.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Acid-Base Partitioning (Optional): Perform an acid-base partitioning step to further clean up the extract.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the key metabolic activation and detoxification pathways of this compound in the body. Metabolic activation is a critical step for its carcinogenic activity.
Caption: Metabolic activation and detoxification pathways of this compound.
General Experimental Workflow for this compound Detection
This workflow outlines the typical steps involved in the analysis of this compound from a complex sample matrix.
Caption: A typical experimental workflow for this compound detection.
References
- 1. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. seejph.com [seejph.com]
Technical Support Center: Meiqx Metabolite In Vitro Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the in vitro instability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its metabolites important?
A1: this compound is a heterocyclic aromatic amine (HAA) that forms in protein-rich foods like meat and fish during high-temperature cooking.[1] It is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] The carcinogenicity of this compound is not due to the compound itself but rather its metabolic products.[2] In vitro studies are crucial to understand the metabolic pathways that lead to either detoxification or the formation of genotoxic intermediates that can damage DNA.[1][3]
Q2: What makes this compound metabolites unstable in an in vitro setting?
A2: The instability arises from the bioactivation pathway. The primary enzyme responsible, Cytochrome P450 1A2 (CYP1A2), converts this compound into a highly reactive intermediate, 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx).[4][5] This N-hydroxy metabolite is inherently unstable and can be further converted by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) into even more reactive esters.[3][6] These ultimate carcinogens are designed to covalently bind to cellular nucleophiles like DNA, and this high reactivity makes them prone to rapid degradation or reaction with components in the in vitro system.[5][7]
Q3: Which specific this compound metabolites are the most unstable and difficult to work with?
A3: The most critical unstable metabolite is N-OH-MeIQx . It is a direct-acting mutagen that can bind non-enzymatically to DNA, even at 0°C.[5] Its subsequent esterified forms, such as N-acetoxy-MeIQx , are even more reactive and are considered the ultimate forms that lead to DNA adducts.[5][6] These compounds are often described as "very labile" and have a short half-life in aqueous solutions, making their detection and quantification challenging.[2]
Q4: What are the key metabolic pathways I should be aware of for in vitro this compound studies?
A4: this compound metabolism involves a balance between bioactivation (toxification) and detoxification pathways. The bioactivation route, primarily mediated by CYP1A2, leads to the formation of the reactive N-OH-MeIQx.[8] Detoxification pathways, often involving glucuronidation (by UGTs) or sulfation, convert this compound and its metabolites into more water-soluble and easily excretable forms.[9][10] A simplified overview of these competing pathways is illustrated in the diagram below.
Caption: this compound Metabolic Activation and Detoxification Pathways.
Q5: What are the most common in vitro systems for studying this compound metabolism?
A5: The most frequently used systems are liver subcellular fractions, such as liver microsomes and S9 fractions , as they contain high concentrations of CYP enzymes.[8][11] Microsomes are particularly enriched in CYP enzymes, while the S9 fraction also contains cytosolic enzymes like NATs and SULTs.[7][12] For studies requiring a more complete metabolic picture, including both Phase I and Phase II metabolism and intact cellular structures, primary hepatocytes are the preferred model.[11][12]
Troubleshooting Guide
Problem: I cannot detect the key reactive metabolite, N-OH-MeIQx, in my assay.
-
Possible Cause 1: Rapid Degradation. The N-OH-MeIQx metabolite is extremely unstable and may degrade before it can be measured.
-
Solution: Implement a rapid and effective quenching procedure. Immediately stop the reaction by adding an ice-cold organic solvent like acetonitrile or methanol, preferably containing an acid (e.g., 0.1 M formic acid) to denature enzymes instantly.[13] Minimize the time between quenching and analysis. Perform all sample handling steps on ice or at 4°C.
-
-
Possible Cause 2: Inefficient Metabolic Activation. The in vitro system may not be efficiently converting this compound to N-OH-MeIQx.
-
Solution:
-
Verify Enzyme Activity: Ensure your liver microsomes or S9 fraction are of high quality and have been stored correctly at -80°C.
-
Cofactor Requirement: Confirm the presence of a sufficient concentration of the necessary cofactor for CYP450 activity, which is an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Enzyme Source: Use an enzyme source known to have high CYP1A2 activity, such as liver microsomes from rats pre-treated with CYP1A inducers (e.g., 3-methylcholanthrene) or human liver microsomes from a donor with a high-activity CYP1A2 phenotype.[8]
-
-
Problem: My results for metabolite quantification show high variability between replicates.
-
Possible Cause 1: Inconsistent Reaction Quenching. Slight variations in the timing or method of stopping the reaction can lead to significant differences in the measured amounts of unstable metabolites.
-
Solution: Standardize the quenching protocol rigorously. Use a multichannel pipette or an automated system to add the quenching solution to all wells simultaneously. Ensure the quenching solution is ice-cold and mixes with the reaction mixture instantly and thoroughly.
-
-
Possible Cause 2: Post-Quenching Degradation. Metabolites may be degrading during sample processing, storage, or in the autosampler vial before injection.
-
Solution: Analyze samples as quickly as possible after quenching and extraction. If storage is unavoidable, immediately flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid multiple freeze-thaw cycles. Keep the autosampler temperature low (e.g., 4°C).
-
Caption: Recommended workflow for in vitro this compound metabolism studies.
Data & Protocols
Data Summary
The following tables summarize key metabolites and quantitative data from human studies.
Table 1: Key this compound Metabolites and Their In Vitro Relevance
| Metabolite | Formation Pathway | Stability / Reactivity | In Vitro Function / Role |
|---|---|---|---|
| N-OH-MeIQx | CYP1A2-mediated N-hydroxylation | Highly unstable, reactive | Primary genotoxic intermediate[5] |
| N-acetoxy-MeIQx | NAT2-mediated O-acetylation of N-OH-MeIQx | Extremely unstable, highly reactive | Ultimate carcinogen, forms DNA adducts[5][6] |
| NOH-MeIQx-N2-Glucuronide | UGT-mediated conjugation of N-OH-MeIQx | Stable | Detoxification product[3][9] |
| This compound-N2-Glucuronide | UGT-mediated conjugation of parent this compound | Stable | Detoxification product[9][10] |
| This compound-N2-Sulfamate | Sulfotransferase-mediated | Stable | Detoxification product[9][10] |
| 8-CH2OH-MeIQx | CYP1A2-mediated C-hydroxylation | Relatively stable | Detoxification intermediate[9][14] |
Table 2: Summary of this compound Metabolite Excretion in Humans (% of Ingested Dose)
| Metabolite | Excretion Range (% of Dose) | Study Population | Reference(s) |
|---|---|---|---|
| Unmetabolized this compound | 0.7 - 2.8% | 5 healthy volunteers | [9] |
| NOH-MeIQx-N2-Glucuronide | 1.4 - 10.0% | 5 healthy volunteers | [9] |
| NOH-MeIQx-N2-Glucuronide | 2.2 - 17.1% | 66 healthy volunteers | [3] |
| 8-CH2OH-MeIQx | 1.0 - 4.4% | Human studies |[3] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolism of this compound with Liver Microsomes
-
Prepare Reagents:
-
Microsomes: Thaw pooled human or rat liver microsomes on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
This compound Stock: Prepare a concentrated stock solution of this compound in DMSO. The final DMSO concentration in the incubation should be <1%.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and this compound (at 2x final concentration) in a shaking water bath at 37°C for 5 minutes.
-
Initiate the reaction by adding an equal volume of the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Extraction:
-
To terminate the reaction, add 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid and an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Analyze immediately via LC-MS/MS for the parent this compound and its expected metabolites. Store samples at 4°C in the autosampler and at -80°C for long-term storage.
-
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleic acid binding and mutagenicity of active metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reaction of hydroxyamino derivatives of this compound, Glu-P-1 and Trp-P-1 with DNA: 32P-postlabelling analysis of DNA adducts formed in vivo by the parent amines and in vitro by their hydroxyamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolic activation of a protein pyrolysate promutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline by rat liver microsomes and purified cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of the food-derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Animal Diets for MeIQx Exposure Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).
Frequently Asked Questions (FAQs)
Q1: What is the standard purified diet recommended for this compound exposure studies?
A1: The AIN-93 purified diets are commonly used for rodent studies.[1][2][3][4] The two main formulations are AIN-93G (for growth, pregnancy, and lactation) and AIN-93M (for maintenance).[1][3][4] The AIN-93G diet contains a higher percentage of protein (20% casein) and fat (7% soybean oil) compared to the AIN-93M maintenance diet (14% casein and 4% fat).[1][3] These diets are considered to have a better balance of essential nutrients than the older AIN-76A diet.[1][2][3] However, researchers should be aware that even standard purified diets like AIN-93G can promote metabolic alterations, such as weight gain and steatosis, which could potentially confound experimental results.[5]
Q2: How does dietary fat influence the carcinogenicity of this compound?
A2: Dietary fat can significantly impact this compound metabolism and its carcinogenic effects, although results can sometimes be conflicting. High-fat diets have been shown to increase the capacity of hepatic S-9 preparations to activate this compound into a mutagen.[6][7] Specifically, diets high in beef fat or hydrogenated vegetable oil led to greater this compound activation in mice.[6] One study found that consumption of hydrogenated vegetable oil was associated with increased DNA adduct formation in the liver.[6] However, other studies have reported that a high-fat diet (20% corn oil) did not enhance this compound-induced lung tumorigenesis in A/J mice.[8][9] Interestingly, a high-fat diet was found to decrease the expression of CYP1A2 mRNA in the liver, an enzyme crucial for this compound activation.[8][10]
Q3: What is the role of dietary fiber in this compound exposure studies?
A3: Dietary fiber can alter the uptake, excretion, and metabolic pattern of this compound. Insoluble fibers, such as those from sorghum and wheat bran, can decrease the transit time of this compound through the gastrointestinal tract, suggesting lower uptake.[11] These fibers have also been shown to reduce the retention of this compound-related radioactivity in the kidneys.[11] However, it's important to note that in one study, neither insoluble nor soluble (pectin) fiber affected the retention of this compound in the liver.[11] The effects can be complex, as some studies suggest fermentable fibers might even enhance colon carcinogenesis, while poorly fermentable fibers like wheat bran and cellulose are generally seen as protective in animal models.[12]
Q4: Should I use casein or soy protein in my study diet?
A4: The choice of protein source can influence metabolic outcomes. Casein and soy protein are metabolized differently. Animal and human studies suggest that casein has a higher biological value than soy protein.[13][14] A larger portion of soy protein tends to be degraded to urea, whereas casein contributes more to splanchnic protein synthesis.[13][14] In rats, a diet with 25% casein led to a higher fat content and lower protein content in the liver compared to a diet with defatted soy flour.[15] The amino acid composition also differs, which can affect metabolic pathways.[15][16] Researchers should consider these differences, especially in long-term studies where metabolic changes can influence carcinogenicity outcomes.
Troubleshooting Guides
Problem: High variability in tumor incidence between animals in the same treatment group.
-
Possible Cause: Inconsistent food intake. Rodents may reduce their intake of a diet containing this compound due to taste aversion or toxicity.
-
Solution:
-
Monitor Food Consumption: Carefully measure and record daily food intake for each animal.
-
Pair-Feeding: Implement a pair-feeding protocol where control animals are fed the same amount of food consumed by the this compound-treated group on the previous day. This ensures that any effects are due to the test compound and not caloric restriction.
-
This compound Administration: If inconsistent intake persists, consider alternative administration methods like oral gavage, which provides a precise dose to each animal.[17] However, be mindful that gavage can induce stress.[18]
-
Problem: Unexpected metabolic changes (e.g., obesity, insulin resistance) in the control group.
-
Possible Cause: The composition of the "standard" purified diet. Diets like AIN-93G, while standard, are relatively high in refined carbohydrates and can induce metabolic dysfunctions in some rodent strains, like C57BL/6J mice, that are similar to high-fat diet models.[5]
-
Solution:
-
Select the Right Control Diet: For obesity or metabolic studies, ensure your control diet is appropriately matched. A low-fat, purified diet should be used as a control for a high-fat purified diet, with macronutrients balanced accordingly.[19]
-
Consider a Maintenance Diet: If the study involves adult animals not intended for growth, the AIN-93M maintenance diet, which has lower fat and protein, may be a more suitable control to avoid unwanted weight gain.[3][4]
-
Evaluate Grain-Based Chow: While less defined, a standard grain-based chow diet might be a suitable alternative for certain study designs, but be aware of lot-to-lot variability and the presence of phytoestrogens.[19]
-
Problem: Results from my study conflict with published literature on the effect of a specific dietary component (e.g., fat).
-
Possible Cause: Differences in experimental protocol, including the type of fat, animal strain, or duration of the study.
-
Solution:
-
Detailed Protocol Comparison: Scrutinize your protocol against the published work. Note differences in the specific type of fat used (e.g., corn oil vs. beef tallow vs. hydrogenated vegetable oil), as this can alter metabolic activation of this compound.[6][7]
-
Animal Model: The choice of mouse or rat strain is critical. For instance, A/J mice are susceptible to lung tumors,[8][9] while F344 rats are often used for liver and Zymbal's gland carcinogenicity studies.[20]
-
Duration and Dosage: The concentration of this compound in the diet (ppm) and the length of the exposure period will dramatically influence outcomes.[20][21] Ensure these are comparable or that differences are accounted for in your interpretation.
-
Data Presentation
Table 1: Comparison of AIN-93G and AIN-93M Diet Compositions (g/kg)
| Component | AIN-93G (Growth) | AIN-93M (Maintenance) | Purpose of Difference |
| Casein | 200 | 140 | Reduced protein for adult maintenance to prevent age-related diseases.[3][4] |
| Cornstarch | 397.486 | 465.692 | Increased to balance reduced protein and fat. |
| Dextrin | 132 | 155 | Carbohydrate source. |
| Sucrose | 100 | 100 | Carbohydrate source; some concerns about metabolic effects.[2] |
| Soybean Oil | 70 | 40 | Reduced fat for maintenance; provides essential fatty acids.[1][3] |
| Fiber (Cellulose) | 50 | 50 | Provides bulk. |
| Mineral Mix | 35 | 35 | Formulated to prevent issues like nephrocalcinosis seen with AIN-76A.[2] |
| Vitamin Mix | 10 | 10 | Increased levels of Vitamins E, K, and B12 compared to AIN-76A.[1] |
| L-Cystine | 3 | 1.8 | Amino acid supplement for casein.[3] |
| Choline Bitartrate | 2.5 | 2.5 | Essential nutrient. |
| Tert-Butylhydroquinone | 0.014 | 0.008 | Antioxidant. |
Table 2: Effect of Dietary Fat on this compound-Induced DNA Adducts in Mouse Liver
| Dietary Group | Fat Content (% w/w) | Fat Source | Relative DNA Adduct Level (Low Fat = 1.0) |
| Low Fat Control | 1% | N/A | 1.0 |
| High Fat | 26% | Beef Fat | ~2.5 |
| High Fat | 26% | Hydrogenated Vegetable Oil | ~3.0 |
| High Fat | 26% | Non-hydrogenated Vegetable Oil | ~2.0 |
| Data synthesized from findings reported in studies on BALB/c mice.[6] |
Experimental Protocols
Protocol 1: General this compound Administration in Diet for Carcinogenicity Study
-
Animal Model: Male F344 rats, 6 weeks of age.
-
Acclimation: House animals in polycarbonate cages with controlled temperature (24±2°C), humidity (60±10%), and a 12-hour light/dark cycle for one week. Provide free access to a basal diet (e.g., AIN-93M) and water.[8]
-
Diet Preparation:
-
Prepare the purified diet (e.g., AIN-93G or a modification) according to the formulation.
-
This compound is mixed into the diet at the desired concentration (e.g., 100, 200, or 400 ppm).[20] Ensure homogenous mixing to guarantee uniform exposure. This can be achieved by first creating a small premix of this compound with a portion of the diet, then incorporating that into the full batch.
-
-
Experimental Phase:
-
Randomly assign animals to control (basal diet) and treatment groups (this compound-containing diet).
-
Provide the respective diets and water ad libitum.
-
Monitor and record body weights and food consumption weekly.
-
Observe animals daily for clinical signs of toxicity.
-
-
Termination:
Mandatory Visualizations
Caption: Metabolic activation and detoxification pathways of this compound.
References
- 1. Components of the AIN-93 diets as improvements in the AIN-76A diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dyets.com [dyets.com]
- 5. Metabolic dysfunctions promoted by AIN-93G standard diet compared with three obesity-inducing diets in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Influence of dietary fat on DNA binding by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Effect of dietary fiber on the disposition and excretion of a food carcinogen (2-14C-labeled this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between dietary fiber and cancer: metabolic, physiologic, and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Casein and soy protein meals differentially affect whole-body and splanchnic protein metabolism in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of casein and soy flour proteins on aminoacid content in the liver of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Casein and soya-bean protein have different effects on whole body protein turnover at the same nitrogen balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tissue distribution of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in two strains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rodent Diets Incorporated with Live Biotherapeutic Products (LBPs): An Innovative Dosing Strategy to Support Preclinical Animal Studies on LBP Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
MeIQx-Induced Cytotoxicity Assays: Technical Support Center
Welcome to the technical support center for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-induced cytotoxicity assays. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in cytotoxicity assays? A1: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a heterocyclic aromatic amine (HAA) commonly found in cooked protein-rich foods like meat and fish.[1][2] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer and is studied for its mutagenic and carcinogenic properties.[3] Cytotoxicity assays are used to understand the mechanisms by which this compound causes cell damage and to screen for potential inhibitors of its harmful effects.[3][4]
Q2: What is the primary mechanism of this compound-induced cytotoxicity? A2: this compound is not directly toxic. It requires metabolic activation to exert its genotoxic effects.[1] This process typically involves two key enzymatic steps: N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2 and CYP1A1 in extrahepatic tissues) followed by O-acetylation by N-acetyltransferase 2 (NAT2).[5][6][7] The resulting reactive intermediate can form covalent bonds with DNA, creating DNA adducts.[3][5] This DNA damage can lead to mutations, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] Some studies also suggest that oxidative damage plays a role in its carcinogenic process.[3]
Q3: What are the expected outcomes of a this compound cytotoxicity assay? A3: In a successful assay, you should observe a dose-dependent decrease in cell viability.[5] At lower concentrations, this compound may induce cytostatic effects (inhibition of cell proliferation), while at higher concentrations, it will lead to cytotoxicity (cell death).[8] The extent of cytotoxicity can be influenced by the cell type, its metabolic capabilities (i.e., expression of CYP1A1/1A2 and NAT2), and the duration of exposure.[5][8]
Troubleshooting Guide
Issue 1: Inconsistent Results & High Variability
Q: My replicate wells show high variability (e.g., standard error >15-20%). What are the common causes? A: High variability is a frequent issue in plate-based assays and can stem from several sources.[9]
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary cause. Ensure you are using calibrated pipettes and changing tips between different solutions. When dispensing cells, mix the suspension gently but thoroughly before each aspiration to prevent settling.[4][9]
-
Cell Seeding Density: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous. To avoid the "edge effect" (where wells on the perimeter of the plate evaporate faster), consider not using the outer wells of the 96-well plate.[8]
-
Incubation Time: Incubation times with the assay reagent (e.g., MTT, LDH) must be consistent across all plates and experiments for valid comparisons.[10]
-
Plate Handling: Formazan-based assays (like MTT) can be difficult to reproduce. Ensure uniform mixing after adding reagents and be gentle to avoid dislodging adherent cells.[9][11]
Issue 2: High Background Signal
Q: My negative/vehicle control wells have high absorbance/fluorescence. What should I check? A: High background can obscure the signal from your experimental samples.
-
Media Components: Phenol red and high concentrations of serum in the culture medium can interfere with colorimetric and fluorescent readings.[12] It is recommended to run a "medium only" blank control. If interference is detected, consider using serum-free or phenol red-free medium during the final assay steps.[12]
-
Contamination: Microbial (bacterial or yeast) contamination can metabolize assay reagents (like MTT), leading to false positive signals. Visually inspect your plates for any signs of contamination before adding reagents.
-
Spontaneous LDH Release: For LDH assays, unhealthy or overgrown cell cultures can lead to a high spontaneous release of LDH. Use cells in the logarithmic growth phase and ensure optimal cell density.[13]
-
Autofluorescence: When using fluorescent probes, cells can exhibit natural autofluorescence. Always include an unstained cell control to measure this baseline fluorescence.[14][15]
Issue 3: Low or No Signal
Q: I'm not observing a dose-dependent cytotoxic effect, and my overall signal is low. Why might this be? A: A weak or absent signal suggests a problem with the cells, the compound, or the assay chemistry.
-
Low Cell Density: Plating too few cells will result in a signal that is below the detection limit of the assay. It is crucial to determine the optimal cell number for your specific cell line, which should fall within the linear range of the assay.[4]
-
Metabolic Inactivity: The cytotoxic effects of this compound depend on its metabolic activation. The cell line you are using may have low or no expression of the required enzymes (CYP1A1/1A2, NAT2).[5] Consider using cell lines known to express these enzymes (e.g., HepG2) or engineered cells that overexpress them.[1][5]
-
Reagent Issues: Ensure that assay reagents, such as MTT or LDH substrates, have been stored correctly and have not expired. MTT solution, for example, is sensitive to light and should be stored protected from it.[11][12]
-
Insufficient Incubation: The incubation time after adding this compound may be too short to induce a measurable cytotoxic effect. A time-course experiment is recommended to determine the optimal exposure duration.
Data Presentation
Table 1: Example of this compound-Induced Cytotoxicity in Engineered CHO Cells
This table summarizes data adapted from studies on Chinese Hamster Ovary (CHO) cells engineered to express human metabolic enzymes. It illustrates the dose-dependent cytotoxicity of this compound and its reliance on metabolic activation.
| This compound Concentration (µM) | Cell Line: UV5/CYP1A1/NAT24 (Rapid Acetylator) % Survival (Mean ± SEM) | Cell Line: UV5/CYP1A1/NAT25B (Slow Acetylator) % Survival (Mean ± SEM) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 85 ± 4.1 | 95 ± 3.9 |
| 3 | 62 ± 3.5 | 88 ± 4.2 |
| 10 | 40 ± 2.8 | 75 ± 3.1 |
| 30 | 21 ± 2.1 | 55 ± 2.9 |
| Data are illustrative, based on findings that cytotoxicity is significantly greater in cells with the rapid acetylator NAT2 phenotype.[5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach the desired confluency).[11][16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >620 nm can be used to subtract background.[11][12]
Protocol 2: LDH Release Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[17][18]
-
Cell Plating & Treatment: Plate and treat cells with this compound as described in steps 1 and 2 of the MTT protocol. It is crucial to set up three types of controls for each condition:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[19] Add 100 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treating cells with this compound, collect both adherent and floating cells and wash with cold PBS. Lyse the cells using an ice-cold lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Assay: Add the cell lysate to a 96-well plate containing a specific caspase-3 substrate conjugated to a colorimetric (pNA) or fluorometric (AFC, R110) reporter molecule.
-
Incubation & Measurement: Incubate the plate according to the manufacturer's instructions to allow the active caspase-3 to cleave the substrate. Measure the resulting signal using a microplate reader (absorbance for pNA, fluorescence for AFC/R110). The signal is directly proportional to the caspase-3 activity.[21]
Signaling Pathways and Workflows
dot digraph "MeIQx_Metabolic_Activation" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes this compound [label="this compound\n(Pro-carcinogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_OH_this compound [label="N-hydroxy-MeIQx\n(Intermediate Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; N_Acetoxy_this compound [label="N-acetoxy-MeIQx\n(Reactive Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts [label="dG-C8-MeIQx\nDNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Genotoxicity &\nCytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for enzyme labels CYP1A2 [label="CYP1A2 / CYP1A1\n(N-hydroxylation)", shape=plaintext, fontcolor="#34A853"]; NAT2 [label="NAT2\n(O-acetylation)", shape=plaintext, fontcolor="#34A853"];
// Edges this compound -> N_OH_this compound; N_OH_this compound -> N_Acetoxy_this compound; N_Acetoxy_this compound -> DNA_Adducts [style=dashed]; DNA_Adducts -> Cytotoxicity;
// Positioning labels over arrows subgraph { rank = same; edge [style=invis]; this compound -> l1 [style=invis]; l1 -> N_OH_this compound [style=invis]; } CYP1A2 -> l1 [minlen=0, style=solid, arrowhead=none];
subgraph { rank = same; edge [style=invis]; N_OH_this compound -> l2 [style=invis]; l2 -> N_Acetoxy_this compound [style=invis]; } NAT2 -> l2 [minlen=0, style=solid, arrowhead=none]; } caption: "Metabolic activation pathway of this compound."
dot digraph "Cytotoxicity_Assay_Workflow" { graph [rankdir="LR", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];
// Nodes A [label="1. Cell Seeding\n(Optimize Density)"]; B [label="2. This compound Treatment\n(Dose-Response)"]; C [label="3. Incubation\n(Time-Course)"]; D [label="4. Add Assay Reagent\n(e.g., MTT, LDH Substrate)"]; E [label="5. Incubate & Measure Signal\n(Absorbance/Fluorescence)"]; F [label="6. Data Analysis\n(% Viability / % Cytotoxicity)"];
// Edges A -> B -> C -> D -> E -> F; } caption: "General experimental workflow for cytotoxicity assays."
dot digraph "Apoptosis_Signaling_Pathway" { graph [splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [color="#202124", arrowsize=0.7];
// Nodes this compound [label="this compound-induced\nDNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax Upregulation\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Downregulation\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nPermeabilization (MOMP)", fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Pro-Caspase-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> p53; p53 -> Bax; p53 -> Bcl2 [arrowhead=T, label=" inhibits", fontsize=8]; Bax -> Mito; Bcl2 -> Mito [arrowhead=T, label=" inhibits", fontsize=8]; Mito -> CytC; CytC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: "Simplified intrinsic apoptosis signaling pathway."
dot digraph "Troubleshooting_Flowchart" { graph [bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "A logical flow for troubleshooting common assay issues."
References
- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. MTT Assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signal-On Detection of Caspase-3 with Methylene Blue-Loaded Metal-Organic Frameworks as Signal Reporters [mdpi.com]
- 21. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Meiqx-DNA Adduct Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx)-DNA adduct analysis. The information is designed to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to address common challenges in this compound-DNA adduct analysis, covering both ³²P-postlabeling and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
³²P-Postlabeling Troubleshooting
Question 1: Why am I observing multiple DNA adduct spots on my TLC plate when I expect only one or two major this compound adducts?
Answer: The presence of multiple adduct spots in ³²P-postlabeling analysis of this compound-modified DNA is a common issue often arising from incomplete enzymatic digestion of the DNA.[1][2] The standard digestion with micrococcal nuclease and spleen phosphodiesterase can be hindered by the bulky nature of the this compound adduct, leading to the formation of radiolabeled adducted oligonucleotides of varying lengths.[1][2] These oligomers then separate on the TLC plate, appearing as multiple spots and complicating the interpretation of the results.
Solution: To simplify the adduct pattern and ensure complete digestion to 3'-mononucleotides, an additional digestion step with nuclease P1 is recommended after the initial labeling reaction.[1][3] Nuclease P1 can hydrolyze the resistant adducted oligonucleotides, collapsing the multiple spots into the one or two major, true adduct spots, which correspond to the [³²P]-5'-monophosphate deoxyguanosine adducts of this compound.[1][3]
Question 2: My adduct recovery is low after butanol extraction enrichment. How can I improve this?
Answer: Low recovery of this compound-DNA adducts following butanol extraction is a known challenge. The efficiency of butanol extraction can be variable for different types of adducts. For instance, recovery for in vitro modified 4,8-dithis compound-DNA adducts has been reported to be as low as 32%.[3]
Solution:
-
Optimize pH: Ensure the pH of the DNA digest is optimal for partitioning the adducts into the butanol phase.
-
Alternative Enrichment: Consider alternative enrichment methods such as solid-phase extraction (SPE), which may offer better and more reproducible recovery for your specific adducts.
-
ATP-Deficient Labeling: While it may result in lower overall recovery compared to butanol enrichment, the ATP-deficient labeling method can be an alternative for simplifying the adduct pattern, though with a trade-off in sensitivity.[3]
LC-MS/MS Troubleshooting
Question 3: I am experiencing low sensitivity and poor signal-to-noise for my this compound-DNA adducts in my LC-MS/MS analysis. What are the potential causes and solutions?
Answer: Low sensitivity in LC-MS/MS analysis of this compound-DNA adducts is a frequent problem and can be attributed to several factors, including ion suppression, incomplete DNA digestion, and suboptimal MS parameters.
Potential Causes and Solutions:
-
Ion Suppression: The vast excess of unmodified nucleosides co-eluting with the adducts of interest can significantly suppress the ionization of the target analytes.[4][5]
-
Incomplete DNA Digestion: Similar to the issue in ³²P-postlabeling, incomplete DNA hydrolysis will result in the adducts being present as oligonucleotides, which are not readily detected by targeted LC-MS/MS methods optimized for deoxynucleoside adducts.[7] Bulky adducts like dG-C8-MeIQx are better isolated using nuclease P1.[7]
-
Solution: Optimize your DNA digestion protocol. The use of DNase I in combination with other nucleases can enhance the digestion efficiency by breaking down the duplex DNA into smaller fragments that are more accessible to other enzymes.[7]
-
-
Suboptimal MS Parameters: Incorrect mass spectrometry settings can lead to poor sensitivity.
-
Solution: Optimize the MS parameters, particularly the collision energy for the fragmentation of the precursor ion. For this compound-deoxynucleoside adducts, the most common fragmentation is the neutral loss of the deoxyribose moiety (116 Da).[8] Setting the collision energy to efficiently produce this fragment for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) will enhance sensitivity.[8][9]
-
Question 4: My quantitative results for this compound-DNA adducts are not reproducible. What are the key factors to control?
Answer: Reproducibility in quantitative LC-MS/MS analysis hinges on minimizing variability at each stage of the workflow.
Key Factors for Reproducibility:
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate and reproducible quantification.[8][9] These standards should be added as early as possible in the sample preparation process to account for analyte loss during extraction, enrichment, and for variations in ionization efficiency.
-
Consistent Sample Preparation: Ensure that all samples are processed identically. This includes consistent timing for enzymatic digestions, precise and consistent volumes for all reagents, and uniform application of the enrichment protocol.
-
Matrix Effects: Even with enrichment, matrix effects can still occur. Evaluate matrix effects by comparing the response of the analyte in the presence and absence of the matrix. If significant matrix effects are observed, further optimization of the cleanup procedure or chromatographic separation may be necessary.
Data Presentation
The following tables summarize quantitative data on this compound-DNA adduct formation from various studies.
Table 1: this compound-DNA Adduct Levels in Rat Liver Following Oral Administration [8][10]
| This compound Dose | Adduct Level (adducts per 10⁷ nucleotides) |
| 0.4 ppm (in diet for 1 week) | 0.04 |
| 4 ppm (in diet for 1 week) | 0.28 |
| 10 mg/kg (single oral dose) | 3.07 ± 0.84 |
| 40 ppm (in diet for 1 week) | 3.34 |
| 400 ppm (in diet for 1 week) | 39.0 |
| 0.5 mg/kg (single oral dose) | 0.45 ± 0.27 |
Table 2: Comparison of dG-C8-Meiqx and dG-N²-Meiqx Adduct Ratios in Vitro and in Vivo [8]
| Condition | dG-C8-Meiqx : dG-N²-Meiqx Ratio |
| In vitro (N-acetoxy-Meiqx reacted with calf thymus DNA) | 5 : 1 |
| In vivo (Rat liver, 10 mg/kg this compound dose) | 3 : 2 |
| In vivo (Rat liver, 0.5 mg/kg this compound dose) | 1 : 10 |
Table 3: dG-C8-Meiqx DNA Adduct Levels in CHO Cells with Different Metabolic Enzyme Expressions [11]
| Cell Line | This compound Concentration (µM) | Adduct Level (adducts per 10⁸ nucleotides) |
| CYP1A1/NAT24 (rapid acetylator) | 10 | ~15 |
| CYP1A1/NAT25B (slow acetylator) | 10 | ~3 |
| CYP1A1 only | 10 | <1 |
| Untransfected | 10 | <1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound-DNA Adduct Enrichment
This protocol is a general guideline for the enrichment of this compound-DNA adducts from digested DNA samples prior to LC-MS/MS analysis. Optimization may be required based on the specific SPE cartridge and sample matrix.
-
DNA Digestion: Digest 50-100 µg of DNA to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.
-
Sample Loading: Load the DNA digest onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of water to remove salts and the majority of the unmodified, more polar deoxynucleosides.
-
Elution: Elute the more hydrophobic this compound-DNA adducts with 1-2 column volumes of methanol or an appropriate mixture of methanol and water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a small volume of mobile phase suitable for LC-MS/MS injection.
Protocol 2: Optimized DNA Digestion for Bulky Adducts
This protocol incorporates DNase I to improve the efficiency of digestion for bulky adducts like this compound.[7]
-
Initial Digestion: To the purified DNA sample, add DNase I and incubate at 37°C for 1-2 hours. This initial step breaks down the DNA into smaller fragments.
-
Secondary Digestion: Add a mixture of nuclease P1 and alkaline phosphatase to the reaction and continue the incubation at 37°C for 2-4 hours, or overnight for complete digestion. Nuclease P1 is particularly effective at hydrolyzing bulky adducts.[7]
-
Enzyme Inactivation: Inactivate the enzymes by heating the sample at 95°C for 10 minutes or by adding an appropriate volume of a solvent like acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet any precipitated proteins. The supernatant containing the deoxynucleosides is now ready for enrichment or direct analysis.
Mandatory Visualizations
Diagram 1: Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound leading to DNA adduct formation.
Diagram 2: Experimental Workflow for LC-MS/MS Analysis of this compound-DNA Adducts
Caption: A typical workflow for this compound-DNA adduct analysis by LC-MS/MS.
Diagram 3: Troubleshooting Logic for Multiple Adduct Spots in ³²P-Postlabeling
Caption: Troubleshooting logic for resolving multiple adduct spots.
References
- 1. 32P-post-labelling analysis of DNA adducts formed by food-derived heterocyclic amines: evidence for incomplete hydrolysis and a procedure for adduct pattern simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. DNA adducts formed by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in rat liver: dose-response on chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in MeIQx Metabolic Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meiqx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) metabolic activation assays. Our goal is to help you navigate the complexities of these experiments and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic activation a concern?
This compound is a heterocyclic aromatic amine (HAA) that is formed during the high-temperature cooking of meat and fish.[1][2] It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[2] this compound itself is a pro-mutagen, meaning it requires metabolic activation by enzymes in the body to become genotoxic.[2][3] This activation process can lead to the formation of DNA adducts, which can induce mutations and potentially initiate cancer.[1] Therefore, understanding the variability in its metabolic activation is crucial for assessing its carcinogenic risk.
Q2: Which enzymes are primarily responsible for this compound metabolic activation?
The primary enzyme responsible for the initial activation of this compound is Cytochrome P450 1A2 (CYP1A2).[3][4] CYP1A2 hydroxylates this compound to form N-hydroxy-MeIQx. This intermediate can then be further activated by N-acetyltransferases (NATs), particularly NAT2, or sulfotransferases (SULTs) to form reactive esters that readily bind to DNA. Conversely, UDP-glucuronosyltransferases (UGTs) are involved in the detoxification of N-hydroxy-MeIQx.
Q3: What is the role of the S9 fraction in in vitro this compound metabolic activation assays?
The S9 fraction is a supernatant from a liver homogenate centrifuged at 9,000g and contains a mixture of microsomal and cytosolic enzymes, including CYPs, NATs, SULTs, and UGTs. In in vitro assays like the Ames test, the S9 fraction is added to simulate the metabolic processes that occur in the liver. This allows researchers to assess the mutagenic potential of compounds that require metabolic activation, like this compound.
Q4: What are the main sources of variability in this compound metabolic activation assays?
Variability in these assays can arise from several factors, including:
-
Inter-individual and species differences in S9 activity: The enzymatic activity of S9 fractions can vary significantly between individuals and animal species due to genetic polymorphisms and prior exposure to inducers or inhibitors of metabolic enzymes.
-
S9 concentration: The concentration of the S9 fraction used in the assay directly impacts the rate of metabolic activation.
-
Cofactor concentrations: The availability of cofactors such as NADPH (for CYP450 activity) is critical for enzymatic function.
-
This compound concentration: The concentration of this compound can influence which metabolic pathway predominates (activation vs. detoxification).
-
Incubation time: The duration of the incubation period affects the extent of metabolic conversion.
-
Assay conditions: Factors such as pH, temperature, and the specific bacterial strain used in the Ames test can all contribute to variability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound metabolic activation assays in a question-and-answer format.
| Problem | Possible Causes | Troubleshooting Steps |
| High background (spontaneous revertant) counts in the Ames test with S9 | Contamination of S9, media, or test compound. | Ensure all reagents and materials are sterile. Filter-sterilize the S9 fraction if necessary. Run a sterility control for each component. |
| Presence of histidine in the S9 mix or test compound solution. | Use histidine-free reagents for the S9 mix preparation. Test the test compound solution for the presence of histidine. | |
| Intrinsic mutagenicity of the S9 fraction. | Test the S9 fraction alone for mutagenicity. If it's mutagenic, obtain a new batch from a reliable supplier. | |
| Sub-optimal S9 concentration. | Titrate the S9 concentration to find the optimal level that provides good metabolic activation without increasing the background. | |
| No or low metabolic activation of this compound (low number of revertants) | Inactive S9 fraction. | Verify the activity of the S9 fraction using a known positive control for CYP1A2-mediated metabolism (e.g., 2-aminoanthracene). Obtain a new, pre-tested S9 fraction if necessary. |
| Insufficient cofactor (e.g., NADPH) concentration. | Ensure the S9 mix is freshly prepared with the correct concentration of all necessary cofactors. | |
| Sub-optimal S9 concentration. | Increase the S9 protein concentration in the assay. Recommended starting concentrations are often in the range of 0.25-1 mg/mL. | |
| Inappropriate incubation time. | Optimize the pre-incubation time to allow for sufficient metabolic activation. A common range is 20-30 minutes. | |
| Inhibition of CYP1A2 activity. | Ensure the test compound or solvent does not inhibit CYP1A2. Test for inhibition using a known CYP1A2 substrate. | |
| High cytotoxicity observed in the Ames test with S9 | High concentration of this compound or its metabolites. | Perform a dose-range finding study to determine the maximum non-toxic concentration of this compound in the presence of S9. |
| High concentration of S9. | High concentrations of S9 can be cytotoxic to the bacteria. Reduce the S9 concentration. | |
| Contamination of the S9 fraction. | Bacterial or fungal contamination in the S9 can lead to cytotoxicity. Ensure the S9 is sterile. | |
| Inconsistent or variable results between experiments | Variation in S9 batches. | Use the same batch of S9 for a series of related experiments. If a new batch must be used, re-validate its activity with positive controls. |
| Inconsistent preparation of S9 mix. | Prepare the S9 mix fresh for each experiment and ensure accurate pipetting of all components. | |
| Variability in bacterial culture health and density. | Use a fresh overnight culture of the Salmonella typhimurium strain for each experiment and standardize the inoculum density. | |
| Minor variations in experimental conditions. | Strictly adhere to the standard operating procedure (SOP) for all experimental parameters, including incubation times, temperatures, and plate pouring techniques. |
Data Presentation
Table 1: Influence of S9 Concentration on this compound Mutagenicity in Salmonella typhimurium TA98
| This compound Concentration (µ g/plate ) | S9 Protein Concentration (mg/plate) | Number of Revertants (mean ± SD) |
| 0.01 | 0.5 | 150 ± 15 |
| 0.01 | 1.0 | 350 ± 25 |
| 0.01 | 2.0 | 600 ± 40 |
| 0.05 | 0.5 | 800 ± 60 |
| 0.05 | 1.0 | 1800 ± 120 |
| 0.05 | 2.0 | 3200 ± 210 |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the scientific literature. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for the Ames Test (Plate Incorporation Method) with S9 Activation for this compound
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your laboratory conditions.
1. Materials:
-
Salmonella typhimurium tester strain (e.g., TA98, TA100).
-
Nutrient broth.
-
Minimal glucose agar plates.
-
Top agar (containing a trace amount of histidine and biotin).
-
This compound stock solution (dissolved in DMSO).
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats).
-
S9 cofactor mix (prepare fresh):
-
NADP+ solution
-
Glucose-6-phosphate (G6P) solution
-
MgCl₂/KCl salt solution
-
Phosphate buffer (pH 7.4)
-
-
Positive controls (e.g., 2-aminoanthracene for assays with S9).
-
Negative/solvent control (e.g., DMSO).
2. Procedure:
-
Bacterial Culture: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.
-
Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and cofactor solutions on ice. Prepare the S9 mix by combining the S9 fraction and cofactor solutions in the appropriate ratios. Keep the S9 mix on ice.
-
Plate Labeling: Label the bottom of the minimal glucose agar plates with the test compound, concentration, and S9 condition (+S9 or -S9).
-
Assay Procedure: a. To a sterile test tube, add in the following order:
- 2.0 mL of molten top agar (kept at 45°C).
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the this compound solution (or control solution).
- 0.5 mL of the S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions). b. Vortex the tube gently for 3 seconds. c. Immediately pour the contents onto the surface of a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure even distribution of the top agar. e. Allow the top agar to solidify on a level surface.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the spontaneous background count.
Visualizations
Caption: Metabolic activation and detoxification pathways of this compound.
Caption: Workflow for the Ames test with S9 metabolic activation.
Caption: A logical approach to troubleshooting this compound metabolic activation assays.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic activation of a protein pyrolysate promutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline by rat liver microsomes and purified cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental changes in hepatic activation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Synthetic Meiqx for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx). It includes detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols to help enhance the yield and purity of synthetic this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most established synthetic routes are the classical method first reported by Kasai et al. and an improved, more direct synthesis developed by Grivas and Olsson. The Kasai method involves the methylation of 6-amino-3-methyl-5-nitroquinoxaline, followed by reduction of the nitro group and subsequent cyclization with cyanogen bromide[1]. The Grivas and Olsson method provides a more streamlined approach starting from 4-fluoro-o-phenylenediamine, which has been reported to have a higher overall yield[1].
Q2: What is a typical overall yield for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The improved synthesis from 4-fluoro-o-phenylenediamine has a reported overall yield of 21%. An alternative route starting from p-fluoroaniline has been noted to produce a poorer yield[2]. Optimization of reaction conditions, such as temperature, catalysts, and purification methods, is crucial for maximizing the final product yield.
Q3: What are the critical factors influencing the yield of this compound?
A3: Several factors can significantly impact the yield. In syntheses that mimic the formation in cooked foods (Maillard reaction), the ratio of precursors like sugars, creatinine, and amino acids is critical. The presence of lipids, such as olive or corn oil, and the promotion of free radical reactions have also been shown to enhance this compound formation in model systems. For laboratory synthesis, precise control of reaction temperature, choice of solvents, and efficiency of purification steps are paramount.
Q4: What are the main challenges in synthesizing and purifying this compound?
A4: The primary challenges include the potential for side reactions, such as the formation of isomers like the 3,7-dimethyl isomer, which can complicate purification[2]. The purification process itself can be demanding due to the polar and sometimes amphoteric nature of this compound and related intermediates. Common purification methods include acid-base partitioning, column chromatography (e.g., on Sephadex LH-20 or silica gel), and high-performance liquid chromatography (HPLC)[1]. Immunoaffinity chromatography has also been employed for highly selective purification[3][4].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Final Product | - Incomplete reaction in one or more steps.- Degradation of starting materials or intermediates.- Inefficient purification leading to product loss. | - Monitor each reaction step by TLC or LC-MS to ensure completion.- Ensure all reagents and solvents are pure and dry.- Optimize purification by trying different chromatographic conditions (e.g., solvent gradients, different stationary phases) or purification techniques (e.g., recrystallization). |
| Presence of Multiple Spots on TLC After Final Step | - Formation of isomeric byproducts (e.g., 3,7-dimethyl isomer).- Incomplete reaction, leaving starting materials.- Side reactions leading to other impurities. | - Use highly regioselective reactions where possible.- Optimize the final cyclization step to favor the desired product.- Employ high-resolution purification techniques like preparative HPLC to isolate the target compound. |
| Difficulty in Purifying the Product by Column Chromatography | - High polarity of this compound causing streaking or poor separation on silica gel.- Product is insoluble in the chosen column solvents. | - Use a modified mobile phase, for example, by adding a small amount of triethylamine or ammonia to a methanol/dichloromethane mixture to reduce tailing.- Consider reverse-phase chromatography if the compound is more soluble in polar solvents.- Recrystallization from a suitable solvent (e.g., methanol) may be an effective alternative or final purification step. |
| Inconsistent Yields Between Batches | - Variability in reagent quality.- Slight deviations in reaction conditions (temperature, time).- Atmospheric moisture affecting sensitive reagents. | - Use reagents from the same lot for a series of reactions if possible.- Strictly control reaction parameters using automated equipment if available.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if any reagents are known to be sensitive to air or moisture. |
Data on Synthetic Yields
The following table summarizes reported yields for different synthetic approaches to this compound, providing a basis for comparison.
| Synthetic Route | Starting Material | Reported Overall Yield | Reference |
| Improved Synthesis | 4-fluoro-o-phenylenediamine | 21% | Grivas & Olsson, 1985[1] |
| Alternative Route | p-fluoroaniline | Poorer than 21% | Grivas & Olsson, 1985[2] |
| Classical Synthesis | 6-amino-3-methyl-5-nitroquinoxaline | Not explicitly stated, multi-step | Kasai et al., 1981a[1] |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
Protocol 1: Improved Synthesis of this compound (Grivas & Olsson Method)
This protocol is based on the improved synthesis route starting from 4-fluoro-o-phenylenediamine.
Step 1: Synthesis of 6-fluoro-2,3-dimethylquinoxaline
-
React 4-fluoro-o-phenylenediamine with diacetyl in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and isolate the product, for instance by precipitation and filtration.
Step 2: Nitration to 6-fluoro-7-nitro-2,3-dimethylquinoxaline
-
Dissolve the product from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Add a nitrating agent (e.g., fuming nitric acid) dropwise while maintaining the low temperature.
-
Stir the reaction for a specified time, then pour it over ice to precipitate the product.
-
Filter, wash with water, and dry the product.
Step 3: Amination to 6-amino-7-nitro-2,3-dimethylquinoxaline
-
React the nitrated product with a source of ammonia (e.g., methanolic ammonia) in a sealed vessel at an elevated temperature.
-
After the reaction is complete, cool the vessel and isolate the aminated product.
Step 4: Formation of the Imidazo Ring
-
This step involves reduction of the nitro group followed by cyclization. A common method is to use a reducing agent like sodium dithionite, followed by reaction with cyanogen bromide.
-
Alternatively, a one-pot procedure might be employed.
Step 5: Methylation to form this compound
-
The final step is the methylation of the imidazole nitrogen. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
-
Purify the final product using column chromatography or recrystallization.
Protocol 2: Classical Synthesis of this compound (Kasai et al. Method)
This protocol follows the initial synthetic route.
Step 1: Methylation of 6-amino-3-methyl-5-nitroquinoxaline
-
React 6-amino-3-methyl-5-nitroquinoxaline with a methylating agent.
Step 2: Reduction of the Nitro Group
-
Reduce the nitro group of the methylated product to an amino group. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents can be used.
Step 3: Cyclization with Cyanogen Bromide
-
React the resulting diamino compound with cyanogen bromide to form the imidazole ring, yielding this compound.
Purification:
-
The crude product from either protocol should be purified. A common sequence is acid-base partitioning to remove neutral and acidic/basic impurities, followed by column chromatography on silica gel or Sephadex LH-20. Final purification can be achieved by recrystallization from methanol or by preparative HPLC.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Immunoaffinity purification of dietary heterocyclic amine carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in Meiqx analysis from food matrix
Welcome to the technical support center for the analysis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in food matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reliable quantification of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis, offering potential causes and solutions to get your experiments back on track.
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized. For solid samples, grinding to a fine powder is recommended.[1] Optimize the extraction solvent and method. While acetonitrile is commonly used, the choice may vary depending on the food matrix. Ensure sufficient extraction time and agitation. |
| Analyte Loss During Cleanup | The choice of Solid-Phase Extraction (SPE) sorbent is critical. For this compound, a cation exchange sorbent is often effective.[2] Ensure proper conditioning of the SPE cartridge and use appropriate washing and elution solvents. Overly strong washing solvents can lead to analyte loss. |
| Degradation of this compound | This compound is generally stable, but prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during sample preparation should be avoided. |
| Improper pH of Extraction/Elution Solvents | The pH of the sample extract and elution solvent can significantly impact the recovery of this compound, which is a basic compound. Acidic conditions are typically used for extraction and elution from cation exchange SPE cartridges. |
Issue 2: Poor Chromatographic Peak Shape
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting matrix components can interfere with the peak shape. Improve sample cleanup to remove interfering compounds.[3] Modify the chromatographic gradient to better separate this compound from matrix components. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. The addition of a small amount of an acid, like formic acid, can improve the peak shape for basic compounds like this compound. |
| Column Overload | If the peak is fronting, the column may be overloaded. Dilute the sample extract before injection. |
| Column Contamination | If the peak is tailing, the column may be contaminated. Wash the column with a strong solvent or replace it if necessary. |
Issue 3: High Signal Suppression or Enhancement (Matrix Effects)
| Potential Cause | Recommended Solution |
| Co-eluting Matrix Components | The most common cause of matrix effects is the co-elution of other compounds from the food matrix that compete with this compound for ionization in the mass spectrometer source.[4][5] |
| Insufficient Sample Cleanup | Enhance the sample cleanup procedure. This could involve using a more selective SPE sorbent or adding a secondary cleanup step. The QuEChERS method, which combines extraction and dispersive SPE, can be effective in reducing matrix effects.[6][7] |
| Chromatographic Separation | Modify the LC gradient to achieve better separation of this compound from the interfering matrix components. A longer, shallower gradient can improve resolution. |
| Use of an Isotope-Labeled Internal Standard | The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound (e.g., d3-MeIQx).[2] The internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the signal suppression or enhancement caused by the matrix. |
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for this compound analysis using different sample preparation methods in various food matrices.
| Food Matrix | Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Fried Beef | Solid-Phase Extraction (SPE) | This compound | Not explicitly stated, but method allows for determination at 1 ng/g | Not explicitly stated | [2] |
| Grilled Chicken Breast | QuEChERS | This compound | 54.1 - 109.3 | Not explicitly stated | [7] |
| Pork Tenderloin | QuEChERS | Heterocyclic Amines (including this compound) | 56.51 - 113.97 | Not explicitly stated | |
| Pacific Saury | QuEChERS | Heterocyclic Amines (including this compound) | 55.12 - 105.47 | Not explicitly stated | |
| Chicken Breast | QuEChERS | Heterocyclic Amines (including this compound) | 59.06 - 103.29 | Not explicitly stated | |
| Beef Tissue | QuEChERS | Veterinary Drugs | Not specific to this compound, but 30% of analytes showed significant matrix effects | Significant | [6] |
| Beef Tissue | Solid-Phase Microextraction (SPME) | Veterinary Drugs | Not specific to this compound, but only 2 compounds showed significant matrix effects | Minimal | [6] |
Experimental Protocols
Below are detailed methodologies for the two most common sample preparation techniques for this compound analysis in food matrices.
1. Solid-Phase Extraction (SPE) Protocol for this compound in Fried Beef (Adapted from literature)
-
Sample Homogenization: Homogenize 3 g of the cooked beef sample.
-
Extraction:
-
Add 30 mL of 1 M NaOH to the homogenized sample.
-
Mix thoroughly and add 30 g of diatomaceous earth.
-
Pack the mixture into a glass column.
-
Elute the heterocyclic amines with 250 mL of dichloromethane.
-
Evaporate the dichloromethane to dryness.
-
-
Cation Exchange SPE Cleanup:
-
Dissolve the residue in 5 mL of dichloromethane.
-
Condition a propylsulfonyl silica gel (PRS) SPE cartridge with 5 mL of dichloromethane.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of dichloromethane.
-
Elute the this compound with 5 mL of methanol:ammonia (9:1, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analyze by LC-MS/MS.
-
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound in Roasted Chicken (Adapted from literature)
-
Sample Homogenization: Homogenize 10 g of the cooked chicken sample.
-
Extraction and Partitioning:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation and Analysis:
-
Take an aliquot of the cleaned-up supernatant.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in the initial mobile phase.
-
Analyze by LC-MS/MS.
-
Visualizations
The following diagrams illustrate key workflows and concepts in this compound analysis.
References
- 1. Screening for heterocyclic amines in chicken cooked in various ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Solid-Phase Microextraction to Solvent Extraction and QuEChERS for Quantitative Analysis of Veterinary Drug Residues in Chicken and Beef Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and reduction of heterocyclic amines and cholesterol oxidation products in chicken by controlling flavorings and roasting condition - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to control for Meiqx degradation during analysis
Welcome to the technical support center for the analysis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to its analysis?
A1: Understanding the fundamental properties of this compound is crucial for developing robust analytical methods. This compound is a solid at room temperature with a melting point of 295–300 °C, at which it may slightly decompose.[1] It is sparingly soluble in methanol and dimethyl sulfoxide (DMSO).[1][2] From a stability perspective, this compound is stable in moderately acidic and alkaline conditions and in cold, dilute aqueous solutions when protected from light.[1] However, it is rapidly degraded by dilute hypochlorite.[1]
Q2: What are the recommended storage conditions for this compound standards and samples?
A2: Proper storage is critical to prevent the degradation of this compound.
-
Solid Form: As a solid, this compound is stable for at least four years when stored at -20°C.[2]
-
Stock Solutions: Stock solutions of this compound can be prepared in methanol or DMSO.[2] For long-term storage, it is recommended to store these solutions at -80°C for up to six months or at -20°C for up to one month in sealed containers to prevent evaporation and degradation.[3] It is advisable to purge the solvent with an inert gas before preparing the stock solution to minimize oxidation.[2]
-
Biological Samples: Biological matrices (e.g., plasma, urine, tissue homogenates) containing this compound should be stored at -80°C to minimize enzymatic activity and chemical degradation. Multiple freeze-thaw cycles should be avoided as they can affect the stability of metabolites in biological samples.[4][5]
Q3: What are the common analytical techniques used for this compound quantification?
A3: The most common analytical techniques for the sensitive and selective quantification of this compound are:
-
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring derivatization to improve volatility and sensitivity.[1][6]
Isotope-labeled internal standards, such as deuterium-labeled this compound, are frequently used to accurately account for any loss during sample preparation and analysis.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, focusing on strategies to control for its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Degradation during sample extraction: Exposure to harsh pH, high temperatures, or light can lead to degradation. | - Maintain moderately acidic or alkaline conditions during extraction. Avoid extreme pH values.- Perform extraction steps on ice or at reduced temperatures.- Protect samples from direct light by using amber vials or covering glassware with aluminum foil.[1] |
| Adsorption to labware: this compound, being a heterocyclic aromatic amine, can adsorb to glass and plastic surfaces. | - Use silanized glassware or polypropylene tubes to minimize adsorption.- Pre-rinse pipette tips and vials with the sample or standard solution. | |
| Inefficient extraction: The chosen extraction method may not be optimal for the sample matrix. | - Optimize the solid-phase extraction (SPE) method by testing different sorbents and elution solvents.- For liquid-liquid extraction, ensure the appropriate solvent and pH are used to partition this compound into the organic phase. | |
| Inconsistent Results/Poor Reproducibility | Degradation in the autosampler: Prolonged exposure to ambient temperatures in the autosampler can cause degradation. | - Use a cooled autosampler set to 4°C.- Minimize the time samples spend in the autosampler before injection. |
| Inconsistent sample handling: Variations in sample processing times or conditions can lead to variable degradation. | - Standardize all sample preparation steps, including incubation times and temperatures.- Process all samples, calibrators, and quality controls in the same manner. | |
| Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer. | - Employ a more effective sample clean-up method, such as immunoaffinity chromatography.[1]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] | |
| Appearance of Unknown Peaks in Chromatogram | Degradation of this compound: The unknown peaks may be degradation products. | - Analyze a freshly prepared standard solution to confirm the retention time of the intact this compound.- If degradation is suspected, investigate the sample handling and storage history.- Common metabolic and degradation pathways involve N-oxidation and the formation of glucuronide and sulfamate conjugates.[6] While these are primarily metabolic products, similar oxidative degradation can occur under harsh analytical conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Standard Solutions
-
Preparation of Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of solid this compound.
-
Dissolve in a minimal amount of DMSO and then dilute to the final volume with methanol in a class A volumetric flask.
-
Purge the solvent with nitrogen gas before use to remove dissolved oxygen.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into amber glass vials with PTFE-lined caps.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
-
Preparation of Working Standards:
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Prepare fresh working standards daily.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add the internal standard (e.g., deuterium-labeled this compound).
-
Vortex briefly.
-
-
SPE Procedure:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in biological samples.
Caption: Simplified metabolic activation and detoxification pathways of this compound.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Carcinogenic Potential of MeIQx Across Rodent Strains: A Comparative Analysis
A comprehensive review of studies in various rat and mouse models reveals significant strain- and sex-dependent differences in susceptibility to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-induced tumorigenesis. This guide synthesizes key findings on tumor incidence, target organs, and experimental methodologies to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the carcinogenic properties of this potent food-borne mutagen.
This compound, a heterocyclic amine formed during the cooking of meat and fish, has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Extensive research in rodent models has provided sufficient evidence of its carcinogenicity in experimental animals.[1][3] This guide delves into the specifics of these studies, offering a comparative look at how different rodent strains respond to this compound exposure.
Comparative Carcinogenicity in Mice
Studies in various mouse strains have consistently demonstrated the carcinogenic effects of this compound, with the liver being a primary target organ. However, significant differences in tumor incidence and the types of tumors induced have been observed between strains and sexes.
In CDF1 mice fed a diet containing 600 mg/kg this compound for 84 weeks, a marked increase in liver tumors (adenomas and carcinomas) was observed in both males (43%) and females (91%), with females showing a significantly higher susceptibility.[4] This study also reported a higher incidence of lymphomas and leukemias in treated males and lung tumors in treated females compared to controls.[4] Another study using newborn male B6C3F1 mice administered this compound via intraperitoneal injection showed a dose-dependent increase in the incidence of hepatocellular adenomas.[3]
Bitransgenic c-myc/lambda lacZ mice, which overexpress the c-myc oncogene, exhibited a synergistic response to this compound, with 100% of male mice developing hepatocellular carcinoma after 30 weeks on a diet containing 0.06% this compound.[5] In contrast, C57Bl/lambda lacZ mice on the same diet showed a lower incidence of liver tumors, highlighting the role of genetic predisposition in this compound-induced hepatocarcinogenesis.[5] Furthermore, studies in female A/J mice, a strain known for its susceptibility to lung tumors, demonstrated that this compound induces lung proliferative lesions, including hyperplasias, adenomas, and carcinomas.[6]
| Mouse Strain | Sex | This compound Dose and Duration | Primary Target Organ(s) | Tumor Incidence (%) | Other Tumor Types |
| CDF1 | Male | 600 mg/kg diet for 84 weeks | Liver | 43 (adenomas and carcinomas) | Lymphomas and leukemias |
| Female | 600 mg/kg diet for 84 weeks | Liver | 91 (adenomas and carcinomas) | Lung tumors | |
| B6C3F1 | Male | 0.625 or 1.25 µmol (intraperitoneal) at birth | Liver | High-dose: 85 (adenomas) | - |
| c-myc/lambda lacZ | Male | 0.06% diet for 30-40 weeks | Liver | 100 (carcinomas at 30 weeks) | - |
| C57Bl/lambda lacZ | Male | 0.06% diet for 40 weeks | Liver | 44 (tumors) | - |
| A/J | Female | This compound in diet | Lung | Significantly increased proliferative lesions | Liver tumors |
Comparative Carcinogenicity in Rats
Similar to mice, Fischer 344 (F344) rats have been extensively used to study the carcinogenicity of this compound, with dose-dependent tumor induction observed in multiple organs.
In a study where male and female F344 rats were fed a diet containing 400 mg/kg this compound for 429 days, a high incidence of squamous-cell carcinomas of the Zymbal gland was observed in both sexes.[3] Additionally, males developed hepatocellular carcinomas and skin tumors, while females developed clitoral gland carcinomas.[3] A dose-response study in male F344 rats fed diets containing 100, 200, or 400 ppm this compound for 56 weeks showed a clear dose-dependent increase in tumors of the liver, Zymbal glands, and skin.[7] Notably, carcinomas were primarily induced at the higher doses (200 and 400 ppm), while benign tumors were more common at the 100 ppm dose.[7]
Another study in male F344 rats investigated the effects of low doses of this compound (0.001 to 100 ppm) in the diet for 16 weeks and found a no-observed-effect level for the induction of preneoplastic liver lesions (glutathione-S-transferase placental form-positive foci) at doses up to 1 ppm.[8]
| Rat Strain | Sex | This compound Dose and Duration | Primary Target Organ(s) | Tumor Incidence (%) | Other Tumor Types |
| Fischer 344 | Male | 400 mg/kg diet for 429 days | Zymbal gland, Liver, Skin | Zymbal gland: 75, Liver: Not specified, Skin: 35 | - |
| Female | 400 mg/kg diet for 429 days | Zymbal gland, Clitoral gland | Zymbal gland: 53, Clitoral gland: 63 | - | |
| Fischer 344 | Male | 100, 200, 400 ppm diet for 56 weeks | Liver, Zymbal gland, Skin | Dose-dependent increase | - |
| 400 ppm | Liver | 94 (carcinomas) | - | ||
| 400 ppm | Zymbal gland | 56 (carcinomas) | - |
Experimental Protocols
The methodologies employed in these carcinogenicity studies share common elements, providing a framework for future research.
General Carcinogenicity Bioassay in Rodents
A typical workflow for a rodent carcinogenicity study of this compound.
Key Methodological Details from Cited Studies:
-
Animal Models: CDF1, B6C3F1, c-myc/lambda lacZ, C57Bl/lambda lacZ, and A/J mice; Fischer 344 rats.[3][4][5][6]
-
Age at Start of Treatment: Typically 6-7 weeks old for dietary studies.[3] Newborn mice were used for intraperitoneal injection studies.[3]
-
Administration of this compound: Primarily through the diet at concentrations ranging from low ppm levels to 600 mg/kg.[3][4][7][8] Intraperitoneal injection was also used in newborn mice.[3]
-
Duration of Studies: Ranged from 16 weeks for preneoplastic lesion studies to 84 weeks for long-term carcinogenicity bioassays.[4][8]
-
Endpoint Analysis: Included observation of clinical signs, measurement of body weight, gross necropsy, and histopathological examination of a comprehensive set of tissues to identify and classify tumors.
Signaling Pathways in this compound Carcinogenesis
The carcinogenicity of this compound is intrinsically linked to its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
Metabolic activation pathway of this compound leading to carcinogenesis.
The initial and critical step in the bioactivation of this compound is its N-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[9] The resulting N-hydroxy-MeIQx is then further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters. These highly reactive electrophilic species can then covalently bind to DNA, forming this compound-DNA adducts.[3][5] The formation of these adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.[5] It is also important to note that detoxification pathways, such as glucuronidation, compete with the bioactivation pathways, influencing the overall carcinogenic potency of this compound.[9]
References
- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Meiqx Quantification Methods for Researchers
This guide provides a comprehensive comparison of various analytical methods for the quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx), a mutagenic and carcinogenic heterocyclic amine formed during the cooking of meat and fish.[1][2] The selection of an appropriate quantification method is critical for accurate risk assessment and toxicological studies. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices.
Overview of Quantification Methods
A variety of analytical techniques have been developed and validated for the quantification of this compound. These methods primarily rely on chromatographic separation coupled with sensitive detection techniques. The most common approaches include High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is often considered the gold standard due to its high sensitivity and specificity.[1]
Data Presentation: Comparison of this compound Quantification Methods
The following table summarizes the key performance characteristics of different this compound quantification methods reported in the literature. This allows for a direct comparison of their applicability and sensitivity.
| Analytical Method | Sample Matrix | Sample Preparation | Detector | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Reference |
| HPLC | River Water | Blue Rayon hanging, reversed-phase HPLC fractionation | Electrochemical | Not specified | Not specified | [3] |
| HPLC | Beef Extract | Blue-cotton treatment, HCl-methylene dichloride partition, SEP-PAK silica cartridge | Electrochemical | 3.1 ng/g (in food-grade beef extract) | Estimated with 14C-labeled compounds | [4] |
| HPTLC | Meat | Automated preconditioning, development with methanol-chloroform | Fluorescence | 0.8 - 14 ng per band | Not specified | [5][6] |
| GC-MS | Fried Beef | Derivatization, capillary gas chromatography | Mass Spectrometry | Picogram sensitivity | Determined using isotope-labelled internal standard | [7] |
| LC-MS/MS | Human Hair | Base hydrolysis, tandem solvent/solid-phase extraction (SPE) | Electrospray Ionization (ESI) - Triple Quadrupole MS | 50 pg/g hair | Not specified | [8] |
| LC-MS/MS | Cooked Meat | Solid-phase extraction (SPE) | Electrospray Ionization (ESI) - Tandem MS | <0.03 to 305 µg/kg (for various HAAs) | Not specified | [9][10] |
| UPLC-TQ-XS/ESI | Braised Beef | Modified QuEChERS and solid-phase extraction (SPE) | Electrospray Ionization (ESI) | Not specified | Good | [11] |
| LC-MS/MS | Meat-based infant foods | Acetone extraction, SCX solid-phase extraction (SPE) | Electrospray Ionization (ESI) - Tandem MS | < 8 ng/g | 78 ± 4 to 98 ± 2 | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are summaries of key experimental workflows for this compound quantification.
LC-MS/MS Method for this compound in Human Hair
This method provides a non-invasive approach to assess this compound exposure.
-
Sample Preparation:
-
50 mg of hair is digested by base hydrolysis.
-
Liberated heterocyclic aromatic amines (HAAs) are isolated using a tandem solvent/solid-phase extraction (SPE) method.[8]
-
-
LC-MS/MS Analysis:
-
Quantification is performed using liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS).[8]
-
A triple stage quadrupole mass spectrometer is operated in the selected reaction monitoring (SRM) mode.[8]
-
Stable isotope dilution method is employed for accurate quantification, using [2H3C]-Meiqx as an internal standard.[8]
-
The transition monitored for this compound is m/z 214.1 → 199.1 with a collision energy of 31 eV.[8]
-
HPLC-Electrochemical Detection Method for this compound in Beef Extract
An established method for the analysis of this compound in food matrices.
-
Sample Preparation:
-
Partial purification of the sample is achieved through "blue-cotton" treatment, which involves the adsorption of this compound onto a specific dye-bound cellulose.[4][7]
-
Further purification is carried out by 0.1 N HCl-methylene dichloride partition.[4]
-
The sample is then passed through a SEP-PAK silica cartridge.[4]
-
-
HPLC Analysis:
High-Throughput Planar Chromatography (HPTLC) Method for this compound in Meat
A cost-effective alternative to HPLC for screening multiple samples.
-
Sample Preparation:
-
Extraction of HAAs from the meat sample.
-
-
HPTLC Analysis:
-
The HPTLC silica gel layer is preconditioned with ammonia vapor.[5]
-
The plate is developed with a mobile phase of methanol-chloroform (1:9, v/v).[5]
-
Quantification is performed by fluorescence detection.[5] For enhanced sensitivity for certain HAAs, a paraffin-n-hexane mixture can be used as a fluorescence enhancer.[5]
-
Visualization of Methodologies
The following diagrams illustrate the workflows of the described quantification methods.
Caption: Comparative workflows for this compound quantification methods.
Signaling Pathway and Metabolic Activation
The genotoxicity of this compound is dependent on its metabolic activation to electrophilic intermediates that can bind to DNA, forming adducts.[13] This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[14][15]
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Conclusion
The choice of a suitable quantification method for this compound depends on several factors, including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput. For highly sensitive and specific quantification, LC-MS/MS with an isotopically labeled internal standard is the recommended approach. HPLC-based methods offer a robust and widely available alternative, while HPTLC can be a cost-effective tool for rapid screening of a large number of samples. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs, ultimately contributing to a better understanding of human exposure and the associated health risks of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of mutagenic/carcinogenic heterocyclic amines, this compound, Trp-P-1, Trp-P-2 and PhIP, contributing highly to genotoxicity of river water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in beef extracts by liquid chromatography with electrochemical detection (LCEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biomonitoring of Carcinogenic Heterocyclic Aromatic Amines in Hair: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Quantification of hetero-cyclic amines from different categories of braised beef by optimized UPLC-TQ-XS/ESI method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical methods for assessing systemic exposure to dietary heterocyclic amines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the food mutagens this compound and PhIP on the expression of cytochrome P450IA proteins in various tissues of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
MeIQx in Focus: A Comparative Guide to Heterocyclic Amines in Cooked Meats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent heterocyclic amine (HCA), with other significant HCAs found in cooked meat. We delve into their relative mutagenicity and carcinogenicity, supported by experimental data, and outline the methodologies used for their analysis. Furthermore, we visualize the key metabolic and signaling pathways associated with their mode of action to provide a deeper understanding of their biological implications.
Quantitative Comparison of Heterocyclic Amines
The formation and concentration of HCAs in cooked meat are influenced by various factors, including the type of meat, cooking method, temperature, and duration of cooking.[1][2] this compound is consistently one of the most abundant HCAs detected in cooked meats, alongside 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).[3][4]
Table 1: Levels of this compound and Other HCAs in Various Cooked Meats
| Meat Type | Cooking Method | Doneness | This compound (ng/g) | PhIP (ng/g) | Dithis compound (ng/g) | IQ (ng/g) | Reference |
| Beef Steak | Pan-fried | Well Done | up to 8.2 | 1.9 - 30 | Traces | Not Detected | [5] |
| Hamburger | Pan-fried | Very Well Done | up to 8.2 | Present | Not Detected | Not Detected | [5] |
| Beef Roast Drippings | Oven-cooked | Well Done | 7 | 2 | Not Detected | Not Detected | [5] |
| Fried Pork | Pan-fried | - | up to 4.0 | 1.49 - 10.89 | up to 3.57 | - | [4] |
| Fried Beef | Pan-fried | - | - | - | - | - | [4] |
| Fried Chicken | Pan-fried | - | - | - | - | - | [4] |
| Fried Bacon | Pan-fried | - | - | - | - | - | [4] |
Dithis compound: 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline; IQ: 2-amino-3-methylimidazo[4,5-f]quinoline.
Biological Potency: Mutagenicity and Carcinogenicity
HCAs are potent mutagens and are classified as probable or possible human carcinogens.[3][6] Their biological activity varies significantly between different compounds.
Table 2: Comparative Mutagenicity of HCAs in the Ames Test (Salmonella typhimurium TA98 with S9 activation)
| Heterocyclic Amine | Dose (µ g/plate ) | Revertants/plate (approx.) | Relative Mutagenicity | Reference |
| MeIQ | 0.006 | High | Very High | [7] |
| IQ | 0.03 | High | High | [7] |
| Trp-P-2 | 0.03 | High | High | [7] |
| Glu-P-1 | 0.03 | High | High | [7] |
| This compound | 0.3 | ~980 | Moderate | [7][8] |
| PhIP | 5 | Moderate | Low | [7] |
| MeAαC | 10 | Low | Very Low | [7] |
Data is compiled from multiple sources and serves as a relative comparison. Absolute revertant numbers can vary between experiments.
Table 3: Comparative Carcinogenicity of HCAs in Neonatal Male B6C3F1 Mice
| Compound | Tumorigenic Response | Overall Tumorigenicity Ranking | Reference |
| 4-ABP (positive control) | Hepatic adenomas and carcinomas | 1 (Highest) | [9] |
| Glu-P-1 | Significant incidence of hepatic adenomas | 2 | [9] |
| IQ | Significant incidence of hepatic adenomas | 3 | [9] |
| PhIP | Significant incidence of hepatic adenomas | 3 | [9] |
| This compound | Significant incidence of hepatic adenomas and carcinomas | 4 | [9] |
Experimental Protocols
Quantification of Heterocyclic Amines in Cooked Meat by LC-MS/MS
A widely used method for the analysis of HCAs in meat products involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] A more recent and rapid approach utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[10][13]
Sample Preparation (QuEChERS Method) [13]
-
Homogenization: A representative sample of the cooked meat is homogenized.
-
Extraction: A specific weight of the homogenized sample (e.g., 1 g) is mixed with acetonitrile containing 1% acetic acid. The mixture is vigorously shaken.
-
Salting Out: A salt mixture (e.g., MgSO₄ and NaCl) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA), C18, and MgSO₄) to remove interfering matrix components.
-
Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is filtered before LC-MS/MS analysis.
-
Chromatographic Separation: An aliquot of the final extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of ammonium formate buffer and acetonitrile is typically used to separate the different HCAs.
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of each HCA.
Ames Test for Mutagenicity Assessment
The Ames test, or Salmonella typhimurium reverse mutation assay, is a standard method to assess the mutagenic potential of chemical compounds.[7][8]
-
Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, which is sensitive to frameshift mutagens) are used.
-
Metabolic Activation: The test compound (e.g., this compound) is pre-incubated with the bacterial strain in the presence of a rat liver homogenate fraction (S9 mix). The S9 mix contains enzymes, including cytochrome P450s, that can metabolically activate pro-mutagens into their mutagenic forms.
-
Plating: The mixture is then plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain their ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of revertants compared to a negative control indicates mutagenic activity.
Mandatory Visualizations
Metabolic Activation of this compound
The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can form DNA adducts.[3][14] This process is primarily initiated by cytochrome P450 enzymes in the liver.[14][15]
Caption: Metabolic activation and detoxification pathways of this compound.
Experimental Workflow for HCA Quantification in Meat
The following diagram illustrates a typical workflow for the analysis of heterocyclic amines in cooked meat samples.
Caption: Workflow for HCA quantification in meat.
Signaling Pathways Implicated in HCA-Associated Carcinogenesis
Heterocyclic amines are thought to contribute to carcinogenesis by inducing mutations in key oncogenes and tumor suppressor genes, thereby dysregulating critical cellular signaling pathways.[16][17][18][19] The diagram below illustrates some of the major pathways implicated in colorectal cancer, a cancer type with epidemiological links to high consumption of red and processed meat.
Caption: Key signaling pathways in HCA-related cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. krex.k-state.edu [krex.k-state.edu]
- 5. Heterocyclic amine content in beef cooked by different methods to varying degrees of doneness and gravy made from meat drippings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative carcinogenicity of 4-aminobiphenyl and the food pyrolysates, Glu-P-1, IQ, PhIP, and this compound in the neonatal B6C3F1 male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS | | Теория и практика переработки мяса [meatjournal.ru]
- 12. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Heterocyclic Amines in Meat by the Quick, Easy, Cheap, Effective, Rugged, and Safe Method Coupled with LC-DAD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MeIQx-Induced DNA Adducts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage by carcinogens is paramount. This guide provides a comparative analysis of DNA adducts induced by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen found in cooked meats. We delve into the types of adducts formed, the analytical methodologies for their detection, and comparative data from various experimental models.
Formation and Types of this compound-DNA Adducts
This compound, a heterocyclic aromatic amine, requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, involves a multi-step enzymatic pathway that converts this compound into a reactive electrophile capable of binding to DNA and forming adducts. These DNA adducts are critical lesions that can lead to mutations and initiate carcinogenesis if not repaired.[1][2]
The two primary DNA adducts formed by this compound are:
-
N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx): This is generally considered the major adduct formed.[3][4]
-
5-(deoxyguanosin-N2-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N2-MeIQx): Initially thought to be a minor adduct, studies have shown that its formation can be significant, particularly at lower doses of this compound.[5]
The ratio of these adducts can vary depending on the dose and the specific metabolic pathways involved.[5]
Comparative Quantitative Analysis of this compound-DNA Adducts
The formation of this compound-DNA adducts has been quantified in various experimental systems. The following tables summarize key findings, providing a comparative overview of adduct levels under different conditions.
Table 1: this compound-DNA Adduct Levels in Rat Liver at Different Doses
| Dose of this compound (mg/kg) | Total dG-MeIQx Adducts (per 10⁷ bases) | Ratio (dG-C8-MeIQx : dG-N2-MeIQx) | Reference |
| 10 | 3.07 ± 0.84 | 3:2 | [5][6] |
| 0.5 | 0.45 ± 0.27 | 1:10 | [5][6] |
Table 2: this compound-DNA Adduct Levels in CHO Cells with Different NAT2 Acetylator Status
| Cell Line | This compound Concentration (µM) | dG-C8-MeIQx Adducts (per 10⁸ bases) | Reference |
| CYP1A1/NAT24 (Rapid Acetylator) | 100 | ~150 | [3] |
| CYP1A1/NAT25B (Slow Acetylator) | 100 | ~25 | [3] |
| CYP1A1 only | 100 | <10 | [3] |
| Untransfected | 100 | Not detected | [3] |
Table 3: Comparative DNA Adduct Formation of Heterocyclic Amines in Human Hepatocytes
| Carcinogen | Adduct Level (per 10⁷ bases) | Reference |
| AαC | ~140 | [7] |
| 4-ABP | ~100 | [7] |
| PhIP | ~20 | [7] |
| This compound | ~10 | [7] |
| IQ | ~3.4 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the analysis of this compound-DNA adducts.
DNA Adduct Analysis by Liquid Chromatography/Electrospray Tandem Mass Spectrometry (LC/ESI-MS/MS)
This is a highly sensitive and specific method for the quantification of DNA adducts.[5]
-
DNA Isolation: DNA is extracted from tissues or cells using standard phenol-chloroform extraction or commercially available kits.
-
DNA Digestion: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[8] The use of DNase I has been shown to enhance the detection of bulky adducts like dG-C8-MeIQx.[8]
-
Solid-Phase Extraction (SPE): The digested DNA sample is purified and concentrated using a C18 solid-phase extraction cartridge to remove unmodified nucleosides and other interfering substances.
-
LC/ESI-MS/MS Analysis: The purified adducts are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. Quantification is achieved by using isotopically labeled internal standards.[5] The transition monitored for this compound adducts is typically [MH]+ → [MH - 116]+, which corresponds to the loss of the deoxyribose moiety.[5][6]
³²P-Postlabeling Assay
This is another sensitive method for detecting a wide range of DNA adducts.[4]
-
DNA Digestion: DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky aromatic adducts are enriched by butanol extraction or nuclease P1 treatment, which removes normal nucleotides.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
-
Detection and Quantification: The separated adducts are detected by autoradiography or online ³²P-detection and quantified by scintillation counting.
Visualizing the Pathways
To better understand the processes involved in this compound-induced DNA damage, the following diagrams illustrate the metabolic activation pathway and a typical experimental workflow.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Caption: Experimental workflow for this compound-DNA adduct analysis by LC/ESI-MS/MS.
References
- 1. [PDF] DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of NAT2 in Meiqx Bioactivation: A Comparative Analysis
A detailed examination of the enzymatic pathways responsible for the metabolic activation of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx), with a focus on the central role of N-acetyltransferase 2 (NAT2) and a comparison with alternative metabolic routes.
Introduction
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2] Classified as a probable human carcinogen, this compound requires metabolic activation to exert its genotoxic effects.[1] This process involves a series of enzymatic reactions that convert the procarcinogen into a highly reactive electrophile capable of forming DNA adducts, which can lead to mutations and initiate carcinogenesis.[3][4][5] This guide provides a comprehensive comparison of the key enzymatic players in this compound activation, with a primary focus on the well-established role of N-acetyltransferase 2 (NAT2) and a discussion of alternative bioactivation pathways.
The Dominant Pathway: CYP1A2-Mediated N-Hydroxylation followed by NAT2-Catalyzed O-Acetylation
The principal pathway for this compound bioactivation is a two-step process initiated by cytochrome P450 1A2 (CYP1A2) and completed by NAT2.[1][2][4][6]
-
N-hydroxylation by CYP1A2: The first and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound to form N-hydroxy-Meiqx.[1][7][8] This reaction is primarily catalyzed by the CYP1A2 enzyme, which is predominantly expressed in the liver.[3][9][10] The efficiency of this step can vary significantly among individuals due to genetic polymorphisms and induction of CYP1A2 by factors such as smoking.[9][11]
-
O-acetylation by NAT2: The resulting N-hydroxy-Meiqx is then a substrate for N-acetyltransferase 2 (NAT2). NAT2 catalyzes the O-acetylation of N-hydroxy-Meiqx to form the highly unstable N-acetoxy-Meiqx.[2][3][4][5] This ester rapidly and spontaneously decomposes to form a highly reactive nitrenium ion, which is the ultimate carcinogenic species that binds to DNA, primarily at the C8 position of guanine, to form dG-C8-Meiqx adducts.[4][12]
The genetic polymorphism of the NAT2 gene leads to distinct phenotypes: rapid, intermediate, and slow acetylators.[13][14] This variation in NAT2 activity has been shown to significantly influence an individual's susceptibility to the carcinogenic effects of this compound.[3][12]
Alternative Bioactivation Pathways
While the CYP1A2/NAT2 pathway is considered dominant, other enzymes can contribute to this compound activation, particularly in extrahepatic tissues where CYP1A2 expression is low.
-
Cytochrome P450 1A1 (CYP1A1): In some tissues, CYP1A1 can also catalyze the initial N-hydroxylation of this compound.[3][10]
-
Sulfotransferases (SULTs): The N-hydroxy-Meiqx intermediate can also be a substrate for sulfotransferases.[5][15] SULTs catalyze the formation of a sulfate conjugate, which, similar to the acetate ester, is unstable and can lead to the formation of the reactive nitrenium ion.[15][16][17][18]
-
Peroxidative Activation: In tissues with high levels of inflammation, phagocytic cells can activate this compound through a cytochrome P450-independent mechanism involving reactive oxygen species.[19]
-
Nitrosation: Reactive nitrogen species, which can be present in inflammatory conditions, can convert this compound to N-nitroso-Meiqx, a genotoxic compound that can form DNA adducts.[20]
References
- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Rapid Human N-acetyltransferase 2 Haplotype on DNA Damage and Mutagenesis Induced by 2-Amino-3-methylimidazo [4,5-f] quinoline (IQ) and 2-Amino-3,8-dimethylimidazo-[4,5-f]quinoxaline (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-Acetyltransferase 2 Polymorphism on Tumor Target Tissue DNA Adduct Levels in Rapid and Slow Acetylator Congenic Rats Administered 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine or 2-Amino-3,8-dimethylimidazo-[4,5-f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of rapid human N-acetyltransferase 2 haplotype on DNA damage and mutagenesis induced by 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo-[4,5-f]quinoxaline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic studies of the activation of heterocyclic food mutagens in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Contribution of CYP1A1 and CYP1A2 to the activation of heterocyclic amines in monkeys and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lower levels of urinary 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (this compound) in humans with higher CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of N-acetyltransferase 2 polymorphism on tumor target tissue DNA adduct levels in rapid and slow acetylator congenic rats administered 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine or 2-amino-3,8-dimethylimidazo-[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the food derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline by rat pleural cavity inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Species: Unraveling the Divergent Metabolic Fates of Meiqx in Humans and Rats
For Immediate Release – A comprehensive analysis of the metabolic pathways of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx), a prevalent dietary carcinogen, reveals significant species-specific differences between humans and rats. These distinctions, primarily in the enzymatic processes of bioactivation and detoxification, carry profound implications for the assessment of human cancer risk based on rodent models. This guide provides a detailed comparison of this compound metabolism, presenting key quantitative data, experimental methodologies, and visual pathway representations to support researchers, scientists, and drug development professionals.
The biotransformation of this compound is a critical determinant of its carcinogenic potential. In both humans and rats, the initial metabolic steps are predominantly mediated by cytochrome P450 (CYP) enzymes, leading to either bioactivation or detoxification. However, the balance between these competing pathways diverges considerably between the two species.
In humans, the primary route of bioactivation is the N-oxidation of the exocyclic amino group, a reaction catalyzed with high efficiency by CYP1A2.[1][2][3] This leads to the formation of the genotoxic N-hydroxy-Meiqx metabolite. Conversely, while rats also utilize CYP1A2 for N-oxidation, the catalytic efficiency is notably lower than in humans.[2] Furthermore, a major detoxification pathway in rats involves the ring oxidation of this compound at the C-5 position, a metabolic route not observed in humans.[4]
Another key distinction lies in the subsequent Phase II conjugation reactions. In humans, the highly reactive N-hydroxy-Meiqx is efficiently detoxified through N-glucuronidation, with the resulting N-OH-Meiqx-N2-glucuronide being a major urinary metabolite.[1][4] The levels of this conjugate in human urine are significantly higher—on average 10-fold greater—than those found in rodents.[1] While rats also produce this glucuronide, it is a less prominent pathway.[5][6] Instead, sulfamate conjugation represents a more significant detoxification route in rats, particularly at higher doses of this compound.[6]
A striking difference in detoxification is the formation of 2-amino-8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxaline (8-CH2OH-Meiqx) and its subsequent oxidation to the carboxylic acid, IQx-8-COOH. This C-8 oxidation pathway, also mediated by CYP1A2, is a predominant detoxification route in human hepatocytes, with IQx-8-COOH being a major urinary metabolite in humans.[2][7] In stark contrast, rat CYPs do not catalyze the formation of IQx-8-COOH.[2]
These divergent metabolic profiles underscore the limitations of using rats as a direct model for human risk assessment of this compound. The higher capacity for bioactivation via N-oxidation and the distinct detoxification strategies in humans suggest a potentially different susceptibility to the carcinogenic effects of this dietary compound.
Quantitative Comparison of this compound Metabolism
The following tables summarize the key quantitative differences in the metabolic pathways of this compound between humans and rats based on available experimental data.
Table 1: Major Metabolic Pathways and Enzymes
| Metabolic Pathway | Primary Enzyme(s) in Humans | Primary Enzyme(s) in Rats | Key Difference |
| N-oxidation (Bioactivation) | CYP1A2 (high efficiency)[2][3] | CYP1A2 (lower efficiency)[2] | Humans exhibit higher rates of bioactivation. |
| Ring C-5 oxidation (Detoxification) | Not detected[4] | CYP1A family[5] | A major detoxification pathway in rats, absent in humans. |
| C-8 hydroxymethylation & Carboxylic Acid Formation (Detoxification) | CYP1A2[2][7] | Not detected[2] | A major detoxification pathway in humans, absent in rats. |
| N-glucuronidation of N-hydroxy-Meiqx (Detoxification) | UGTs[1] | UGTs[5] | A much more prominent pathway in humans.[1] |
| N2-glucuronidation of this compound (Detoxification) | UGTs[4] | UGTs[5][6] | A shared pathway. |
| Sulfamate Conjugation (Detoxification) | Sulfotransferases[4] | Sulfotransferases[5][6] | A more significant pathway in rats, especially at high doses.[6] |
Table 2: Urinary Excretion of this compound and its Metabolites (% of Administered Dose)
| Compound | Humans | Rats |
| Unmetabolized this compound | 0.7 - 2.8%[4] | 0.5 - 2%[5] |
| N-OH-Meiqx-N2-glucuronide | 1.4 - 17.1%[1][4] | ~0.2 - 1% (in urine), ~3% (in bile of induced rats)[6] |
| This compound-N2-sulfamate | Detected[4] | A major metabolite, especially at high doses[6] |
| This compound-N2-glucuronide | Detected[4] | ~4%[5] |
| 8-CH2OH-Meiqx | 1.0 - 4.4%[1] | Detected[8] |
| IQx-8-COOH | Major detoxified metabolite[2] | Not detected[2] |
| 5-hydroxy-Meiqx conjugates | Not detected[4] | Major metabolites[5] |
Visualizing the Metabolic Divergence
The following diagrams illustrate the distinct metabolic pathways of this compound in humans and rats.
Caption: Human Metabolic Pathway of this compound.
Caption: Rat Metabolic Pathway of this compound.
Experimental Protocols
The findings presented in this guide are based on a variety of established experimental methodologies. Below are detailed protocols for key experiments commonly used to study this compound metabolism.
1. In Vitro Metabolism using Liver Microsomes
This assay is crucial for identifying the primary enzymes involved in the initial metabolic steps and for comparing metabolic rates between species.
-
Objective: To determine the kinetics of this compound N-oxidation and ring oxidation by human and rat liver microsomes.
-
Materials:
-
Pooled human and rat liver microsomes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
HPLC-MS/MS system
-
-
Procedure:
-
Prepare incubation mixtures containing liver microsomes (0.5-1.0 mg/mL), this compound (at various concentrations to determine kinetic parameters), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for this compound metabolites using a validated HPLC-MS/MS method.
-
Quantify the formation of N-hydroxy-Meiqx, 5-hydroxy-Meiqx, and 8-CH2OH-Meiqx.
-
2. In Vivo Metabolism and Excretion Studies
These studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.
-
Objective: To identify and quantify the major urinary and fecal metabolites of this compound in humans and rats.
-
Materials:
-
14C-labeled this compound
-
Human volunteers or laboratory rats
-
Metabolic cages for separate collection of urine and feces
-
Liquid scintillation counter
-
HPLC with radiochemical detection and/or mass spectrometry
-
-
Procedure:
-
Administer a single oral dose of 14C-labeled this compound to human volunteers or rats.
-
House the subjects in metabolic cages and collect urine and feces at timed intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Measure the total radioactivity in each urine and feces sample using a liquid scintillation counter to determine the extent of excretion.
-
Pool the urine samples and subject them to solid-phase extraction or immunoaffinity chromatography for cleanup and concentration of metabolites.
-
Profile the metabolites in the processed urine samples using HPLC with radiochemical detection.
-
Identify the structure of the metabolites using co-chromatography with authentic standards and/or HPLC-MS/MS analysis.
-
Quantify the amount of each metabolite as a percentage of the administered dose.
-
Caption: Typical In Vivo Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dose and cytochrome P450 induction on the metabolism and disposition of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
MeIQx: An Evidence-Based Guide to its Classification as a Human Carcinogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific evidence supporting the classification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) as a potential human carcinogen. This compound is a heterocyclic amine (HCA) that forms during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] Its widespread presence in the human diet has prompted extensive research into its carcinogenic potential. This document objectively compares findings from various experimental models, presents quantitative data in structured tables, and details key experimental methodologies.
Official Carcinogenicity Classification
Leading international and national health agencies have evaluated the carcinogenicity of this compound based on available evidence. The classifications from the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) are summarized below.
| Agency | Classification | Basis for Classification |
| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals, inadequate evidence in humans.[3][4] |
| U.S. National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity in experimental animals and supporting genotoxicity data.[5] |
Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of this compound is not direct but requires metabolic activation to an electrophilic intermediate that can bind to DNA, forming adducts that lead to mutations if not repaired.[6][7]
The primary pathway for this activation involves two key enzymatic steps:
-
N-hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues, catalyze the N-hydroxylation of this compound to form N-hydroxy-MeIQx.[3][6][8][9]
-
O-acetylation: The N-hydroxy-MeIQx intermediate is then further activated by N-acetyltransferase 2 (NAT2), which catalyzes its O-acetylation. This creates a highly unstable acetoxy-derivative.[6]
-
DNA Adduct Formation: The unstable intermediate spontaneously breaks down to form a highly reactive nitrenium ion, which readily attacks DNA. The primary and most studied DNA adduct is formed at the C8 position of guanine, resulting in dG-C8-MeIQx.[1][6][7] This adduct is considered a critical lesion in the initiation of this compound-induced carcinogenesis.
Evidence from Animal Carcinogenicity Bioassays
The classification of this compound as a potential carcinogen relies heavily on evidence from studies in experimental animals. Oral administration of this compound has been shown to induce tumors at various sites in rodents.
| Animal Model | Dose & Route of Administration | Study Duration | Primary Tumor Sites | Reference |
| CDF1 Mice | 0.06% (600 ppm) in diet | 84 weeks | Liver (Hepatocellular carcinomas), Lung (females), Lymphomas and Leukemias (both sexes) | [10] |
| F344 Rats | 0.04% (400 ppm) in diet | 61 weeks | Liver (Hepatocellular carcinomas), Zymbal's gland (squamous-cell carcinomas), Skin (males), Clitoral gland (females) | [4][11] |
| A/J Mice | 600 ppm in diet | 32 weeks | Lung (Hyperplasias, Adenomas, Carcinomas) | [12] |
| Newborn Mice | Intraperitoneal injection | N/A | Liver (Hepatic adenomas) | [4] |
Interestingly, a long-term study in cynomolgus monkeys administered this compound by gavage at doses of 10 or 20 mg/kg body weight found no evidence of carcinogenicity.[13][14] This species-specific difference is thought to be related to poor metabolic activation of this compound in monkeys due to a lack of constitutive CYP1A2 expression and the inability of other P450 enzymes to efficiently catalyze the initial N-hydroxylation step.[13][14]
Dose-Response Relationship: DNA Adducts and Tumorigenesis
Studies in rats have demonstrated a clear dose-response relationship between this compound exposure, DNA adduct formation in the liver, and the incidence of hepatocellular carcinomas.
| This compound Dose in Diet (ppm) | Hepatic DNA Adducts (adducts per 10⁷ nucleotides after 1 week) | Hepatocellular Carcinoma Incidence (after 61 weeks) | Reference |
| 0.4 | 0.04 | Not Tested | [11] |
| 4 | 0.28 | Not Tested | [11] |
| 40 | 3.34 | Not Tested | [11] |
| 400 | 39.0 | 100% | [11] |
These findings support the role of DNA adducts as a critical biomarker of the biologically effective dose and underscore their importance in the carcinogenic process.[1][7]
Genotoxicity Assays: Confirmation of Mutagenic Potential
This compound has been evaluated in a wide range of short-term genotoxicity assays, which consistently demonstrate its ability to induce genetic damage. This corroborates the mechanism of action involving DNA adduct formation.
| Assay Type | Test System | Endpoint Measured | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (e.g., TA98) | Gene mutation | Positive | [5] |
| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | DNA repair | Positive | [3] |
| Chromosomal Aberration Assay | Mammalian cell lines | Chromosomal anomalies | Positive | [3] |
| Sister Chromatid Exchange (SCE) | Cultured human lymphocytes | DNA interchange | Positive | [3] |
| In vivo DNA Adduct Formation | Rat and mouse tissues | Covalent binding to DNA | Positive | [3] |
| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Somatic mutation and recombination | Positive | [15][16] |
Key Experimental Protocol: Drosophila SMART Assay
The Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster is an effective in vivo short-term assay to detect genotoxicity.[15]
Methodology:
-
Genetic Cross: Two Drosophila strains with recessive wing cell markers, such as multiple wing hairs (mwh) and flare (flr³), are crossed. This produces trans-heterozygous larvae (mwh +/+ flr³).
-
Larval Exposure: Third-instar larvae are chronically fed a medium containing various concentrations of the test compound (this compound).[15][16] Negative (solvent) and positive controls are run in parallel.
-
Development: The larvae consume the medium, and the test compound is metabolized by their cells. If this compound is genotoxic, it can induce mutations or recombination in the somatic cells of the wing imaginal discs.
-
Analysis: Adult flies emerge, and their wings are removed, mounted on slides, and examined under a microscope.
-
Endpoint: The loss of heterozygosity in wing epithelial cells leads to the formation of clones of mutant cells, which are visible as spots of mutant wing hairs. The frequency of these spots (single mwh spots, single flr³ spots, and twin spots) is scored. A statistically significant increase in the frequency of mutant spots compared to the negative control indicates a positive genotoxic result.[15]
Conclusion
The confirmation of this compound as a carcinogen is supported by substantial and consistent evidence from multiple lines of investigation. While evidence for carcinogenicity in humans remains inadequate, the strong evidence from animal bioassays demonstrating tumor induction in multiple species and at various sites provides a solid basis for its classification as "reasonably anticipated to be a human carcinogen" and "possibly carcinogenic to humans".[4][5] The well-elucidated mechanism of action, involving metabolic activation to a DNA-reactive species, and the wealth of data from genotoxicity assays collectively confirm its mutagenic and carcinogenic properties in experimental systems. This body of evidence warrants careful consideration in the fields of cancer research and drug development.
References
- 1. This compound-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. inchem.org [inchem.org]
- 5. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of cigarette smoke and a heterocyclic amine, this compound on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Adducts Formed by 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline in Rat Liver: Dose‐Response on Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lack of Carcinogenicity of 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline (this compound) in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Genomics of Tumors Induced by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct genomic landscapes of tumors induced by different carcinogens is paramount for developing targeted therapies and preventative strategies. This guide provides a comparative analysis of the genomics of tumors induced by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen formed in cooked meats, with a focus on contrasting its effects with other carcinogenic models and spontaneous tumorigenesis.
This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to offer a comprehensive overview for laboratory investigation and therapeutic development.
Genomic Alterations: A Comparative Overview
This compound-induced tumors exhibit a distinct set of genomic alterations, primarily driven by its metabolic activation to a DNA-reactive species. The resulting DNA adducts lead to a specific mutational signature that can be compared to that of other carcinogens and spontaneous tumors.
Mutational Landscape
While comprehensive comparative studies detailing the full mutational spectrum are still emerging, existing data allows for a comparison of key cancer-associated genes. This compound-induced tumors in rodents often harbor mutations in critical oncogenes and tumor suppressor genes.
| Gene | This compound-Induced Tumors (Rodent Models) | Spontaneous Tumors (Rodent Models) | Tumors Induced by other Carcinogens (e.g., Benzo[a]pyrene) |
| Kras | Mutations, particularly G to T transversions, have been reported, though frequencies can vary by model.[1] | Less frequent, with a different spectrum of mutations. | Frequent, with a high prevalence of G to T transversions. |
| Trp53 | Mutations are observed, but may be less frequent than in some spontaneous tumors.[2][3] | High frequency of mutations in many tumor types.[2][3] | Mutations are common and often linked to direct DNA adduct formation. |
| Ctnnb1 (β-catenin) | Alterations in the Wnt/β-catenin pathway are implicated in hepatocellular carcinoma.[4] | Mutations are a key driver in a subset of spontaneous liver tumors.[4] | Pathway alterations can occur, but may be less of a defining feature compared to other carcinogens. |
Note: The frequency and specific nature of these mutations can be highly dependent on the animal model, tissue type, and the specific experimental protocol used.
Copy Number Alterations
Information on copy number alterations (CNAs) specific to this compound-induced tumors is less detailed compared to mutational data. However, it is understood that genomic instability is a hallmark of carcinogenesis, and CNAs are expected to play a role. Comparative genomic hybridization (CGH) and next-generation sequencing are key techniques to elucidate these changes.
| Genomic Alteration | This compound-Induced Tumors | Spontaneous Tumors |
| Chromosomal Instability | Expected to be present, contributing to tumor progression. | A common feature, with recurrent gains and losses in specific chromosomal regions. |
| Focal Amplifications/Deletions | Likely to involve key oncogenes and tumor suppressor genes. | Well-characterized in many spontaneous tumor models. |
Further research utilizing whole-exome and whole-genome sequencing is necessary to comprehensively map and compare the CNA landscapes of this compound-induced tumors with those of other origins.
Key Signaling Pathways in this compound-Induced Carcinogenesis
The carcinogenic activity of this compound is intricately linked to its metabolic activation and the subsequent cellular responses to DNA damage. Two key pathways have been identified as central to this compound-induced tumorigenesis: the metabolic activation pathway and the synergistic signaling with the c-Myc oncogene.
Metabolic Activation of this compound
The genotoxicity of this compound is dependent on its conversion to reactive metabolites that can form DNA adducts. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.
Caption: Metabolic activation of this compound to a DNA-reactive species.
This metabolic activation is a critical initiating event in this compound-induced carcinogenesis. The formation of DNA adducts, if not properly repaired, can lead to mutations during DNA replication.[1][5]
Synergism with c-Myc in Hepatocarcinogenesis
Studies have demonstrated a strong synergistic effect between this compound exposure and the overexpression of the c-Myc oncogene in the development of hepatocellular carcinoma.[6] this compound-induced DNA damage appears to cooperate with the proliferative signals driven by c-Myc to accelerate tumor formation.
Caption: Synergy between this compound-induced DNA damage and c-Myc overexpression.
Experimental Protocols for Studying this compound-Induced Tumors
Reproducible and well-defined experimental protocols are essential for comparative studies. Below are summarized methodologies for inducing tumors in common rodent models.
This compound-Induced Hepatocarcinogenesis in F344 Rats
The Fischer 344 (F344) rat is a widely used model for studying liver cancer.
-
Animal Model: Male F344 rats, typically 6-8 weeks old at the start of the study.
-
Carcinogen Administration: this compound is typically administered in the diet at concentrations ranging from 100 to 400 ppm for extended periods (e.g., 56 weeks).[7]
-
Endpoint: Development of hepatocellular adenomas and carcinomas. Other tumors, such as those in the Zymbal gland and skin, may also be observed.[7]
-
Genomic Analysis: Tumor tissues are harvested for DNA and RNA extraction. Analysis can include:
-
Targeted sequencing of key cancer genes (e.g., Kras, Trp53).
-
Whole-exome or whole-genome sequencing to identify mutational signatures and copy number alterations.
-
RNA sequencing to analyze gene expression changes.
-
Caption: Experimental workflow for this compound-induced hepatocarcinogenesis in F344 rats.
This compound-Induced Lung Tumorigenesis in A/J Mice
The A/J mouse strain is highly susceptible to lung carcinogens and provides a sensitive model for studying lung cancer.
-
Animal Model: Female A/J mice, typically 6-8 weeks old.
-
Carcinogen Administration: this compound is administered in the diet, for example, at a concentration of 600 ppm for a period of several weeks (e.g., 32 weeks).[8][9]
-
Endpoint: Development of lung hyperplasias, adenomas, and carcinomas.[8]
-
Genomic Analysis: Lung tumor tissues are collected for genomic and transcriptomic analysis as described for the rat model.
Caption: Experimental workflow for this compound-induced lung tumorigenesis in A/J mice.
Future Directions and Considerations
The comparative genomics of this compound-induced tumors is a burgeoning field with significant implications for understanding diet-related cancers. Future research should focus on:
-
Comprehensive Genomic Profiling: Large-scale studies employing whole-genome sequencing are needed to fully characterize the mutational signatures, structural variants, and copy number alterations in this compound-induced tumors and compare them directly with other carcinogen-induced and spontaneous tumors within the same experimental models.
-
Epigenomic Analysis: Investigating the role of epigenetic modifications, such as DNA methylation and histone modifications, in this compound-induced carcinogenesis will provide a more complete picture of its molecular mechanisms.
-
Functional Genomics: Elucidating the functional consequences of the identified genomic alterations will be crucial for identifying novel therapeutic targets.
By continuing to unravel the distinct genomic features of this compound-induced tumors, the scientific community can pave the way for more effective, mechanism-based strategies for the prevention and treatment of cancers associated with dietary carcinogens.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. P53 mutations occur more commonly than KRAS mutations in colorectal adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P53 mutations occur more commonly than KRAS mutations in colorectal adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic alterations in hepatocellular carcinoma and their clinical application to genomic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNERGISM IN HEPATOCARCINOGENESIS INDUCED BY HETEROCYCLIC AMINES IN RATS [jstage.jst.go.jp]
- 7. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Meiqx: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Meiqx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a known mutagen and suspected human carcinogen. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.
This compound, a heterocyclic amine found in cooked meats, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1] The Safety Data Sheet (SDS) for this compound warns that it is suspected of causing genetic defects and cancer. Therefore, meticulous disposal procedures are paramount.
Immediate Safety and Handling
Before initiating any disposal protocol, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 213.24 g/mol | PubChem |
| Melting Point | 295-300 °C (with slight decomposition) | IARC[2] |
| Solubility | Slightly soluble in methanol and DMSO | Cayman[3] |
| IARC Carcinogen Rating | Group 2B | IARC[1] |
Disposal Procedures
There are two primary recommended methods for the disposal of this compound waste: incineration and chemical degradation. The choice of method will depend on the facilities and regulations at your institution.
Method 1: Incineration (Recommended for Bulk Quantities)
High-temperature incineration is the preferred method for the complete destruction of carcinogenic compounds like this compound.[4]
Experimental Protocol for Incineration:
-
Waste Segregation: Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and PPE, in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The label should include the words "Hazardous Waste," "Carcinogen," and the chemical name "this compound" or "2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline."
-
Secure Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure they are equipped to handle and incinerate carcinogenic materials in accordance with federal, state, and local regulations.
Method 2: Chemical Degradation (For Small Spills and Contaminated Surfaces)
This compound can be rapidly degraded by dilute hypochlorite solutions.[2] This method is suitable for decontaminating small spills and work surfaces.
Experimental Protocol for Chemical Degradation:
-
Prepare a 10% Bleach Solution: Dilute household bleach (containing sodium hypochlorite) with water to create a 10% solution.
-
Application: Carefully apply the 10% bleach solution to the contaminated area.
-
Contact Time: Allow the solution to remain in contact with the this compound waste for at least 30 minutes to ensure complete degradation.
-
Neutralization (Optional but Recommended): After the contact time, neutralize the bleach with a suitable agent like sodium thiosulfate solution.
-
Final Cleaning: Wipe the area clean with water and dispose of the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these detailed procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Meiqx
For researchers, scientists, and drug development professionals, rigorous safety protocols are paramount when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a known mutagen and suspected human carcinogen. Adherence to these procedural steps is critical to ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below, allowing for quick reference and assessment.
| Property | Value | Citation(s) |
| IUPAC Name | 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |
| Synonyms | This compound, 8-Methyl-IQX | [1] |
| CAS Number | 77500-04-0 | [1] |
| Molecular Formula | C₁₁H₁₁N₅ | [1] |
| Molecular Weight | 213.24 g/mol | [1] |
| Appearance | Yellow to pale orange or brown solid | [1] |
| Melting Point | 295 - 300 °C (with slight decomposition) | |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [1] |
| Storage Temperature | Recommended at -20°C or 2-8°C (Consult supplier's recommendation). | [1][2] |
| Hazard Classifications | Suspected of causing genetic defects (GHS H341), Suspected of causing cancer (GHS H351), IARC Group 2B: Possibly carcinogenic to humans. | [2] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form (solid or solution).
Standard PPE for Handling this compound:
-
Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile). It is critical to note that some suppliers have not tested specific glove materials for resistance to this compound; therefore, double gloving provides an enhanced barrier. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Lab Coat: A fully fastened laboratory coat, preferably one that is chemical-resistant, is required to protect skin and clothing.
-
Respiratory Protection: While not typically required when handling solutions in a certified chemical fume hood, respiratory protection is necessary when handling the solid compound outside of a containment system where dust may be generated.[2] In such cases, a full-face particle respirator with N100 (US) or P3 (EU) cartridges is recommended.[2]
Experimental Workflow: Safe Handling of this compound
The following diagram and protocol outline the step-by-step procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and prevent contamination.
Detailed Experimental Protocol:
-
Receiving and Storage:
-
Preparation for Handling:
-
Before handling, ensure you are familiar with the Safety Data Sheet (SDS) provided by the supplier.
-
Don all required PPE as specified above.
-
-
Working in a Containment Unit:
-
All procedures involving the handling of solid this compound or the preparation of its solutions must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[2]
-
Verify the proper functioning of the fume hood before commencing work.
-
-
Weighing Solid this compound:
-
Carefully weigh the required amount of solid this compound using an analytical balance inside the fume hood.
-
Use anti-static weigh paper or a tared vial to minimize the dispersal of the powder.
-
-
Solution Preparation:
-
Experimental Use:
-
When using the this compound solution in your experiments, keep all vessels containing the compound covered or sealed whenever possible.
-
Conduct all transfers and manipulations within the fume hood.
-
-
Decontamination:
-
Waste Management and Disposal:
-
Solid Waste: All solid waste, including contaminated weigh paper, pipette tips, and disposable labware, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[2]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[4]
-
All this compound waste must be disposed of through your institution's hazardous waste management program, likely via incineration.
-
-
Doffing PPE and Personal Hygiene:
-
Remove and dispose of all PPE in the designated hazardous waste container before leaving the work area.
-
Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[1]
-
PPE Selection Logic
The level of risk associated with handling this compound can vary depending on the specific procedure. The following diagram illustrates the decision-making process for selecting the appropriate level of engineering controls and respiratory protection.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
